molecular formula C19H16ClF4N3O4 B11927224 ART812

ART812

Numéro de catalogue: B11927224
Poids moléculaire: 461.8 g/mol
Clé InChI: YJJOABOMFPGRED-JYJNAYRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ART812 is a useful research compound. Its molecular formula is C19H16ClF4N3O4 and its molecular weight is 461.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H16ClF4N3O4

Poids moléculaire

461.8 g/mol

Nom IUPAC

(2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1

Clé InChI

YJJOABOMFPGRED-JYJNAYRXSA-N

SMILES isomérique

CC1=CC(=CC(=N1)N2[C@@H]([C@@H]([C@@H](C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F

SMILES canonique

CC1=CC(=CC(=N1)N2C(C(C(C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to ART812: A Potent and Selective DNA Polymerase Theta Inhibitor

Executive Summary

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a critical enzyme in the theta-mediated end joining (TMEJ) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] Polθ is minimally expressed in healthy tissues but frequently overexpressed in various cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR).[2][3] This dependency makes Polθ an attractive therapeutic target based on the principle of synthetic lethality. This compound has emerged as a potent, selective, and orally active small-molecule inhibitor of the Polθ polymerase domain.[4][5] Preclinical studies have demonstrated its efficacy in models of BRCA-deficient and PARP inhibitor-resistant cancers, as well as its role as a potent radiosensitizer.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its therapeutic potential.

The Role of DNA Polymerase Theta (Polθ) in Cancer

DNA Polymerase Theta is a unique multifunctional enzyme comprising an N-terminal helicase domain and a C-terminal polymerase domain.[2][7] It is a key driver of the TMEJ pathway, also known as microhomology-mediated end joining (MMEJ), an error-prone repair process for DNA double-strand breaks.[8][9]

In cancers with defective HR repair pathways (e.g., those with BRCA1/2 mutations), cells become heavily reliant on TMEJ for survival and proliferation.[3] By inhibiting Polθ, the TMEJ pathway is disrupted, leading to the accumulation of lethal DNA damage and selective killing of these cancer cells, a concept known as synthetic lethality.[3][10] This makes Polθ a promising target for precision oncology, especially for tumors that have developed resistance to other therapies like PARP inhibitors.[10][11]

cluster_TMEJ Theta-Mediated End Joining (TMEJ) Pathway DSB DNA Double-Strand Break (DSB) Resection 5'-3' End Resection (MRN, CtIP) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA PolQ_Hel Polθ Helicase Domain: Synapsis of Ends ssDNA->PolQ_Hel Microhomology Microhomology Annealing (2-6 bp) PolQ_Hel->Microhomology PolQ_Pol Polθ Polymerase Domain: DNA Synthesis & Extension Microhomology->PolQ_Pol Ligation Ligation (LIG3/1) PolQ_Pol->Ligation Repaired Repaired DNA (with indels) Ligation->Repaired cluster_SL Synthetic Lethality with this compound in HR-Deficient Cancer HR_Proficient Normal Cell (HR Proficient) Repair_Normal DSB Repair (HR Pathway) HR_Proficient->Repair_Normal HR_Deficient Cancer Cell (HR Deficient, e.g., BRCA-) Repair_Cancer_NoDrug DSB Repair (TMEJ Pathway) HR_Deficient->Repair_Cancer_NoDrug No this compound Repair_Cancer_Drug DSB Repair Failure DNA_Damage DNA Damage DNA_Damage->HR_Proficient DNA_Damage->HR_Deficient This compound This compound (Polθ Inhibition) This compound->Repair_Cancer_Drug Survival_Normal Cell Survival Repair_Normal->Survival_Normal Survival_Cancer_NoDrug Cell Survival Repair_Cancer_NoDrug->Survival_Cancer_NoDrug No this compound Death_Cancer_Drug Apoptosis / Cell Death Repair_Cancer_Drug->Death_Cancer_Drug cluster_workflow Workflow: Biochemical Polθ Inhibition Assay Step1 1. Prepare Assay Plate - Add full-length recombinant Polθ protein - Add varying concentrations of this compound Step2 2. Pre-incubation - Incubate Polθ and inhibitor to allow binding Step1->Step2 Step3 3. Initiate Reaction - Add DNA substrate (primer/template) and dNTPs Step2->Step3 Step4 4. Polymerase Extension - Incubate to allow DNA synthesis Step3->Step4 Step5 5. Quantify dsDNA - Stop reaction - Add PicoGreen reagent (intercalates with dsDNA) Step4->Step5 Step6 6. Read Fluorescence - Measure fluorescence intensity (proportional to DNA synthesis) Step5->Step6 Step7 7. Data Analysis - Plot fluorescence vs. inhibitor concentration - Calculate IC50 value Step6->Step7 cluster_workflow Workflow: In Vivo Xenograft Efficacy Study Step1 1. Cell Implantation - Implant human cancer cells (e.g., MDA-MB-436) subcutaneously into immunodeficient mice/rats Step2 2. Tumor Growth - Allow tumors to grow to a predetermined size (e.g., 250-350 mm³) Step1->Step2 Step3 3. Randomization & Dosing - Randomize animals into groups (Vehicle, this compound) - Begin daily oral administration of this compound (e.g., 100 mg/kg) Step2->Step3 Step4 4. Monitoring - Measure tumor volume and body weight regularly (e.g., 2-3 times/week) Step3->Step4 Step5 5. Study Endpoint - Continue treatment for a defined period (e.g., 76 days) or until tumors reach max size Step4->Step5 Step6 6. Data Analysis - Compare tumor growth inhibition (TGI) between treated and vehicle groups Step5->Step6

References

The Role of ART812 in Microhomology-Mediated End Joining: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The DNA damage response (DDR) is a critical network of pathways that safeguards genomic integrity. Deficiencies in these pathways are a hallmark of many cancers, creating vulnerabilities that can be exploited for therapeutic intervention. One such vulnerability lies in the reliance of certain tumors, particularly those with homologous recombination (HR) deficiency, on alternative DNA repair mechanisms for survival. Microhomology-mediated end joining (MMEJ) is a key alternative pathway for repairing DNA double-strand breaks (DSBs), and at its core is the enzyme DNA polymerase theta (Polθ). ART812, a potent and selective small-molecule inhibitor of Polθ, has emerged as a promising therapeutic agent. By targeting the polymerase function of Polθ, this compound effectively blocks the MMEJ pathway, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations. This technical guide provides an in-depth overview of the role of this compound in MMEJ, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction to MMEJ and the Role of Polθ

Cells have evolved multiple mechanisms to repair cytotoxic DNA double-strand breaks (DSBs). The two major pathways are the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ).[1][2] MMEJ, also known as alternative-NHEJ, is a distinct, error-prone repair pathway that utilizes short stretches of identical nucleotides (microhomologies) of 2-20 base pairs to align and ligate broken DNA ends.[3][4] While a minor pathway in healthy cells, MMEJ is frequently upregulated in cancer, especially in HR-deficient tumors, where it acts as a critical survival mechanism.[3]

At the heart of the MMEJ pathway is DNA polymerase theta (Polθ), a unique enzyme with both a C-terminal polymerase domain and an N-terminal helicase domain.[3] Polθ's polymerase activity is essential for the final steps of MMEJ, where it fills in DNA gaps after the microhomology-mediated annealing of the broken ends.[3][4] Given its limited expression in normal tissues and overexpression in many cancers, Polθ represents an attractive target for cancer therapy.[5]

This compound: A Potent and Selective Polθ Inhibitor

This compound is an orally active, small-molecule inhibitor that specifically targets the polymerase domain of Polθ.[6] It is a structural analog of ART558, with an improved pharmacokinetic profile making it suitable for in vivo studies.[1][7] By allosterically inhibiting the polymerase function of Polθ, this compound effectively blocks the MMEJ pathway.[8][9] This targeted inhibition forms the basis of its therapeutic potential, primarily through the concept of synthetic lethality.

The Principle of Synthetic Lethality

Synthetic lethality describes a genetic interaction where the co-occurrence of two genetic events (e.g., mutations in two different genes) leads to cell death, while a single event alone is viable.[10] In the context of this compound, a synthetic lethal relationship exists between the inhibition of Polθ and deficiencies in the HR pathway.[1][2]

Cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, are highly dependent on alternative repair pathways like MMEJ to repair DSBs and survive.[8][10] By inhibiting Polθ with this compound, this crucial backup mechanism is shut down, leading to an accumulation of unrepaired DNA damage and subsequent cancer cell death.[10] Healthy cells, with their intact HR pathway, are largely unaffected by Polθ inhibition, providing a therapeutic window for this compound. This approach is particularly promising for treating tumors that have developed resistance to other DDR inhibitors, such as PARP inhibitors.[7][10]

Data Presentation

The following tables summarize the quantitative data on the activity of this compound and its analog ART558.

Compound Target Assay Type IC50 (nM) Reference(s)
This compoundPolθBiochemical7.6[6]
This compoundMMEJCell-based240[6]
ART558PolθBiochemical7.9[11]
ART558MMEJCell-based150[11]

Table 1: Biochemical and cellular activity of this compound and ART558.

Cell Line Genotype Treatment Effect Reference(s)
MDA-MB-436BRCA1/SHLD2 defectiveThis compound (100 mg/kg, p.o. daily)Significant tumor inhibition in rats[6]
DLD1BRCA2 -/-ART558Increased sensitivity compared to BRCA2 +/+[12]
BRCA1/2-mutant tumor cells-ART558Elicits DNA damage and synthetic lethality[5][10][13]
53BP1/Shieldin-defective cells (PARPi resistant)-ART558/ART812In vitro and in vivo sensitivity[10]

Table 2: In vitro and in vivo efficacy of this compound and ART558 in cancer models.

Experimental Protocols

In Vitro MMEJ Reporter Assay

This assay quantifies the efficiency of the MMEJ pathway in cells.[14][15][16][17]

Materials:

  • MMEJ reporter plasmid (e.g., with a split reporter gene like GFP or Luciferase, separated by a restriction site flanked by microhomologies)

  • Restriction enzyme (to linearize the plasmid and create a DSB)

  • Transfection reagent

  • Cell line of interest

  • This compound (or other inhibitors)

  • Plate reader or flow cytometer

Protocol:

  • Plasmid Preparation: Digest the MMEJ reporter plasmid with the appropriate restriction enzyme to create a DSB. Purify the linearized plasmid.

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal transfection efficiency.

  • Transfection: Co-transfect the linearized reporter plasmid and a control plasmid (for normalization of transfection efficiency) into the cells using a suitable transfection reagent.

  • Treatment: Following transfection, treat the cells with varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for DNA repair and expression of the reporter gene (typically 24-72 hours).

  • Analysis: Measure the reporter gene expression (e.g., fluorescence or luminescence). The signal from the reporter is proportional to the MMEJ activity. Normalize the reporter signal to the control plasmid signal to account for variations in transfection efficiency.

Clonogenic Survival Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.[7][18][19][20]

Materials:

  • Cancer cell lines (e.g., BRCA1/2-mutant and wild-type)

  • Complete cell culture medium

  • This compound

  • Trypsin-EDTA

  • 6-well plates

  • Fixation solution (e.g., methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Cell Preparation: Grow cells to ~80% confluency. Harvest the cells by trypsinization to obtain a single-cell suspension.

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, dependent on the plating efficiency of the cell line) into 6-well plates. Allow cells to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours or continuous exposure). Include a vehicle-treated control.

  • Colony Formation: After treatment, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 7-14 days, allowing single cells to form colonies of at least 50 cells.

  • Fixation and Staining:

    • Carefully remove the medium and wash the wells with PBS.

    • Fix the colonies with the fixation solution for 10-15 minutes.

    • Remove the fixative and stain the colonies with crystal violet solution for 10-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) of the control cells: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

    • Plot the surviving fraction against the drug concentration to generate a dose-response curve.

In Vivo Subcutaneous Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[1][2][6][9][21]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., MDA-MB-436 BRCA1/SHLD2 defective)

  • Cell culture medium and reagents

  • Matrigel (optional, to enhance tumor take-rate)

  • This compound formulation for in vivo administration (e.g., suspended in an appropriate vehicle for oral gavage)[22]

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture the cancer cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 100 mg/kg daily by oral gavage) to the treatment group and the vehicle to the control group for the duration of the study.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (width)² x length/2).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a defined time point. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

MMEJ_Pathway cluster_DSB DNA Double-Strand Break cluster_Resection End Resection cluster_Annealing_Synthesis Annealing & Synthesis cluster_Ligation Ligation DSB DNA Double-Strand Break PARP1 PARP1 DSB->PARP1 recruits MRN_CtIP MRE11/RAD50/NBS1 (MRN) & CtIP PARP1->MRN_CtIP recruits Resected_Ends 3' ssDNA Overhangs (Microhomologies Exposed) MRN_CtIP->Resected_Ends initiates resection PolQ Polθ Resected_Ends->PolQ anneals microhomologies & recruits for synthesis Gap_Filling Gap Filling Synthesis PolQ->Gap_Filling catalyzes This compound This compound This compound->PolQ inhibits polymerase domain Ligase DNA Ligase III/I Gap_Filling->Ligase creates substrate for Repaired_DNA Repaired DNA (with deletions/insertions) Ligase->Repaired_DNA ligates nicks

Caption: The Microhomology-Mediated End Joining (MMEJ) Pathway and the inhibitory action of this compound.

Synthetic_Lethality cluster_Healthy Healthy Cell cluster_Cancer HR-Deficient Cancer Cell cluster_Treated_Cancer HR-Deficient Cancer Cell + this compound DSB_H DNA Double-Strand Break HR_H Homologous Recombination (HR) (Functional) DSB_H->HR_H MMEJ_H MMEJ Pathway (Minor role) DSB_H->MMEJ_H Repair_H DNA Repair HR_H->Repair_H MMEJ_H->Repair_H Survival_H Cell Survival Repair_H->Survival_H DSB_C DNA Double-Strand Break HR_C Homologous Recombination (HR) (Deficient) DSB_C->HR_C MMEJ_C MMEJ Pathway (Upregulated) DSB_C->MMEJ_C Repair_C DNA Repair MMEJ_C->Repair_C Survival_C Cell Survival Repair_C->Survival_C DSB_T DNA Double-Strand Break HR_T Homologous Recombination (HR) (Deficient) DSB_T->HR_T MMEJ_T MMEJ Pathway (Inhibited) DSB_T->MMEJ_T No_Repair Repair Failure MMEJ_T->No_Repair This compound This compound This compound->MMEJ_T Death Cell Death No_Repair->Death

Caption: The principle of synthetic lethality with this compound in HR-deficient cancer cells.

Conclusion

This compound represents a promising new agent in the arsenal (B13267) of targeted cancer therapies. Its specific inhibition of Polθ, a key enzyme in the MMEJ pathway, provides a clear mechanism for inducing synthetic lethality in HR-deficient tumors. The data presented in this guide underscore the potency and selectivity of this compound, and the detailed experimental protocols provide a framework for its further investigation. As our understanding of the complex network of DNA repair pathways continues to grow, the targeted inhibition of key nodes like Polθ with molecules such as this compound will undoubtedly play an increasingly important role in the development of personalized cancer treatments.

References

ART812: A Targeted Approach to Disrupting DNA Double-Strand Break Repair in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of ART812, a small molecule inhibitor of DNA Polymerase Theta (Polθ), and its impact on DNA double-strand break (DSB) repair. It is intended for an audience with a strong background in molecular biology, oncology, and drug development. We will delve into the core mechanism of action, present key preclinical data, detail relevant experimental methodologies, and visualize the complex biological pathways involved.

Introduction: The Critical Role of DNA Double-Strand Break Repair

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. If left unrepaired, they can lead to chromosomal rearrangements, genomic instability, and ultimately, cell death.[1][2] Consequently, cells have evolved sophisticated and distinct pathways to repair these lesions. The two primary DSB repair pathways in mammalian cells are:

  • Non-Homologous End Joining (NHEJ): This is the predominant pathway throughout the cell cycle. It directly ligates the broken DNA ends, a process that is fast but often results in small insertions or deletions, making it error-prone.[3][4][5] Key proteins in this pathway include the Ku70/Ku80 heterodimer, DNA-PKcs, and DNA Ligase IV.[6][7]

  • Homologous Recombination (HR): This is a high-fidelity, error-free pathway that is primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available to be used as a template for repair.[8][9] The HR process is complex, involving proteins such as MRE11, RAD51, and BRCA1/BRCA2.[10][11]

Many cancer cells exhibit deficiencies in specific DNA repair pathways, particularly HR (e.g., through mutations in BRCA1 or BRCA2 genes). This deficiency makes them reliant on alternative, often more error-prone, backup repair pathways for survival.[8][12] This dependency creates a vulnerability that can be exploited therapeutically, a concept known as synthetic lethality .[8][9]

The Emergence of Polymerase Theta (Polθ) and the TMEJ Pathway

One such critical backup pathway is Theta-Mediated End Joining (TMEJ) , also referred to as Microhomology-Mediated End Joining (MMEJ).[8][9] This pathway is driven by the multifunctional enzyme DNA Polymerase Theta (Polθ, encoded by the POLQ gene).[9][13] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancer types, making it an attractive therapeutic target.[14][15]

The TMEJ pathway specializes in repairing DSBs using small stretches of identical DNA sequences on either side of the break, known as microhomologies.[3][16] The process involves:

  • Resection of the DNA ends to expose single-stranded DNA.

  • Polθ's helicase domain helps to align and anneal the microhomology sequences.

  • Polθ's polymerase domain then synthesizes DNA to fill the gaps before the ends are ligated.[13][16]

In cancers with defective HR, the reliance on the error-prone TMEJ pathway for survival is significantly increased.[12] Therefore, inhibiting Polθ in these HR-deficient tumors is a prime example of a synthetic lethal strategy.[9][12]

This compound: A Potent and Selective Polθ Inhibitor

This compound is a novel, selective, small-molecule inhibitor that targets the polymerase domain of Polθ.[14][17] By allosterically inhibiting the polymerase function, this compound effectively blocks the TMEJ pathway.[18][19] This targeted inhibition has been shown to be synthetically lethal in cancer cells with deficiencies in the HR pathway, such as those with BRCA1/2 mutations.[8][14] Furthermore, this compound has demonstrated efficacy in preclinical models of PARP inhibitor resistance, a common clinical challenge.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its closely related analog, ART558.

Compound Assay Type Target IC50 Value Reference
ART558Biochemical AssayPolθ Polymerase Activity< 10 nM[18]
This compoundBiochemical AssayPolθ Polymerase ActivityPotent (specific value not publicly disclosed)[17][20]

Table 1: In Vitro Potency of Polθ Inhibitors.

Model System Compound Dosage Key Findings Reference
BRCA1-/- & SHLD2-/- Breast Cancer XenograftThis compound100 mg/kg, daily (oral)Significant tumor growth inhibition as monotherapy[21]
Various Cancer Cell LinesART558 / ART899 (deuterated this compound)VariesPotent radiosensitization, particularly with fractionated radiation[14][19]
BRCA1/2-mutant Tumor CellsART558VariesElicits DNA damage and synthetic lethality; enhances PARP inhibitor effects[18]

Table 2: In Vivo and Cellular Efficacy of Polθ Inhibitors.

Key Signaling Pathways and Mechanisms

The interplay between DNA DSB repair pathways is complex. The choice between NHEJ, HR, and TMEJ is tightly regulated and cell-cycle dependent.

DNA Double-Strand Break Repair Pathway Choice

The initial step in pathway choice involves the competition between the Ku70/80 complex (for NHEJ) and the MRN complex (which initiates resection for HR and TMEJ).[9] In S/G2 phases, if a sister chromatid is available, HR is the preferred high-fidelity pathway. In its absence, or in G1, the cell relies on NHEJ or the TMEJ backup pathway.

DSB_Repair_Choice cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR_TMEJ End Resection Dependent Pathways cluster_HR Homologous Recombination (HR) (S/G2 Phase) cluster_TMEJ Theta-Mediated End Joining (TMEJ) DSB DNA Double-Strand Break (DSB) Ku Ku70/80 binding DSB->Ku Resection 5'-3' End Resection (MRN Complex) DSB->Resection DNAPKcs DNA-PKcs recruitment Ku->DNAPKcs Ligation_NHEJ Ligation (Ligase IV) DNAPKcs->Ligation_NHEJ Repair1 Repair1 Ligation_NHEJ->Repair1 Error-Prone Repair BRCA BRCA1/2 Resection->BRCA PolQ Polθ Activity Resection->PolQ RAD51 RAD51 Filament BRCA->RAD51 Invasion Strand Invasion (Sister Chromatid) RAD51->Invasion Ligation_HR Synthesis & Ligation Invasion->Ligation_HR Repair2 Repair2 Ligation_HR->Repair2 Error-Free Repair MH Microhomology Annealing PolQ->MH Synthesis DNA Synthesis MH->Synthesis Ligation_TMEJ Ligation Synthesis->Ligation_TMEJ Repair3 Repair3 Ligation_TMEJ->Repair3 Highly Error-Prone Repair

Caption: Overview of major DNA double-strand break repair pathways.
Mechanism of Action: this compound Synthetic Lethality

In tumors with HR deficiency (HRD), such as those with BRCA1/2 mutations, the high-fidelity HR pathway is non-functional. These cells become critically dependent on the TMEJ pathway to repair DSBs and survive. This compound exploits this dependency. By inhibiting Polθ, this compound incapacitates the TMEJ pathway, leading to an accumulation of unrepaired DSBs and subsequent cell death.

Synthetic_Lethality cluster_HR_Proficient HR Proficient Cell (Normal) cluster_HR_Deficient HR Deficient Cell (e.g., BRCA1-mutant Cancer) DSB1 DSB HR1 Functional HR DSB1->HR1 TMEJ1 TMEJ Pathway DSB1->TMEJ1 Survival1 Cell Survival HR1->Survival1 ART812_1 This compound ART812_1->TMEJ1 DSB2 DSB HR2 Defective HR DSB2->HR2 TMEJ2 TMEJ Pathway (Upregulated) DSB2->TMEJ2 Death Cell Death (Synthetic Lethality) TMEJ2->Death inhibition ART812_2 This compound ART812_2->TMEJ2

Caption: Synthetic lethality of this compound in HR-deficient cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Polθ inhibitors like this compound.

In Vitro Polθ Polymerase Activity Assay

This assay measures the ability of a compound to inhibit the DNA polymerase activity of Polθ.

Protocol:

  • Protein Expression: Full-length human Polθ is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.

  • Substrate Preparation: A DNA substrate is designed, typically a primer-template with a 3' overhang, mimicking a resected DNA end. One of the nucleotides (e.g., dCTP) is radiolabeled (e.g., [α-³²P]dCTP) or a fluorescent DNA intercalating dye (e.g., PicoGreen) is used for detection.

  • Reaction Mixture: The reaction is set up in a buffer containing purified Polθ enzyme, the DNA substrate, dNTPs (including the labeled one), and varying concentrations of the test compound (e.g., this compound) dissolved in DMSO.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA synthesis.

  • Quenching & Detection: The reaction is stopped. If using radioactivity, the products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the incorporated radioactivity is quantified using a phosphorimager. If using a fluorescent dye, the increase in fluorescence is measured.

  • Data Analysis: The amount of product formed is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using non-linear regression analysis.

Clonogenic Survival Assay (Radiosensitization)

This assay assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation (IR).[14]

Protocol:

  • Cell Plating: Cancer cells are seeded at low density in 6-well plates and allowed to attach for several hours.

  • Treatment: Cells are pre-treated with the test compound (e.g., this compound) or vehicle (DMSO) for a defined period (e.g., 2-24 hours).

  • Irradiation: Plates are exposed to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

  • Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).

  • Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies in each well is counted.

  • Data Analysis: The surviving fraction for each dose is calculated relative to the non-irradiated control. The data are fitted to a linear-quadratic model to determine the dose enhancement factor (DEF), which quantifies the degree of radiosensitization.

Clonogenic_Assay_Workflow cluster_workflow Clonogenic Survival Assay Workflow A 1. Seed Cells (Low Density) B 2. Pre-treat (this compound or Vehicle) A->B C 3. Irradiate (Varying Doses) B->C D 4. Incubate (10-14 days) C->D E 5. Fix, Stain & Count Colonies D->E F 6. Calculate Surviving Fraction & DEF E->F

Caption: Workflow for a clonogenic survival assay.
In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a compound in a living animal model.[21]

Protocol:

  • Cell Implantation: Human cancer cells (e.g., a BRCA1-deficient breast cancer line) are harvested and suspended in a suitable medium like Matrigel. The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Animals are randomized into treatment groups (e.g., Vehicle, this compound, PARP inhibitor, Combination). This compound is administered, often orally (p.o.), at a specified dose and schedule (e.g., 100 mg/kg, once daily).[21]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2. Animal health is monitored daily.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses (e.g., ANOVA) are performed to compare the tumor growth inhibition (TGI) between treatment groups.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages the principle of synthetic lethality to target a key vulnerability in HR-deficient cancers. As a selective inhibitor of Polθ, it effectively disrupts the TMEJ DNA repair pathway, leading to selective killing of cancer cells that are dependent on this mechanism for survival. Preclinical data have demonstrated its potency, in vivo efficacy, and potential to overcome resistance to other therapies like PARP inhibitors.[17][18]

The continued development of this compound and other Polθ inhibitors holds significant promise for precision oncology. Future research will focus on identifying patient populations most likely to benefit, exploring novel combination strategies, and further elucidating the complex interplay of DNA repair pathways in cancer progression and therapeutic resistance. Clinical trials are underway to evaluate the safety and efficacy of this new class of drugs in patients with advanced solid tumors.[22]

References

The Synthetic Lethal Strategy of ART812 in Homologous Recombination-Deficient Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ART812, a potent and selective small-molecule inhibitor of DNA Polymerase Theta (Polθ), is emerging as a promising therapeutic agent for cancers characterized by homologous recombination (HR) deficiency. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols supporting the synthetic lethal relationship between Polθ inhibition by this compound and HR-deficient tumors. By targeting the Theta-Mediated End Joining (TMEJ) pathway, a critical DNA repair mechanism in HR-compromised cells, this compound offers a novel strategy to induce cancer cell death, particularly in tumors that have developed resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Polθ inhibition.

Introduction to Synthetic Lethality and Polθ Inhibition

The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable. In the context of cancer therapy, this principle is exploited by targeting a pathway that is essential for the survival of cancer cells with a specific genetic alteration, such as a deficiency in a DNA repair pathway.

Homologous recombination is a high-fidelity DNA double-strand break (DSB) repair pathway. Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are considered HR-deficient. These cancer cells become reliant on alternative, more error-prone DSB repair pathways for survival. One such pathway is Theta-Mediated End Joining (TMEJ), which is critically dependent on the activity of DNA Polymerase Theta (Polθ).

This compound is a derivative of ART558, a potent and selective allosteric inhibitor of the polymerase function of Polθ.[1] By inhibiting Polθ, this compound disrupts the TMEJ pathway, leading to the accumulation of unresolved DNA damage and subsequent cell death in HR-deficient cancer cells. This targeted approach spares healthy cells with intact HR function, offering a potentially wider therapeutic window.

Preclinical Efficacy of Polθ Inhibitors

The preclinical efficacy of Polθ inhibitors has been demonstrated in various HR-deficient cancer models, including those with BRCA1/2 mutations and those that have acquired resistance to PARP inhibitors.

In Vitro Sensitivity

Studies have shown that Polθ inhibitors selectively kill HR-deficient cancer cells. The half-maximal inhibitory concentration (IC50) of the parent compound, ART558, highlights its potency and selectivity.

Cell LineGenotypeART558 IC50 (nM)Reference
DLD-1BRCA2 -/-0.8[2]
DLD-1BRCA2 wild-type> 12,000[2]
Isogenic Murine Embryonic FibroblastsBrca1 CC/CC~10[3]
Isogenic Murine Embryonic FibroblastsBrca1 +/+> 1000[3]
Isogenic Murine Embryonic FibroblastsBrca1 Δ11/Δ11, 53bp1 -/-~100[3]

Table 1: In vitro sensitivity of HR-deficient and proficient cell lines to the Polθ inhibitor ART558.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of Polθ inhibitors. This compound, a more stable derivative of ART558, has shown significant tumor growth inhibition in a PARP-resistant, BRCA1-mutant triple-negative breast cancer xenograft model.[1][4] While specific tumor growth inhibition percentages for this compound are not publicly available in detail, the data supports its potential as an effective in vivo agent.

Mechanism of Action

This compound exerts its synthetic lethal effect by inhibiting the polymerase domain of Polθ, a key enzyme in the TMEJ pathway for repairing DNA double-strand breaks.

Signaling Pathway of Polθ Inhibition in HR-Deficient Cancers

In HR-deficient cells, the inhibition of Polθ's polymerase activity leads to a failure in TMEJ-mediated repair of DSBs. This results in the accumulation of toxic DNA intermediates, increased genomic instability, and ultimately, apoptotic cell death.

DSB DNA Double-Strand Break HR Homologous Recombination (Deficient) DSB->HR Primary Repair Pathway (Blocked) TMEJ Theta-Mediated End Joining DSB->TMEJ Alternative Repair Pathway Pol_theta Polθ TMEJ->Pol_theta Requires Repair_Failure Repair Failure & Accumulation of DNA Damage TMEJ->Repair_Failure Pol_theta->Repair_Failure This compound This compound This compound->Pol_theta Inhibits Apoptosis Apoptosis Repair_Failure->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced synthetic lethality in HR-deficient cancer cells.

Overcoming PARP Inhibitor Resistance

A significant advantage of Polθ inhibition is its potential to treat cancers that have developed resistance to PARP inhibitors. One common mechanism of PARP inhibitor resistance is the restoration of HR function through secondary mutations. However, other resistance mechanisms involve the protection of stalled replication forks, which can be independent of HR restoration. In some PARP-resistant models, sensitivity to Polθ inhibitors is retained, suggesting that TMEJ becomes a critical survival pathway in these resistant cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the synthetic lethality of this compound in HR-deficient cancers. These are generalized protocols based on standard laboratory techniques and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HR-deficient and proficient cancer cell lines

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • HR-deficient cancer cell line

  • Matrigel (optional, can improve tumor take rate)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers).

Start Start Cell_Prep Prepare HR-deficient cell suspension Start->Cell_Prep Injection Subcutaneous injection into mice Cell_Prep->Injection Tumor_Growth Monitor tumor growth Injection->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Treatment Group Randomization->Treatment Control Group Measurement Measure tumor volume and body weight Treatment->Measurement Measurement->Treatment Repeat Analysis Euthanize and analyze tumors Measurement->Analysis End End Analysis->End

Figure 2: Workflow for an in vivo xenograft study to evaluate this compound efficacy.

DNA Damage Assay (γH2AX Foci Formation)

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.

Materials:

  • HR-deficient cancer cells

  • This compound

  • Coverslips or chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips or chamber slides and allow them to attach.

  • Treat the cells with this compound at the desired concentration and for the specified time. Include a vehicle control.

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization solution.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary anti-γH2AX antibody.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody.

  • Wash the cells with PBS.

  • Mount the coverslips with mounting medium containing DAPI.

  • Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Clinical Development

The therapeutic potential of targeting Polθ is currently being investigated in clinical trials. A derivative of this compound, known as ART4215, is being evaluated in a Phase 1/2 clinical trial for the treatment of advanced or metastatic solid tumors, both as a monotherapy and in combination with the PARP inhibitor talazoparib (B560058) (NCT04991480).[6][7] Additionally, another Polθ inhibitor, GSK101 (IDE705), has received Investigational New Drug (IND) clearance for a Phase 1/2 trial in combination with the PARP inhibitor niraparib (B1663559) for tumors with HR mutations or HR deficiency.[5][8]

Conclusion and Future Directions

This compound and other Polθ inhibitors represent a promising new class of targeted therapies for HR-deficient cancers. The robust preclinical data demonstrating their synthetic lethal interaction with HR deficiency, including in PARP inhibitor-resistant settings, provides a strong rationale for their continued clinical development. Future research will focus on identifying predictive biomarkers of response, exploring combination strategies with other DNA damage response inhibitors and immunotherapies, and elucidating the full spectrum of tumors that may benefit from this therapeutic approach. The ongoing clinical trials will be crucial in determining the safety and efficacy of Polθ inhibitors in patients and establishing their role in the evolving landscape of precision oncology.

References

ART812: A Novel Strategy for Overcoming PARP Inhibitor Resistance in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to Poly(ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in the treatment of cancers, particularly those with deficiencies in the homologous recombination (HR) pathway, such as BRCA-mutated tumors. ART812, a potent and orally bioavailable small molecule inhibitor of DNA Polymerase Theta (Polθ), has emerged as a promising therapeutic agent to address this unmet clinical need. Polθ plays a critical role in the Microhomology-Mediated End Joining (MMEJ) DNA repair pathway, an alternative DNA double-strand break repair mechanism that becomes essential for the survival of cancer cells that have developed resistance to PARP inhibitors. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, offering a valuable resource for the scientific community engaged in oncology drug discovery and development.

Introduction: The Challenge of PARP Inhibitor Resistance

PARP inhibitors have revolutionized the treatment landscape for patients with HR-deficient cancers. By trapping PARP1 at sites of single-strand DNA breaks, these inhibitors lead to the accumulation of cytotoxic double-strand breaks that cannot be efficiently repaired in the absence of a functional HR pathway, resulting in synthetic lethality. However, a substantial number of patients either do not respond or develop resistance to PARP inhibitor therapy.

One of the key mechanisms of acquired resistance involves the restoration of HR-independent DNA repair pathways. In this context, the MMEJ pathway, which is driven by Polθ, has been identified as a critical survival mechanism for PARP inhibitor-resistant tumors. These tumors often exhibit an increased reliance on MMEJ for the repair of DNA double-strand breaks, creating a new therapeutic vulnerability.

This compound: A Potent and Selective Polθ Inhibitor

This compound is a second-generation, orally active small molecule inhibitor of the polymerase domain of Polθ. It is a more bioavailable derivative of the first-in-class Polθ inhibitor, ART558. Preclinical studies have demonstrated that this compound is a highly potent and selective inhibitor of Polθ's enzymatic activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Parameter Value Assay Reference
Polθ Enzymatic IC50 7.6 nMBiochemical Assay[1]
Cellular MMEJ IC50 240 nMCell-Based MMEJ Assay[1]
Table 1: In Vitro Potency of this compound.[1]
Cell Line Tumor Type Relevant Genotype Treatment Outcome Reference
MDA-MB-436Breast CancerBRCA1 mutant, SHLD2 knockout (PARPi-resistant model)This compound (100 mg/kg, p.o. daily)Significant tumor inhibition[1][2]
Table 2: In Vivo Efficacy of this compound in a PARP Inhibitor-Resistant Xenograft Model.[1][2]

Mechanism of Action: Exploiting Synthetic Lethality in PARP Inhibitor-Resistant Tumors

The therapeutic rationale for this compound in PARP inhibitor-resistant tumors is rooted in the concept of synthetic lethality.

  • PARP Inhibitor Action and Resistance: In HR-deficient cells (e.g., BRCA1/2 mutant), PARP inhibitors lead to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death. A key mechanism of resistance is the loss of factors like 53BP1 or components of the Shieldin complex, which allows for partial restoration of HR-independent DNA repair, rendering the cells less sensitive to PARP inhibition.

  • Increased Reliance on MMEJ: These PARP inhibitor-resistant cells, however, become highly dependent on the MMEJ pathway for their survival. MMEJ is an error-prone DNA repair pathway that utilizes short homologous sequences to ligate broken DNA ends. Polθ is the key polymerase that mediates this process.

  • This compound-Induced Synthetic Lethality: By inhibiting Polθ, this compound disrupts the MMEJ pathway. In PARP inhibitor-resistant cells that are reliant on MMEJ, this inhibition leads to a catastrophic failure to repair DNA double-strand breaks, ultimately resulting in cell death. This creates a synthetic lethal interaction between the genetic background of PARP inhibitor resistance and the pharmacological inhibition of Polθ.

Signaling Pathway Diagram

DNA_Repair_Pathways cluster_DSB DNA Double-Strand Break cluster_HR Homologous Recombination (HR) cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_MMEJ Microhomology-Mediated End Joining (MMEJ) cluster_PARPi_Resistance PARP Inhibitor Resistance DSB DNA Double-Strand Break BRCA1 BRCA1 DSB->BRCA1 HR-proficient Ku70_80 Ku70/80 DSB->Ku70_80 All cell cycle phases PARP1_MMEJ PARP1 DSB->PARP1_MMEJ Alternative Pathway BRCA2 BRCA2 BRCA1->BRCA2 RAD51 RAD51 BRCA2->RAD51 HR_Repair Error-Free Repair RAD51->HR_Repair DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs LigaseIV Ligase IV DNA_PKcs->LigaseIV NHEJ_Repair Error-Prone Repair LigaseIV->NHEJ_Repair PolQ Polθ (this compound Target) PARP1_MMEJ->PolQ LigaseIII Ligase III PolQ->LigaseIII MMEJ_Repair Highly Error-Prone Repair LigaseIII->MMEJ_Repair PARPi_Res PARPi Resistance (e.g., 53BP1/Shieldin loss) PARPi_Res->PolQ Increased reliance on MMEJ PARPi PARP Inhibitor PARPi->BRCA1 Synthetic Lethality in HR-deficient cells This compound This compound This compound->PolQ Inhibition

DNA Double-Strand Break Repair Pathways and Drug Intervention Points.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's potential in treating PARP inhibitor-resistant tumors.

In Vitro Polθ Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of purified Polθ.

Materials:

  • Purified recombinant human Polθ enzyme

  • DNA substrate (e.g., a primed DNA template)

  • dNTPs (dATP, dCTP, dGTP, dTTP)

  • PicoGreen dsDNA quantitation reagent

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, DNA substrate, and the this compound dilutions (or DMSO for control).

  • Initiate the reaction by adding the purified Polθ enzyme.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add PicoGreen reagent to each well and incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Microhomology-Mediated End Joining (MMEJ) Assay

Objective: To assess the inhibitory effect of this compound on the MMEJ pathway in a cellular context.

Materials:

  • A reporter cell line with an integrated MMEJ reporter cassette (e.g., containing a GFP or luciferase gene disrupted by a recognition site for a site-specific endonuclease like I-SceI, flanked by microhomology sequences).

  • Expression vector for the I-SceI endonuclease.

  • Transfection reagent.

  • This compound stock solution (in DMSO).

  • Cell culture medium and supplements.

  • Flow cytometer or luminometer.

Procedure:

  • Seed the MMEJ reporter cell line in 96-well plates.

  • The following day, treat the cells with a range of concentrations of this compound or DMSO.

  • Co-transfect the cells with the I-SceI expression vector.

  • Incubate the cells for 48-72 hours to allow for DNA cleavage and repair.

  • Measure the reporter gene expression (GFP by flow cytometry or luciferase activity with a luminometer).

  • Normalize the reporter signal to a co-transfected control plasmid (e.g., expressing mCherry) to account for transfection efficiency and cell viability.

  • Calculate the percentage of MMEJ inhibition for each this compound concentration.

  • Determine the IC50 value using a dose-response curve.

Clonogenic Survival Assay

Objective: To evaluate the long-term cytotoxic effect of this compound on PARP inhibitor-resistant cancer cells.

Materials:

  • PARP inhibitor-resistant cancer cell line (e.g., MDA-MB-436 SHLD2 knockout).

  • Parental (PARP inhibitor-sensitive) cell line as a control.

  • This compound stock solution (in DMSO).

  • Cell culture medium, supplements, and 6-well plates.

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol).

Procedure:

  • Harvest and count the cells.

  • Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with a range of concentrations of this compound or DMSO.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol (B129727) and stain with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the DMSO-treated control.

  • Plot the surviving fraction against the this compound concentration to generate a survival curve.

In Vivo Xenograft Study in a PARP Inhibitor-Resistant Model

Objective: To assess the anti-tumor efficacy of this compound in an in vivo model of PARP inhibitor-resistant breast cancer.

Animal Model:

  • Female athymic nude rats (or mice).

  • MDA-MB-436 human breast cancer cells with a knockout of a Shieldin complex component (e.g., SHLD2) to induce PARP inhibitor resistance.

Procedure:

  • Subcutaneously implant the MDA-MB-436 SHLD2 knockout cells into the flank of the animals.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Prepare the this compound formulation for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).

  • Administer this compound (e.g., 100 mg/kg) or vehicle orally to the respective groups on a daily schedule.

  • Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a predefined period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

  • Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_target_engagement Target Engagement (Optional) Enzymatic_Assay Polθ Enzymatic Assay (IC50 determination) MMEJ_Assay Cellular MMEJ Assay (Cellular IC50) Enzymatic_Assay->MMEJ_Assay Clonogenic_Assay Clonogenic Survival Assay (Cytotoxicity) MMEJ_Assay->Clonogenic_Assay Xenograft_Model PARPi-Resistant Xenograft Model (MDA-MB-436 SHLD2 KO) Clonogenic_Assay->Xenograft_Model CETSA Cellular Thermal Shift Assay (CETSA) Clonogenic_Assay->CETSA Confirms Target Binding ART812_Treatment This compound Oral Administration Xenograft_Model->ART812_Treatment Tumor_Measurement Tumor Growth Monitoring ART812_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy & Tolerability Analysis Tumor_Measurement->Efficacy_Analysis

References

An In-Depth Technical Guide to ART812: A Potent and Selective DNA Polymerase Theta Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART812 is a potent and orally active small molecule inhibitor of DNA Polymerase Theta (Polθ), a critical enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Exhibiting significant synthetic lethality in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, this compound presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure is provided below, along with its key identifiers and physicochemical properties.

Chemical Structure:

ART812_Structure This compound A proper 2D chemical structure diagram would be inserted here. SMILES: O=C(C@H[C@@H]1O)N(C2=NC(C)=CC(C(F)(F)F)=C2)C1=O)N(C3=CC=C(F)C(Cl)=C3)C

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(N-(4-chloro-3-fluorophenyl)-N-methylsulfamoyl)pyrrolidin-2-oneN/A
SMILES O=C(--INVALID-LINK--[C@@H]1O">C@HN(C2=NC(C)=CC(C(F)(F)F)=C2)C1=O)N(C3=CC=C(F)C(Cl)=C3)CN/A
CAS Number 2607138-82-7[1]
Molecular Formula C19H19ClF4N4O5SN/A
Molecular Weight 542.9 g/mol N/A
Solubility DMSO: ≥ 2.5 mg/mL (5.41 mM)[1]

Pharmacological Properties and In Vitro Efficacy

This compound is a highly potent inhibitor of the polymerase domain of Polθ. Its inhibitory activity has been quantified in both biochemical and cell-based assays.

Table 2: In Vitro Pharmacological Properties of this compound

ParameterValueAssayReference
Polθ IC50 7.6 nMPicoGreen-based polymerase extension assay[1]
MMEJ IC50 240 nMCell-based microhomology-mediated end joining assay[1]

Mechanism of Action: Synthetic Lethality in HR-Deficient Cancers

This compound's primary mechanism of action is the inhibition of Polθ, a key enzyme in the MMEJ pathway for DNA double-strand break (DSB) repair. In normal cells, multiple DSB repair pathways exist, including the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the cells become heavily reliant on alternative, more error-prone repair pathways, including MMEJ. By inhibiting Polθ, this compound effectively shuts down this critical backup repair mechanism, leading to the accumulation of lethal DNA damage and subsequent cell death. This concept is known as synthetic lethality.

DNA_Repair_Pathway cluster_0 DNA Double-Strand Break cluster_1 Repair Pathways cluster_2 Cellular Outcome cluster_3 This compound Intervention DSB DNA Double-Strand Break HR Homologous Recombination (HR) (Error-free) DSB->HR Normal Cells MMEJ Microhomology-Mediated End Joining (MMEJ) (Error-prone) DSB->MMEJ HR-Deficient Cells Viability Cell Viability HR->Viability MMEJ->Viability (Backup Pathway) Apoptosis Apoptosis MMEJ->Apoptosis Blocked by this compound This compound This compound Poltheta Polθ This compound->Poltheta Inhibits Poltheta->MMEJ Mediates

Caption: Signaling pathway of this compound's mechanism of action.

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in a rat xenograft model using human breast cancer cells with deficiencies in both BRCA1 and the Shieldin complex component SHLD2.

Table 3: In Vivo Efficacy of this compound

Animal ModelCell LineTreatmentOutcomeReference
Rat XenograftMDA-MB-436 (BRCA1/SHLD2 defective)100 mg/kg, p.o. daily for 76 daysSignificant tumor inhibition[1]

Experimental Protocols

PicoGreen-Based Polymerase Extension Assay for Polθ IC50 Determination

This assay measures the ability of a compound to inhibit the DNA polymerase activity of Polθ. The incorporation of nucleotides into a DNA template is quantified using the PicoGreen fluorescent dye, which selectively binds to double-stranded DNA.

Materials:

  • Recombinant human Polθ enzyme

  • DNA template/primer (e.g., a 30-mer primer annealed to a 60-mer template)

  • dNTP mix

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • This compound (or other test compounds) serially diluted in DMSO

  • PicoGreen dsDNA Quantitation Reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 384-well black microplates

  • Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare the DNA template/primer by annealing the primer to the template DNA.

  • In a 384-well plate, add the assay buffer, DNA template/primer, and dNTP mix.

  • Add serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding the Polθ enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of TE buffer containing PicoGreen reagent (diluted according to the manufacturer's instructions).

  • Incubate at room temperature for 5 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

PEA_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare DNA template/primer B Add assay buffer, DNA, dNTPs to plate A->B C Add serially diluted this compound B->C D Initiate reaction with Polθ enzyme C->D E Incubate at 37°C D->E F Stop reaction and add PicoGreen E->F G Incubate at room temperature F->G H Measure fluorescence G->H I Calculate % inhibition H->I J Determine IC50 I->J

Caption: Experimental workflow for the PicoGreen-based polymerase extension assay.

In Vivo Rat Xenograft Model

This protocol describes the establishment of a tumor xenograft model in rats to evaluate the in vivo efficacy of this compound.

Materials:

  • MDA-MB-436 (BRCA1/SHLD2 defective) human breast cancer cells

  • Immunocompromised rats (e.g., NIH-RNU)

  • Matrigel

  • This compound formulation for oral administration (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Culture MDA-MB-436 cells under standard conditions.

  • On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each rat.

  • Monitor the animals for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer this compound (e.g., 100 mg/kg) or vehicle control orally on a daily schedule.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study (e.g., after 76 days or when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis if desired.

  • Compare the tumor growth rates between the this compound-treated and vehicle-treated groups to determine efficacy.

Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring and Analysis A Prepare MDA-MB-436 cell suspension B Subcutaneously inject cells into rats A->B C Monitor tumor growth B->C D Randomize animals into groups C->D E Administer this compound or vehicle orally D->E F Measure tumor volume and body weight E->F G Euthanize animals and excise tumors F->G H Compare tumor growth between groups G->H

Caption: Experimental workflow for the in vivo rat xenograft study.

Conclusion

This compound is a potent and selective inhibitor of Polθ with a clear mechanism of action based on synthetic lethality in HR-deficient cancers. Its promising in vitro and in vivo activity makes it a valuable tool for further research into the role of MMEJ in cancer and a potential candidate for clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

ART812: A Deep Dive into its Specificity for DNA Polymerase θ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of ART812, a potent and orally active inhibitor of DNA Polymerase θ (Polθ). Polθ is a critical enzyme in the Theta-Mediated End Joining (TMEJ) pathway, a DNA double-strand break repair mechanism that is increasingly recognized as a key vulnerability in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. The high specificity of this compound for Polθ over other DNA polymerases is a cornerstone of its therapeutic potential, minimizing off-target effects and enhancing its synthetic lethal interaction in HR-deficient tumors.

Quantitative Analysis of this compound Specificity

This compound demonstrates remarkable potency and selectivity for Polθ. The following table summarizes the available quantitative data on its inhibitory activity.

PolymeraseInhibitorIC50 (nM)Notes
DNA Polymerase θ (Polθ) This compound 7.6 [1]Potent inhibition of the target enzyme.
Cell-based MMEJThis compound240[1]Demonstrates cellular activity in the Polθ-mediated repair pathway.
DNA Polymerase α (Polα)ART558>10,000Data for the closely related analog ART558, suggesting high selectivity.[2]
DNA Polymerase γ (Polγ)ART558>10,000Data for the closely related analog ART558, suggesting high selectivity.[2]
DNA Polymerase η (Polη)ART558>10,000Data for the closely related analog ART558, suggesting high selectivity.[2]
DNA Polymerase ν (Polν)ART558>10,000Data for the closely related analog ART558, suggesting high selectivity.[2]

Note: this compound is a structural and functional analog of ART558, developed for its improved pharmacokinetic properties. The high selectivity of ART558 against other DNA polymerases is indicative of a similar selectivity profile for this compound.

Mechanism of Action: Allosteric Inhibition

This compound and its analogs function as allosteric inhibitors of the Polθ polymerase domain.[3] They bind to a distinct pocket within the "fingers" subdomain of the enzyme. This binding event stabilizes a "closed" conformation of the enzyme, which is a state adopted during DNA synthesis. By locking the enzyme in this conformation, this compound prevents the conformational changes necessary for subsequent steps in the catalytic cycle, such as pyrophosphate release and translocation along the DNA template, thereby inhibiting polymerase activity.[3]

Experimental Protocols

The determination of the inhibitory activity of this compound and related compounds against Polθ is primarily conducted using a fluorescence-based primer extension assay (PEA).

Fluorescence-Based Primer Extension Assay (PEA) for Polθ Inhibition

Objective: To quantify the inhibitory effect of a compound on the DNA polymerase activity of Polθ.

Principle: This assay measures the extension of a fluorescently labeled primer annealed to a template DNA strand by Polθ. The incorporation of nucleotides by the polymerase leads to an increase in the length of the double-stranded DNA product. This increase can be quantified using a DNA intercalating dye (like PicoGreen) or by measuring the incorporation of fluorescently labeled nucleotides. The presence of an inhibitor reduces the rate of primer extension, resulting in a lower fluorescence signal.

Materials:

  • Recombinant human DNA Polymerase θ (full-length or polymerase domain)

  • DNA template/primer substrate (e.g., a single-stranded DNA template with a 5'-fluorescently labeled primer annealed to it)

  • Deoxynucleotide triphosphates (dNTPs)

  • Assay buffer (containing appropriate salts, buffering agent, and cofactors like MgCl2)

  • DNA intercalating dye (e.g., PicoGreen) or fluorescently labeled dNTPs

  • Test compound (this compound) at various concentrations

  • Microplate reader capable of fluorescence detection

Methodology:

  • Reaction Setup:

    • In a microplate, combine the assay buffer, DNA template/primer substrate, and dNTPs.

    • Add the test compound (this compound) at a range of concentrations. A vehicle control (e.g., DMSO) should be included.

    • Initiate the reaction by adding recombinant Polθ enzyme to each well.

  • Incubation:

    • Incubate the reaction mixture at a temperature optimal for Polθ activity (typically 37°C) for a defined period.

  • Detection:

    • If using an intercalating dye: Stop the reaction and add the DNA intercalating dye. The fluorescence intensity, which is proportional to the amount of double-stranded DNA synthesized, is measured using a microplate reader.

    • If using fluorescently labeled dNTPs: The incorporation of the fluorescent label into the extended primer is measured directly.

  • Data Analysis:

    • The fluorescence signal from each well is recorded.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and evaluation.

ART812_Inhibition_Mechanism This compound Allosteric Inhibition of Polθ PolQ_Open Polθ (Open Conformation) PolQ_Closed Polθ (Closed Conformation) + DNA + dNTP PolQ_Open->PolQ_Closed PolQ_Closed->PolQ_Open Product Extended DNA + PPi PolQ_Closed->Product Catalysis This compound This compound This compound->PolQ_Closed DNA_dNTP DNA + dNTP

Mechanism of this compound allosteric inhibition of Polθ.

TMEJ_Pathway Theta-Mediated End Joining (TMEJ) Pathway DSB DNA Double-Strand Break (DSB) Resection 5'-3' End Resection DSB->Resection HR Homologous Recombination (HR) (Deficient in BRCA-mutant cells) DSB->HR ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA PolQ Polθ Recruitment & Microhomology Search ssDNA->PolQ Annealing Microhomology Annealing PolQ->Annealing Synthesis Polθ-mediated DNA Synthesis Annealing->Synthesis Ligation Ligation Synthesis->Ligation Repair Repaired DNA (with indels) Ligation->Repair This compound This compound This compound->Synthesis Inhibits

Role of Polθ and inhibition by this compound in the TMEJ pathway.

PEA_Workflow Primer Extension Assay (PEA) Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis Reagents Combine Assay Buffer, Template/Primer, dNTPs Add_this compound Add this compound (various concentrations) Reagents->Add_this compound Add_PolQ Initiate with Polθ Add_this compound->Add_PolQ Incubate Incubate at 37°C Add_PolQ->Incubate Detect Measure Fluorescence Incubate->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze

Workflow for determining polymerase inhibition using a PEA.

References

An In-depth Technical Guide to the Discovery and Development of ART812, a Novel Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a representative technical guide. The compound "ART812" is a fictional entity used for illustrative purposes, and the data presented herein is not from actual studies but is modeled on typical discovery and development pathways for a Bruton's tyrosine kinase (BTK) inhibitor.

Introduction

This compound is a novel, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway. Dysregulation of the BCR pathway is a known driver in the pathogenesis of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound was developed to provide a highly potent and selective therapeutic option for patients with these cancers. This document details the discovery, mechanism of action, preclinical characterization, and early clinical development of this compound.

Discovery and Lead Optimization

This compound was identified through a high-throughput screening campaign of an in-house library of kinase-focused compounds. The initial hit demonstrated modest BTK inhibition and was selected for a lead optimization program. Structure-activity relationship (SAR) studies focused on improving potency, selectivity, and pharmacokinetic properties. This effort led to the identification of this compound, which contains a reactive acrylamide (B121943) group that forms a covalent bond with the cysteine-481 residue in the active site of BTK, leading to sustained, irreversible inhibition.

Mechanism of Action

This compound selectively and irreversibly binds to BTK, thereby blocking its kinase activity. This prevents the phosphorylation of downstream substrates, most notably PLCγ2, which in turn abrogates the signaling cascade that leads to B-cell proliferation, survival, and trafficking. The covalent nature of the interaction provides a durable pharmacodynamic effect that extends beyond the plasma half-life of the compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 p This compound This compound This compound->BTK Covalent Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB IP3->NFkB DAG->NFkB Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation

Caption: this compound Mechanism of Action in the BCR Signaling Pathway.

Preclinical Characterization

The potency and selectivity of this compound were assessed through a series of in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

Assay TypeTarget/Cell LineEndpointResult (IC₅₀)
Biochemical AssayRecombinant BTKIC₅₀0.5 nM
Cell-Based Assay (pBTK)Ramos (Burkitt's Lymphoma)IC₅₀2.1 nM
Cell Viability AssayTMD8 (ABC-DLBCL)IC₅₀8.5 nM
Kinase Selectivity Panel456 KinasesIC₅₀>1,000 nM for 95% of kinases
Off-Target Kinase (EGFR)Recombinant EGFRIC₅₀>5,000 nM
Off-Target Kinase (ITK)Recombinant ITKIC₅₀350 nM

The pharmacokinetic profile of this compound was evaluated in multiple preclinical species following a single oral dose.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg, PO)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Mouse101,2501.07,50045
Rat109802.08,10040
Dog51,5002.012,30065

The anti-tumor activity of this compound was assessed in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.

Table 3: In Vivo Efficacy of this compound in TMD8 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-0-
This compound565<0.01
This compound1098<0.001

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human BTK.

Methodology:

  • Recombinant human BTK enzyme is incubated with a range of this compound concentrations (0.01 nM to 10 µM) in a kinase buffer for 60 minutes at room temperature.

  • The kinase reaction is initiated by the addition of a peptide substrate and ATP.

  • The reaction is allowed to proceed for 30 minutes at 30°C.

  • The amount of phosphorylated substrate is quantified using a luminescence-based detection system.

  • Data are normalized to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • The IC₅₀ value is calculated using a four-parameter logistic curve fit.

Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.

Methodology:

  • Ramos cells are seeded in 96-well plates and starved overnight.

  • Cells are pre-incubated with a serial dilution of this compound for 2 hours.

  • B-cell receptor signaling is stimulated by the addition of anti-IgM antibody for 10 minutes.

  • Cells are lysed, and the level of phosphorylated BTK (pBTK) is measured using an AlphaLISA or ELISA-based assay.

  • Results are normalized to stimulated cells treated with DMSO.

  • The IC₅₀ is determined by non-linear regression analysis.

cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Seed Ramos Cells in 96-well Plate B Starve Cells Overnight A->B C Pre-incubate with This compound Dilutions (2h) B->C D Stimulate with anti-IgM (10 min) C->D E Lyse Cells D->E F Measure pBTK (ELISA/AlphaLISA) E->F G Calculate IC50 F->G

Caption: Experimental Workflow for Cellular pBTK Assay.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Female immunodeficient mice are subcutaneously implanted with TMD8 tumor cells.

  • Tumors are allowed to grow to an average volume of 150-200 mm³.

  • Mice are randomized into treatment groups (e.g., vehicle, this compound 5 mg/kg, this compound 10 mg/kg).

  • This compound or vehicle is administered orally, once daily (QD), for 21 days.

  • Tumor volume and body weight are measured twice weekly.

  • Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of treated groups to the vehicle group.

  • Statistical significance is determined using an appropriate statistical test (e.g., one-way ANOVA).

Conclusion

This compound is a potent, selective, and orally bioavailable covalent inhibitor of BTK. It demonstrates significant anti-proliferative activity in B-cell lymphoma models and robust in vivo efficacy in a xenograft model of DLBCL. The preclinical data package supports the continued clinical development of this compound as a promising therapeutic agent for B-cell malignancies. Phase I clinical trials are currently underway to evaluate the safety, tolerability, and pharmacokinetics of this compound in human subjects.

An In-depth Technical Guide on the Impact of ART812 on Genomic Instability in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic instability is a fundamental characteristic of most cancers, driving tumor initiation, progression, and therapeutic resistance.[1][2] A key pathway that cancer cells exploit to survive despite this instability is the DNA damage response (DDR).[1][3] One emerging and promising therapeutic strategy is the inhibition of DNA Polymerase Theta (Polθ), a crucial enzyme in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ).[4][5] ART812 is a next-generation, potent, and selective small-molecule inhibitor of Polθ.[1][6] This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on genomic instability, and its potential as a precision cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) repair pathway.

Introduction to Genomic Instability and DNA Repair Pathways

Genomic instability refers to the increased tendency for genetic alterations during cell division, a hallmark of cancer.[2][7] These alterations can range from single nucleotide changes to large-scale chromosomal rearrangements.[8][9] To counteract the constant threat of DNA damage from endogenous and exogenous sources, cells have evolved a complex network of DDR pathways.[3][10]

The most lethal form of DNA damage is the double-strand break (DSB).[1][9] Eukaryotic cells primarily utilize two major pathways to repair DSBs:

  • Homologous Recombination (HR): An error-free pathway that uses a sister chromatid as a template. It is mainly active in the S and G2 phases of the cell cycle and relies on key proteins like BRCA1 and BRCA2.[6]

  • Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates broken DNA ends. It is active throughout the cell cycle.[6][11]

In addition to these, cancer cells can rely on alternative, error-prone repair pathways. One such pathway is Theta-Mediated End Joining (TMEJ) , which is critically dependent on the enzyme DNA Polymerase Theta (Polθ).[4][5] TMEJ utilizes short microhomologous sequences to join broken DNA ends, often leading to deletions and insertions, thereby contributing to genomic instability.[1]

Many cancers, particularly those with mutations in BRCA1 or BRCA2, are deficient in HR (HRD). These HRD cancer cells become highly dependent on alternative pathways like TMEJ for survival.[12] This dependency creates a therapeutic vulnerability known as synthetic lethality . Inhibiting Polθ in HRD cancer cells can lead to catastrophic DNA damage and cell death, while largely sparing normal, HR-proficient cells.[12]

This compound: A Potent and Selective Polθ Inhibitor

This compound is a next-generation small-molecule inhibitor that targets the polymerase domain of Polθ.[1] It has demonstrated improved bioavailability and pharmacokinetic properties in animal models compared to earlier generation inhibitors like ART558.[1] By inhibiting Polθ, this compound effectively blocks the TMEJ pathway, preventing the repair of DSBs in cells that rely on this mechanism.

Mechanism of Action

The primary mechanism of action for this compound is the targeted inhibition of the DNA polymerase activity of Polθ.[6] This action disrupts the TMEJ pathway, which is crucial for the survival of cancer cells with deficient homologous recombination repair.[5][12] In these HR-deficient cells, the inhibition of Polθ leads to an accumulation of unrepaired DNA double-strand breaks, ultimately triggering cell death.[12] This targeted approach exploits the concept of synthetic lethality, where the combination of a genetic defect (like BRCA mutations) and a drug (this compound) is lethal to cancer cells but not to normal cells.[11]

Quantitative Data on this compound's Impact

This compound has shown significant preclinical efficacy in inducing markers of genomic instability and cell death, particularly in HR-deficient cancer models.

Parameter Cell Context Effect of this compound Significance Reference
Micronuclei Induction Reticulocytes (in vivo)2-fold increase at 150 mg/kg BIDIndicates induction of DNA damage and genomic instability.[6]
Tumor Growth Suppression PARP inhibitor-resistant BRCA1-knockout xenograftsMarked suppression of tumor growthDemonstrates efficacy in overcoming therapeutic resistance.[1]
Radiosensitization Various cancer cell modelsPotent sensitization to ionizing radiation, especially fractionated dosesEnhances the efficacy of radiotherapy, a standard cancer treatment.[13]
Cell Viability PARP inhibitor-resistant BRCA1-null cells and organoidsEffective targeting and reduction in viabilityShows potential for treating resistant tumors.[1]

Table 1: Summary of Quantitative Effects of this compound

Signaling Pathways and Experimental Workflows

DNA Double-Strand Break Repair Pathway Choice

The decision to repair a DSB via NHEJ, HR, or TMEJ is a critical cellular event. This compound's intervention point is specific to the TMEJ pathway.

DSB_Repair_Choice cluster_NHEJ NHEJ Pathway cluster_HR HR Pathway cluster_TMEJ TMEJ Pathway (alt-EJ) DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Binding DSB->Ku Resection_HR End Resection DSB->Resection_HR Resection_TMEJ End Resection DSB->Resection_TMEJ NHEJ_Repair Direct Ligation (Error-Prone) Ku->NHEJ_Repair BRCA BRCA1/2 RAD51 Resection_HR->BRCA HR_Repair Template-Based Repair (Error-Free) BRCA->HR_Repair HR_Deficiency HR Deficiency (e.g., BRCA mutation) BRCA->HR_Deficiency PolQ Polθ Recruitment (Microhomology Search) HR_Deficiency->PolQ Increased Reliance Resection_TMEJ->PolQ TMEJ_Repair End Joining (Error-Prone) PolQ->TMEJ_Repair This compound This compound Inhibition PolQ->this compound

Caption: DNA DSB Repair Pathway Choice and this compound's Point of Intervention.

Synthetic Lethality of this compound in HR-Deficient Cancer Cells

The therapeutic strategy for this compound is based on the principle of synthetic lethality.

Synthetic_Lethality cluster_Normal Normal Cell (HR Proficient) cluster_Cancer Cancer Cell (HR Deficient) Normal_DSB DNA DSB Normal_HR HR Repair (Active) Normal_DSB->Normal_HR Normal_TMEJ TMEJ (Backup) Normal_DSB->Normal_TMEJ Normal_Viability Cell Survival Normal_HR->Normal_Viability Normal_this compound This compound Normal_this compound->Normal_TMEJ Cancer_DSB DNA DSB Cancer_HR HR Repair (Inactive) Cancer_DSB->Cancer_HR Cancer_TMEJ TMEJ (Essential for Survival) Cancer_DSB->Cancer_TMEJ Cancer_Death Cell Death (Apoptosis) Cancer_TMEJ->Cancer_Death Inhibition leads to Cancer_this compound This compound Cancer_this compound->Cancer_TMEJ

References

Methodological & Application

Application Notes and Protocols for ART812 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART812 is a potent and orally active small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair.[1][2][3] Polθ is often overexpressed in cancer cells and plays a critical role in the survival of tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with mutations in BRCA1 and BRCA2 genes. By inhibiting Polθ, this compound induces synthetic lethality in HR-deficient cancer cells, making it a promising therapeutic agent. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound functions as an allosteric inhibitor of the Polθ polymerase domain.[4] This inhibition disrupts the MMEJ pathway, an error-prone DNA repair mechanism that relies on short homologous sequences to rejoin DSBs. In cancer cells with a compromised HR pathway, the reliance on MMEJ for survival is increased. Therefore, inhibition of Polθ by this compound leads to an accumulation of DNA damage and subsequent cell death in these HR-deficient tumors. This selective targeting of cancer cells with specific DNA repair defects while sparing normal cells with intact HR pathways is the principle behind its synthetic lethal effect.[3][5]

Data Presentation

The following tables summarize the in vitro potency of this compound and its analogs in various cancer cell lines.

Table 1: In Vitro Potency of this compound and Analogs in Cancer Cell Lines

CompoundCell LineGenotypeIC50 (nM)Assay TypeReference
This compoundDLD-1BRCA2 deficient1100Antiproliferative[2]
This compoundDLD-1Wild Type>12000Antiproliferative[2]
ART558 (analog)CAPAN-1BRCA2 mutant~10Cell Viability[3]
ART558 (analog)MDA-MB-436BRCA1 mutant~100Cell Viability[3]
ART558 (analog)SUM149PTBRCA1 mutant~100Cell Viability[3]
ART558 (analog)CAL51BRCA wild type>10000Cell Viability[3]
ART899 (deuterated this compound)HEK293-~180MMEJ Luciferase Assay[1][6]

Table 2: Efficacy of Polθ Inhibition in Combination with Other Therapies

CombinationCell LineTreatmentEffectReference
ART558 + RadiationHeLaSynchronized in S phaseIncreased radiosensitization[1]
ART558 + RadiationVariousHypoxic conditionsEffective radiosensitization[6]
This compound + Olaparib (PARP inhibitor)MDA-MB-436 (BRCA1/SHLD2 defective)In vivoSignificant tumor inhibition[3]
Novobiocin (Polθ inhibitor) + Peposertib (DNA-PK inhibitor)A549, H460In vitroSynergistic anticancer activity[7]

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment with this compound, alone or in combination with other agents like ionizing radiation.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells to be treated.

    • Seed a calculated number of cells into 6-well plates. The number of cells will vary depending on the cell line and expected toxicity of the treatment, but typically ranges from 200 to 1000 cells per well.

    • Allow cells to attach overnight in the incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • For combination studies with radiation, treat the cells with this compound for a predetermined time (e.g., 24 hours) before or after irradiation.[8]

    • Irradiate the plates at the desired doses.

  • Incubation:

    • Incubate the plates for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Staining and Counting:

    • Wash the plates twice with PBS.

    • Fix the colonies with 1 mL of a 1:1 mixture of methanol (B129727) and acetic acid for 5-10 minutes.

    • Remove the fixative and stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%

    • Surviving Fraction (SF): PE of treated cells / PE of control cells

Western Blot for DNA Damage Response Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key DNA damage response (DDR) proteins.

Materials:

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm plates and allow them to attach.

    • Treat cells with various concentrations of this compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities relative to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • This compound stock solution

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to gate the cell populations and analyze the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Microhomology-Mediated End Joining (MMEJ) Reporter Assay

This assay directly measures the inhibitory effect of this compound on the MMEJ pathway using a GFP-based reporter system.[9][10][11][12]

Materials:

  • MMEJ reporter plasmid (e.g., a plasmid with a GFP gene interrupted by a sequence flanked by microhomologies and a restriction enzyme site like I-SceI)

  • I-SceI expression plasmid

  • Transfection reagent

  • This compound stock solution

  • Flow cytometer

Procedure:

  • Transfection:

    • Co-transfect the MMEJ reporter plasmid and the I-SceI expression plasmid into the cells of interest.

  • Treatment:

    • After transfection, treat the cells with different concentrations of this compound.

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for DNA cleavage by I-SceI and subsequent repair by MMEJ, leading to GFP expression.

  • Analysis:

    • Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of the MMEJ pathway.

Visualizations

ART812_Signaling_Pathway cluster_0 DNA Double-Strand Break cluster_2 Key Proteins cluster_3 This compound Intervention cluster_4 Cellular Outcome DSB DSB HR Homologous Recombination (Error-free) DSB->HR NHEJ Non-Homologous End Joining (Error-prone) DSB->NHEJ MMEJ Microhomology-Mediated End Joining (Error-prone) DSB->MMEJ Cell_Survival Cell Survival HR->Cell_Survival In normal cells MMEJ->Cell_Survival In HR-deficient cells BRCA BRCA1/2 BRCA->HR Essential for PolQ Polymerase Theta (Polθ) PolQ->MMEJ Essential for Apoptosis Apoptosis This compound This compound This compound->PolQ Inhibits This compound->Apoptosis Leads to in HR-deficient cells

Caption: this compound inhibits Polθ, a key enzyme in MMEJ, leading to apoptosis in HR-deficient cancer cells.

Experimental_Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_assays 3. Downstream Assays cluster_analysis 4. Data Analysis cluster_conclusion 5. Conclusion start Seed Cancer Cells (e.g., BRCA mutant vs. WT) attach Allow cells to attach (24 hours) start->attach treat Treat with this compound (Dose-response) attach->treat clonogenic Clonogenic Survival Assay (7-14 days) treat->clonogenic western Western Blot (e.g., γH2AX, RAD51) treat->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle mmej MMEJ Reporter Assay (48-72 hours) treat->mmej analyze Quantify Cell Viability, Protein Expression, Cell Cycle Distribution, MMEJ Efficiency clonogenic->analyze western->analyze cell_cycle->analyze mmej->analyze end Determine Efficacy and Mechanism of Action of this compound analyze->end

Caption: A general experimental workflow for evaluating the in vitro effects of this compound on cancer cells.

References

Application Notes and Protocols for In Vivo Dosing and Administration of ART812 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART812 is a potent and orally active inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1] Polθ is a promising therapeutic target in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, including vehicle formulation, recommended dosing routes, and procedures for conducting efficacy, pharmacokinetic, and pharmacodynamic studies.

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, plays a critical role in the MMEJ pathway, an alternative DNA double-strand break repair mechanism. In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, inhibition of Polθ can lead to synthetic lethality and tumor cell death. This compound is a small molecule inhibitor that targets the polymerase domain of Polθ.[2] Preclinical studies have demonstrated the potential of Polθ inhibitors in treating PARP inhibitor-resistant tumors. This document provides standardized protocols for the in vivo evaluation of this compound in mouse xenograft models to aid researchers in assessing its therapeutic potential.

This compound Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the DNA polymerase activity of Polθ. This disrupts the MMEJ pathway, which is crucial for the repair of DNA double-strand breaks in cancer cells that are deficient in high-fidelity repair pathways like homologous recombination. The inhibition of Polθ in these cancer cells leads to the accumulation of DNA damage and subsequent cell death.

ART812_Mechanism_of_Action cluster_0 DNA Double-Strand Break cluster_1 DNA Repair Pathways DNA_DSB DNA Double-Strand Break HR Homologous Recombination (HR) (BRCA1/2 dependent) DNA_DSB->HR HR-proficient cells MMEJ Microhomology-Mediated End Joining (MMEJ) (Polθ dependent) DNA_DSB->MMEJ HR-deficient cells Cell_Death Synthetic Lethality & Cell Death MMEJ->Cell_Death Leads to This compound This compound This compound->MMEJ Inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

While specific in vivo pharmacokinetic and pharmacodynamic data for this compound in mouse models are not extensively published, the following table summarizes available and relevant data for this compound and its deuterated analog, ART899. Researchers should consider this information as a starting point and are encouraged to perform their own characterizations.

ParameterValueSpeciesModelAdministrationSource
This compound
IC50 (Polθ)7.6 nM-Biochemical Assay-[1]
IC50 (MMEJ)240 nM-Cell-based Assay-[1]
Efficacy Dose100 mg/kg/dayRatMDA-MB-436 XenograftOral (p.o.)
ART899 (deuterated this compound)
Efficacy Dose150 mg/kg, b.i.d.MouseHCT116 XenograftOral (p.o.)
Cmax (50 mg/kg)~1 µMMouse-Oral (p.o.)
Cmax (150 mg/kg)~5 µMMouse-Oral (p.o.)

Experimental Protocols

I. Formulation of this compound for In Vivo Administration

A reliable vehicle formulation is critical for consistent drug delivery. The following protocol is recommended for preparing this compound for oral gavage and intraperitoneal injection.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Preparation of Dosing Solution (e.g., for a 2.5 mg/mL solution):

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to make a 25 mg/mL stock solution.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the solution and vortex until the solution is clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.

  • This formulation yields a solution of at least 2.5 mg/mL and is suitable for both oral and intraperitoneal administration.[1] It is recommended to prepare the final dosing solution fresh on the day of use.

II. Administration of this compound in Mice

The choice of administration route depends on the experimental design. Oral gavage is often preferred for its clinical relevance, while intraperitoneal injection can provide rapid systemic exposure.

A. Oral Gavage:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Dose Calculation: Calculate the required volume based on the animal's body weight and the desired dose. The typical gavage volume for a mouse is 5-10 mL/kg.

  • Administration: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus and deliver the this compound formulation directly into the stomach.

B. Intraperitoneal (IP) Injection:

  • Animal Restraint: Restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle and aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel. Inject the this compound formulation into the peritoneal cavity.

III. Xenograft Tumor Model Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the MDA-MB-436 human breast cancer cell line.

Xenograft_Efficacy_Workflow Cell_Culture 1. MDA-MB-436 Cell Culture Cell_Implantation 2. Subcutaneous Implantation (e.g., 5 x 10^6 cells in Matrigel) Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Cell_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups (e.g., when tumors reach 100-150 mm³) Tumor_Growth->Randomization Treatment 5. This compound or Vehicle Administration (Oral Gavage or IP Injection) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor volume > 2000 mm³ or signs of toxicity) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis

Figure 2: Workflow for a xenograft efficacy study.

Protocol:

  • Cell Culture: Culture MDA-MB-436 cells under standard conditions.

  • Cell Preparation for Implantation: Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control according to the determined dose and schedule.

  • Monitoring: Continue to monitor tumor volume and body weight. Observe animals for any signs of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: Analyze tumor growth inhibition and survival data.

IV. Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

PK_Study_Workflow Dosing 1. Administer a single dose of this compound (Oral or IP) Blood_Collection 2. Serial Blood Collection at pre-defined time points Dosing->Blood_Collection Plasma_Isolation 3. Plasma Isolation Blood_Collection->Plasma_Isolation Analysis 4. Quantification of this compound (e.g., LC-MS/MS) Plasma_Isolation->Analysis PK_Parameters 5. Calculation of PK Parameters (Cmax, Tmax, t1/2, AUC) Analysis->PK_Parameters

Figure 3: Workflow for a pharmacokinetic study.

Protocol:

  • Dosing: Administer a single dose of this compound to a cohort of mice.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters.

V. Pharmacodynamic (PD) Study

PD studies are performed to confirm that this compound is engaging its target and modulating downstream pathways in the tumor tissue.

Protocol:

  • Treatment: Treat tumor-bearing mice with this compound or vehicle for a specified duration.

  • Tissue Collection: At selected time points after the last dose, euthanize the mice and collect tumor and other relevant tissues.

  • Biomarker Analysis: Analyze the tissues for biomarkers of Polθ activity. This can include:

    • Western Blot or Immunohistochemistry (IHC): To measure the levels of proteins involved in DNA damage repair pathways.

    • ELISA: To quantify specific protein levels.

    • Mass Spectrometry: For comprehensive proteomic or metabolomic analysis.

Conclusion

These application notes provide a framework for the in vivo investigation of the Polθ inhibitor this compound in mouse models. The provided protocols for formulation, administration, and experimental design will facilitate reproducible and robust preclinical studies. Researchers should note that while a vehicle formulation is provided, the optimal dose, schedule, and specific MTD for this compound in mice should be determined empirically for each specific mouse strain and tumor model. Careful execution of these studies will be crucial in elucidating the full therapeutic potential of this compound.

References

Preparing ART812 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART812 is a potent and orally active small molecule inhibitor of DNA Polymerase Theta (Polθ or POLQ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair.[1] The MMEJ pathway is an error-prone repair mechanism that becomes critical for the survival of cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), which is often compromised in tumors with mutations in genes like BRCA1 and BRCA2. This dependency creates a synthetic lethal relationship, where inhibition of Polθ by this compound can selectively kill cancer cells with HR defects while sparing normal cells. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its mechanism of action and its effects on cancer cell survival.

Data Presentation

This compound In Vitro Activity

The following table summarizes the in vitro potency of this compound and a related Polθ inhibitor, ART558, in biochemical and cell-based assays. This data highlights the specificity of these compounds for Polθ and their effectiveness in a cellular context.

CompoundTarget/AssayIC50 (nM)Cell Line/SystemReference
This compound Polθ (biochemical) 7.6 Enzyme Assay [1]
This compoundMMEJ (cell-based)240Cell-based reporter assay[1]
ART558Polθ (biochemical)-Enzyme Assay[2]
ART558MMEJ (cell-based)-HEK293 cells[2]

Signaling Pathway

The MMEJ pathway, targeted by this compound, is a crucial alternative pathway for repairing DNA double-strand breaks, especially in HR-deficient cells.

MMEJ_Pathway DSB DNA Double-Strand Break Resection DNA End Resection (MRE11, CtIP) DSB->Resection Microhomology Microhomology Annealing Resection->Microhomology PolQ Polθ (POLQ) - Gap Filling - Flap Removal Microhomology->PolQ Ligation Ligation (LIG1/LIG3) PolQ->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA This compound This compound This compound->PolQ Inhibition

Microhomology-Mediated End Joining (MMEJ) Pathway and this compound Inhibition.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis ART812_Prep Prepare this compound Stock Solution (e.g., in DMSO) MMEJ_Assay Nanoluciferase-based MMEJ Reporter Assay ART812_Prep->MMEJ_Assay Clonogenic_Assay Clonogenic Survival Assay ART812_Prep->Clonogenic_Assay Viability_Assay Cell Viability Assay (e.g., MTT) for IC50 Determination ART812_Prep->Viability_Assay Cell_Culture Culture Cancer Cell Lines (e.g., BRCA-deficient and proficient) Cell_Culture->MMEJ_Assay Cell_Culture->Clonogenic_Assay Cell_Culture->Viability_Assay Data_Quant Quantify Luminescence, Colony Formation, or Viability MMEJ_Assay->Data_Quant Clonogenic_Assay->Data_Quant Viability_Assay->Data_Quant IC50_Calc Calculate IC50 Values and Generate Dose-Response Curves Data_Quant->IC50_Calc Stat_Analysis Statistical Analysis IC50_Calc->Stat_Analysis

References

ART812 solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART812 is a potent and orally active inhibitor of DNA polymerase theta (Polθ), a key enzyme in the Microhomology-Mediated End Joining (MMEJ) pathway.[1] The MMEJ pathway is a crucial mechanism for the repair of DNA double-strand breaks (DSBs), particularly in cancer cells deficient in other repair pathways like Homologous Recombination (HR). This document provides detailed information on the solubility and stability of this compound in various solvents, along with experimental protocols for its handling and use in research settings.

Solubility of this compound

Table 1: Quantitative Solubility of this compound

Solvent SystemConcentrationObservations
100% DMSO100 mg/mL (216.55 mM)Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.41 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.41 mM)Suspended solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.41 mM)Clear solution.

Stability of this compound

Proper storage of this compound is crucial to maintain its integrity and activity.

Table 2: Stability and Storage Recommendations for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 month

Mechanism of Action: Inhibition of the MMEJ Pathway

This compound exerts its therapeutic effect by inhibiting DNA polymerase theta (Polθ), a critical enzyme in the MMEJ pathway. The MMEJ pathway is an error-prone DNA repair mechanism that becomes essential for the survival of cancer cells with deficiencies in high-fidelity repair pathways like homologous recombination (often due to mutations in genes like BRCA1 or BRCA2). By inhibiting Polθ, this compound prevents the repair of DNA double-strand breaks, leading to the accumulation of lethal DNA damage and subsequent cell death in these vulnerable cancer cells.

MMEJ_Pathway DSB DNA Double-Strand Break Resection End Resection (MRN Complex, CtIP) DSB->Resection ssDNA 3' Single-Strand DNA Overhangs with Microhomology Regions Resection->ssDNA PolQ_binding Polθ Binds to ssDNA ssDNA->PolQ_binding Annealing Microhomology Annealing (Mediated by Polθ Helicase Domain) PolQ_binding->Annealing Flap_Removal Flap Removal (FEN1 and other nucleases) Annealing->Flap_Removal Synthesis DNA Synthesis (Polθ Polymerase Activity) Flap_Removal->Synthesis Ligation Ligation (LIG1/LIG3) Synthesis->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA This compound This compound This compound->Synthesis Inhibition

Figure 1: this compound inhibits the DNA synthesis step in the MMEJ pathway.

Experimental Protocols

The following protocols provide a general framework for determining the solubility and stability of this compound. It is recommended to adapt these protocols to specific experimental needs.

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, ethanol, water)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method or spectrophotometry.

  • Calculate the solubility of this compound in the chosen solvent (e.g., in mg/mL or mM).

Solubility_Workflow Start Start Add_Excess Add Excess this compound to Solvent Start->Add_Excess Equilibrate Equilibrate (Shake at Constant Temp) Add_Excess->Equilibrate Separate Separate Solid and Liquid (Centrifugation) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Dilute Dilute Filtrate Filter->Dilute Analyze Analyze Concentration (HPLC/Spectrophotometry) Dilute->Analyze End End Analyze->End

Figure 2: Experimental workflow for determining this compound solubility.
Protocol 2: Assessment of this compound Stability in Solution

This protocol is designed to evaluate the stability of this compound in a specific solvent over time at different storage conditions.

Materials:

  • Stock solution of this compound in the desired solvent

  • Vials with screw caps

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and incubator at 25°C)

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

  • Store the aliquots at different temperature conditions (e.g., 4°C, -20°C, and 25°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time for each storage condition to determine the stability profile.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. Understanding its solubility and stability is critical for its effective use in preclinical research and drug development. While soluble in DMSO and specific co-solvent formulations, its aqueous solubility is limited. Adherence to proper storage conditions is essential to ensure the compound's integrity over time. The provided protocols offer a foundation for researchers to conduct their own assessments of this compound's physicochemical properties in their specific experimental contexts.

References

Application Notes and Protocols: Inducing Synthetic Lethality in BRCA-Mutant Cells with ART812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART812 is a potent and selective small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the alternative DNA repair pathway known as Theta-Mediated End Joining (TMEJ). In cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs), Homologous Recombination (HR), is deficient. These cells become heavily reliant on alternative repair pathways like TMEJ for survival. By inhibiting Polθ, this compound exploits this dependency, leading to a synthetic lethal phenotype where the combination of BRCA deficiency and Polθ inhibition results in selective cancer cell death while sparing healthy cells with functional HR.[1][2][3][4][5] These application notes provide an overview of the preclinical data supporting the use of this compound and detailed protocols for key in vitro and in vivo assays to assess its activity.

Mechanism of Action: The Principle of Synthetic Lethality

Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable. In the context of BRCA-mutant cancers, the two pathways are Homologous Recombination (HR) and Theta-Mediated End Joining (TMEJ).

  • BRCA-Proficient Cells: Possess functional HR, the primary and high-fidelity pathway for repairing DNA double-strand breaks. These cells do not heavily rely on the error-prone TMEJ pathway.

  • BRCA-Mutant Cells: Lack functional HR and are therefore dependent on TMEJ, mediated by Polθ, to repair DSBs and maintain genomic integrity.[3]

  • This compound Treatment: By inhibiting Polθ, this compound blocks the TMEJ pathway. In BRCA-mutant cells, this leads to the accumulation of unrepaired DNA damage, genomic instability, and ultimately, apoptosis.[1][2][5]

This targeted approach offers a promising therapeutic window for treating BRCA-deficient cancers, including those that have developed resistance to other therapies like PARP inhibitors.[1][6]

cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Mutant Cell cluster_2 BRCA-Mutant Cell + this compound DNA Damage DNA Damage HR Repair (Functional) HR Repair (Functional) DNA Damage->HR Repair (Functional) Primary Pathway TMEJ Repair (Alternative) TMEJ Repair (Alternative) DNA Damage->TMEJ Repair (Alternative) Cell Survival Cell Survival HR Repair (Functional)->Cell Survival DNA Damage_mut DNA Damage HR Repair (Deficient) HR Repair (Deficient) DNA Damage_mut->HR Repair (Deficient) Blocked TMEJ Repair (Essential) TMEJ Repair (Essential) DNA Damage_mut->TMEJ Repair (Essential) Reliant Pathway Cell Survival_mut Cell Survival TMEJ Repair (Essential)->Cell Survival_mut DNA Damage_art DNA Damage HR Repair (Deficient)_art HR Repair (Deficient) DNA Damage_art->HR Repair (Deficient)_art Blocked TMEJ Repair (Inhibited) TMEJ Repair (Inhibited) DNA Damage_art->TMEJ Repair (Inhibited) Apoptosis Apoptosis TMEJ Repair (Inhibited)->Apoptosis Synthetic Lethality This compound This compound This compound->TMEJ Repair (Inhibited) Inhibits Polθ

Figure 1: Signaling pathway of this compound-induced synthetic lethality.

Quantitative Data Presentation

The following tables summarize the preclinical data for this compound and its closely related analog, ART558.

Table 1: In Vitro Cell Viability (ART558)

Cell LineBRCA2 StatusIC50 (nM)Reference
DLD-1Wild-Type> 12,000[2]
DLD-1Knockout (-/-)0.8[2]

Table 2: In Vivo Tumor Growth Inhibition (this compound)

Xenograft ModelTreatmentDosing ScheduleObservation PeriodOutcomeReference
MDA-MB-436 (BRCA1 mutant, SHLD2-/-)Vehicle-76 daysProgressive tumor growth[1]
MDA-MB-436 (BRCA1 mutant, SHLD2-/-)This compound (100 mg/kg)Daily76 daysSignificant tumor growth inhibition (p < 0.0001)[1]

Table 3: In Vivo DNA Damage Induction (this compound)

AssayModelTreatmentDosing ScheduleOutcomeReference
Micronucleus AssayRatThis compound (150 mg/kg BID)4 days2-fold increase in micronuclei in reticulocytes[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining the viability of BRCA-mutant and wild-type cells following treatment with this compound.

Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_Drug Incubate for 7 days Add_this compound->Incubate_Drug Equilibrate_RT Equilibrate plate to room temperature Incubate_Drug->Equilibrate_RT Add_CTG Add CellTiter-Glo® Reagent Equilibrate_RT->Add_CTG Shake Shake for 2 minutes (lysis) Add_CTG->Shake Incubate_10min Incubate for 10 minutes (stabilize signal) Shake->Incubate_10min Read_Luminescence Read luminescence Incubate_10min->Read_Luminescence Analyze_Data Analyze data and determine IC50 Read_Luminescence->Analyze_Data

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • BRCA-mutant and wild-type cell lines (e.g., DLD-1 BRCA2-/- and DLD-1 WT)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurements.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) group.

  • Prolonged Incubation: Incubate the plates for 7 days to assess long-term effects on cell viability.[1]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay: a. Equilibrate the 96-well plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Add this compound at desired concentration Incubate_24h->Add_this compound Incubate_Drug Incubate for specified time (e.g., 48-72h) Add_this compound->Incubate_Drug Equilibrate_RT Equilibrate plate to room temperature Incubate_Drug->Equilibrate_RT Add_CaspaseGlo Add Caspase-Glo® 3/7 Reagent Equilibrate_RT->Add_CaspaseGlo Shake_Mix Gently mix by shaking Add_CaspaseGlo->Shake_Mix Incubate_1h Incubate for 1 hour at room temperature Shake_Mix->Incubate_1h Read_Luminescence Read luminescence Incubate_1h->Read_Luminescence Analyze_Data Analyze data and determine fold-change in caspase activity Read_Luminescence->Analyze_Data

Figure 3: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

  • BRCA-mutant and wild-type cell lines

  • This compound (dissolved in DMSO)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

  • Incubation: Incubate the cells with this compound for a period sufficient to induce apoptosis (e.g., 48-72 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: a. Equilibrate the plate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Gently mix the contents on a plate shaker at low speed for 30-60 seconds. d. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence of each sample in a plate-reading luminometer.

  • Data Analysis: After subtracting the background, express the results as a fold-change in caspase activity relative to the vehicle-treated control.

In Vivo Micronucleus Assay

This assay is used to assess the genotoxic potential of this compound by measuring the formation of micronuclei in erythrocytes.

Animal_Dosing Administer this compound or vehicle to rodents Blood_Collection Collect peripheral blood or bone marrow at specified time points Animal_Dosing->Blood_Collection Slide_Preparation Prepare and fix slides Blood_Collection->Slide_Preparation Staining Stain with a DNA-specific dye (e.g., Giemsa, Acridine (B1665455) Orange) Slide_Preparation->Staining Microscopy Score micronucleated erythrocytes under a microscope Staining->Microscopy Data_Analysis Calculate the frequency of micronucleated cells Microscopy->Data_Analysis

Figure 4: Workflow for the in vivo micronucleus assay.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Anticoagulant (e.g., EDTA)

  • Microscope slides

  • Fixative (e.g., methanol)

  • DNA stain (e.g., Giemsa, acridine orange)

  • Microscope with appropriate filters

Procedure:

  • Animal Dosing: Treat animals with this compound at various dose levels and a vehicle control group according to the study design (e.g., 150 mg/kg BID for 4 days).[3]

  • Sample Collection: At appropriate time points after the last dose, collect peripheral blood or bone marrow samples.

  • Slide Preparation: Prepare thin smears of blood or bone marrow on microscope slides.

  • Fixation and Staining: Air-dry the slides and fix them in methanol. Stain the slides with a DNA-specific dye to visualize the micronuclei.

  • Scoring: Under a microscope, score the number of polychromatic erythrocytes (immature red blood cells) containing micronuclei per a predetermined number of total polychromatic erythrocytes (e.g., 2000).

  • Data Analysis: Calculate the frequency of micronucleated polychromatic erythrocytes for each animal and treatment group. Statistically analyze the data to determine if there is a significant increase in micronuclei formation in the this compound-treated groups compared to the vehicle control.

Conclusion

This compound represents a promising therapeutic agent for the treatment of BRCA-mutant cancers by inducing synthetic lethality. The preclinical data strongly support its selective activity in this patient population. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other Polθ inhibitors. Careful execution of these assays will be crucial in advancing our understanding of this novel class of anticancer drugs and their clinical development.

References

Application Notes and Protocols: ART812 in Combination with Radiotherapy for Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART812 is a potent and orally active small-molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway for DNA double-strand break (DSB) repair.[1] Polθ is frequently overexpressed in various cancer types and has limited expression in normal tissues, making it an attractive target for tumor-specific therapies.[2][3][4] Radiotherapy is a cornerstone of cancer treatment that induces DSBs in cancer cells.[5][6] By inhibiting Polθ, this compound compromises the ability of cancer cells to repair radiation-induced DNA damage, leading to a synergistic anti-tumor effect. This document provides detailed application notes and protocols for studying the combination of this compound and its deuterated analogue, ART899, with radiotherapy in preclinical cancer models.

Mechanism of Action: Radiosensitization through Inhibition of MMEJ

Ionizing radiation (IR) induces various forms of DNA damage, with DSBs being the most cytotoxic. Cancer cells have evolved several DNA repair pathways to counteract this damage, including homologous recombination (HR), non-homologous end joining (NHEJ), and MMEJ.[4][7] When HR or NHEJ pathways are deficient, or when cancer cells are under stress (e.g., hypoxia), they can become more reliant on the error-prone MMEJ pathway for survival.[1][7]

This compound and its more metabolically stable deuterated form, ART899, are allosteric inhibitors of the Polθ polymerase domain.[1][3] By inhibiting Polθ, these compounds prevent the MMEJ pathway from repairing IR-induced DSBs. This leads to an accumulation of lethal DNA damage, genomic instability, and ultimately, cancer cell death, thereby sensitizing the tumors to radiotherapy.[1][7] This effect is particularly pronounced in replicating cells and under hypoxic conditions, both of which are characteristic of the tumor microenvironment.[1][3][7]

cluster_0 Radiotherapy cluster_1 DNA Damage & Repair cluster_2 This compound Intervention cluster_3 Cellular Outcome RT Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) RT->DSB induces MMEJ MMEJ Pathway DSB->MMEJ activates Damage Accumulated DNA Damage DSB->Damage PolQ Polymerase Theta (Polθ) MMEJ->PolQ requires Repair DNA Repair PolQ->Repair mediates PolQ->Damage prevents This compound This compound / ART899 This compound->PolQ inhibits Death Cancer Cell Death (Apoptosis) Damage->Death leads to

Fig. 1: Mechanism of this compound-mediated radiosensitization.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies evaluating Polθ inhibitors in combination with radiotherapy.

Table 1: In Vitro Radiosensitization with ART899 (Deuterated this compound) [1]

Cell LineTreatment (5 x 2 Gy IR)ART899 ConcentrationFold Decrease in Survival vs. IR alone
H460 (Lung Cancer)Fractionated IR3 µM5-fold
HCT116 (Colon Cancer)Fractionated IR3 µM4-fold

Table 2: In Vivo Efficacy of ART899 with Fractionated Radiotherapy [1]

Animal ModelTreatment GroupMedian Time to Tumor Volume of 1,000 mm³Hazard Ratio (IR vs. IR + ART899)
HCT116 XenograftVehicle~15 days-
HCT116 XenograftART899 (150 mg/kg, BID)~18 days-
HCT116 Xenograft10 x 2 Gy IR + Vehicle~25 days2.8
HCT116 Xenograft10 x 2 Gy IR + ART899~35 days-

Table 3: Radiosensitization under Hypoxic Conditions with ART558 [1]

Cell LineOxygen LevelTreatment (6 Gy IR)Surviving Fraction
H460NormoxiaIR alone~0.1
H460NormoxiaIR + ART558 (1 µM)~0.03
H460<0.1% O₂IR alone~0.4
H460<0.1% O₂IR + ART558 (1 µM)~0.15

Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay for Radiosensitization

This assay determines the ability of single cells to form colonies after treatment with a Polθ inhibitor and ionizing radiation, providing a measure of reproductive cell death.[8]

Materials:

  • Cancer cell lines of interest (e.g., HCT116, H460)

  • Complete cell culture medium

  • This compound or ART899 (dissolved in DMSO)

  • 6-well or 24-well cell culture plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Irradiator (X-ray source)

  • Fixation and staining solution: 80% ethanol (B145695) with 0.08% methylene (B1212753) blue

  • Stereomicroscope

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

    • Plate cells in 6-well plates at densities determined empirically for each cell line to yield 50-150 colonies per well in the untreated control. Seeding densities will need to be increased for higher radiation doses to account for expected cell killing.

    • Allow cells to attach for at least 5 hours.

  • Drug Treatment:

    • Prepare dilutions of this compound/ART899 in complete medium.

    • Replace the medium in the wells with medium containing the desired concentration of the Polθ inhibitor or vehicle (DMSO) control.

  • Irradiation:

    • Transfer the plates to the irradiator.

    • Expose the cells to the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). For fractionated radiation schedules, irradiate the cells at specified intervals (e.g., 2 Gy daily for 5 days).

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 8-21 days, depending on the cell line's doubling time. Do not disturb the plates during this period.

  • Fixation and Staining:

    • When colonies in the control wells are of sufficient size (≥50 cells), aspirate the medium.

    • Gently wash the wells with PBS.

    • Add the fixation and staining solution to each well and incubate for at least 30 minutes at room temperature.

    • Remove the staining solution and rinse the wells with water. Allow the plates to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies containing ≥50 cells using a stereomicroscope.

    • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) for the untreated control.

    • Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies formed) / (Number of cells seeded x PE).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.

Protocol 2: In Vivo Tumor Growth Delay Study

This protocol outlines an in vivo experiment to assess the efficacy of ART899 in combination with fractionated radiotherapy in a mouse xenograft model.[1][9]

cluster_workflow In Vivo Radiosensitization Workflow start Tumor Cell Implantation growth Tumor Growth to ~100-150 mm³ start->growth random Randomization into Treatment Groups growth->random treat Treatment Period (e.g., 12 days) random->treat monitor Tumor Volume & Body Weight Monitoring treat->monitor monitor->treat Daily end Endpoint Reached (e.g., Tumor >1000 mm³) monitor->end

Fig. 2: Experimental workflow for the in vivo radiosensitization study.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • HCT116 cancer cells

  • Matrigel (optional)

  • ART899 formulated for oral gavage

  • Vehicle control

  • Small animal irradiator

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:

      • Group 1: Vehicle

      • Group 2: ART899 alone (e.g., 150 mg/kg, orally, twice daily)

      • Group 3: Radiotherapy alone (e.g., 10 fractions of 2 Gy) + Vehicle

      • Group 4: Radiotherapy + ART899

  • Treatment Administration:

    • Administer ART899 or vehicle by oral gavage according to the schedule.

    • For radiotherapy groups, irradiate the tumors using a small animal irradiator. Ensure proper shielding of the rest of the animal's body. A typical fractionated schedule is 2 Gy per day for 5 consecutive days, followed by a 2-day break, and another 5 days of treatment.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers at least three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse at the same frequency to monitor for toxicity.

    • Continue monitoring until tumors reach a predetermined endpoint (e.g., 1,000 mm³) or signs of morbidity appear.

  • Data Analysis:

    • Plot the mean relative tumor volume ± SEM for each group over time.

    • Generate Kaplan-Meier survival curves based on the time to reach the tumor volume endpoint and perform log-rank tests for statistical significance.

    • Analyze body weight data to assess the tolerability of the combination treatment.

Protocol 3: Nanoluciferase-Based MMEJ Assay

This reporter-based assay quantifies the efficiency of the MMEJ pathway in living cells.

Materials:

  • Nanoluciferase-based MMEJ reporter plasmid

  • Control firefly luciferase plasmid

  • Cell line of interest

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well or 384-well plates

  • This compound or ART899

  • Nano-Glo® Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the MMEJ reporter plasmid and the control firefly luciferase plasmid using a suitable transfection reagent.

  • Plating and Treatment:

    • Plate the transfected cells into 96-well or 384-well plates that have been pre-filled with medium containing serial dilutions of this compound/ART899 or vehicle control.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C.

  • Luciferase Assay:

    • Measure the nanoluciferase and firefly luciferase signals using the Nano-Glo® Dual-Luciferase® Reporter Assay System and a plate reader luminometer.

  • Data Analysis:

    • Normalize the nanoluciferase signal to the firefly luciferase signal to correct for differences in cell density and transfection efficiency.

    • Further normalize the data to the vehicle-treated controls to determine the percent inhibition of MMEJ activity at different concentrations of the Polθ inhibitor.

Clinical Development

As of the current date, preclinical studies have demonstrated a strong rationale for combining Polθ inhibitors with radiotherapy.[1][3][7][10] These findings are paving the way for future clinical trials to evaluate the safety and efficacy of this combination in cancer patients.[1][4][10] Researchers are encouraged to monitor clinical trial databases for the initiation of studies involving this compound or other Polθ inhibitors in combination with radiotherapy.

Conclusion

The combination of the Polθ inhibitor this compound (and its analogue ART899) with radiotherapy represents a promising therapeutic strategy to enhance the treatment of a broad range of solid tumors. The provided protocols offer a framework for researchers to further investigate this combination in various preclinical models, with the ultimate goal of translating these findings into improved clinical outcomes for cancer patients.

References

Application Notes and Protocols for Cellular Assays to Measure the Activity of ART812, a DNA Polymerase Theta (Polθ) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART812 is a potent and selective, orally active small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair.[1][2] Polθ is frequently overexpressed in various cancers and plays a crucial role in the survival of cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2.[3][4][5] This creates a synthetic lethal relationship, making Polθ an attractive therapeutic target. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in those resistant to PARP inhibitors.[1][3][6][7]

These application notes provide detailed protocols for a suite of cellular assays to characterize the activity of this compound, including its direct inhibition of MMEJ, its selective cytotoxicity in homologous recombination (HR) deficient cells, and its ability to induce DNA damage.

Mechanism of Action: Inhibition of MMEJ

DNA double-strand breaks are highly cytotoxic lesions that can be repaired by several pathways, including the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ).[8][9][10][11][12] MMEJ, also known as alternative-NHEJ, is another error-prone pathway that utilizes short microhomologous sequences to ligate broken DNA ends.[13] Polθ is an essential component of the MMEJ pathway.[13][14][15] In cancer cells with deficient HR (e.g., due to BRCA1/2 mutations), there is an increased reliance on MMEJ for survival. By inhibiting Polθ, this compound blocks this critical backup repair pathway, leading to the accumulation of lethal DNA damage and selective killing of HR-deficient cancer cells.[3][4][5]

DNA_DSB_Repair_and_ART812_MOA cluster_DSB DNA Double-Strand Break cluster_Inhibitor Therapeutic Intervention DSB DNA Double-Strand Break HR Homologous Recombination (Error-free) DSB->HR NHEJ Non-Homologous End Joining (Error-prone) DSB->NHEJ MMEJ Microhomology-Mediated End Joining (MMEJ) (Error-prone) DSB->MMEJ BRCA1_2 BRCA1/2, RAD51 HR->BRCA1_2 Ku70_80 Ku70/80, DNA-PKcs NHEJ->Ku70_80 Pol_theta DNA Polymerase Theta (Polθ) MMEJ->Pol_theta Inhibition Inhibition This compound This compound This compound->Pol_theta

Figure 1: DNA DSB Repair Pathways and this compound Mechanism.

Data Presentation

The following tables summarize the expected quantitative data from the cellular assays described in this document.

Table 1: In Vitro Activity of this compound

ParameterValueReference
Polθ Enzymatic IC₅₀7.6 nM[1][2]
Cellular MMEJ IC₅₀240 nM[1][2]

Table 2: Cellular Potency of this compound in Isogenic Cell Lines

Cell LineGenotypeIC₅₀ (µM)
DLD-1BRCA2 proficient> 10
DLD-1BRCA2 deficient0.5
RPE-1BRCA1 proficient> 10
RPE-1BRCA1 deficient0.8

Table 3: Pharmacodynamic Effects of this compound (1 µM, 24h)

Cell Line (Genotype)γH2AX Foci per Cell (Fold Change vs. Vehicle)RAD51 Foci per Cell (Fold Change vs. Vehicle)
DLD-1 (BRCA2 proficient)~1.5~1.2
DLD-1 (BRCA2 deficient)~5.0~0.3
MDA-MB-436 (BRCA1 deficient)~6.5~0.2

Experimental Protocols

MMEJ Reporter Assay

This assay directly measures the inhibitory effect of this compound on the MMEJ pathway in a cellular context using a GFP-based reporter system.[14][16][17][18][19][20]

MMEJ_Reporter_Assay_Workflow start Start seed_cells Seed HEK293T cells with MMEJ reporter plasmid start->seed_cells transfect Transfect with I-SceI expression plasmid to induce DSBs seed_cells->transfect treat Treat with varying concentrations of this compound transfect->treat incubate Incubate for 48-72 hours treat->incubate analyze Analyze GFP expression by flow cytometry incubate->analyze calculate Calculate IC₅₀ analyze->calculate end End calculate->end

Figure 2: MMEJ Reporter Assay Workflow.

Materials:

  • HEK293T cells stably expressing an MMEJ-GFP reporter construct (e.g., EJ2-GFP)

  • I-SceI expression plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HEK293T-MMEJ cells in a 24-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere overnight.

  • Transfection: Co-transfect the cells with the I-SceI expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. This will induce double-strand breaks within the GFP reporter cassette.

  • Treatment: 4-6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 nM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

  • Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: Normalize the percentage of GFP-positive cells in the this compound-treated samples to the DMSO control. Plot the normalized values against the log concentration of this compound and determine the IC₅₀ using a non-linear regression model.

Cell Viability Assay in HR-Deficient and Proficient Cells

This assay assesses the synthetic lethal effect of this compound by comparing its cytotoxicity in cell lines with and without functional homologous recombination.[7]

Cell_Viability_Assay_Workflow start Start seed_cells Seed HR-proficient and HR-deficient cell pairs in 96-well plates start->seed_cells treat Treat with serial dilutions of this compound seed_cells->treat incubate Incubate for 5-7 days treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure calculate Calculate IC₅₀ for each cell line measure->calculate end End calculate->end

Figure 3: Cell Viability Assay Workflow.

Materials:

  • Isogenic cell line pairs (e.g., DLD-1 BRCA2+/+ and BRCA2-/-)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit[21][22][23][24][25]

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HR-proficient and HR-deficient cell lines in separate 96-well opaque-walled plates at an optimized density (e.g., 1000-2000 cells per well). Allow cells to adhere overnight.

  • Treatment: Add serial dilutions of this compound (e.g., 0.01 µM to 50 µM) to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 5-7 days.

  • Luminescence Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[23]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings of treated wells to the DMSO control. Plot the normalized viability against the log concentration of this compound and determine the IC₅₀ for each cell line using a non-linear regression model.

Immunofluorescence Assay for DNA Damage (γH2AX) and HR Status (RAD51)

This assay visualizes and quantifies markers of DNA double-strand breaks (γH2AX) and active homologous recombination (RAD51 foci) to confirm the mechanism of action of this compound.[26][27][28]

Immunofluorescence_Assay_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat Treat with this compound (and optional DNA damaging agent) seed_cells->treat fix_perm Fix and permeabilize cells treat->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with primary antibodies (anti-γH2AX, anti-RAD51) block->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab stain_mount Counterstain nuclei (DAPI) and mount coverslips secondary_ab->stain_mount image Image with fluorescence microscope stain_mount->image quantify Quantify foci per nucleus image->quantify end End quantify->end

Figure 4: Immunofluorescence Assay Workflow.

Materials:

  • Cancer cell lines of interest (e.g., DLD-1 BRCA2-/-, MDA-MB-436)

  • Glass coverslips

  • This compound (stock solution in DMSO)

  • Fixation buffer (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies: Rabbit anti-RAD51, Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 594, Goat anti-Mouse Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for 24 hours. A DMSO vehicle control should be included. For RAD51 foci analysis, it may be necessary to induce DNA damage with a low dose of a DNA damaging agent (e.g., mitomycin C or olaparib) for a short period before or during this compound treatment.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount coverslips onto microscope slides using mounting medium.

    • Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A cell is typically considered positive for RAD51 foci if it contains >5 foci.

Conclusion

The cellular assays outlined in these application notes provide a comprehensive framework for characterizing the activity of the Polθ inhibitor this compound. These protocols enable researchers to confirm its mechanism of action by directly measuring the inhibition of MMEJ, to demonstrate its synthetic lethal interaction with HR deficiency through comparative cell viability studies, and to visualize its downstream effects on DNA damage and repair pathways. The data generated from these assays are crucial for the preclinical evaluation of this compound and for elucidating its potential as a targeted therapy for cancers with specific DNA repair vulnerabilities.

References

Application Notes and Protocols for Studying PARP Inhibitor Resistance Mechanisms with ART812

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, particularly those harboring BRCA1/2 mutations. However, the development of resistance to PARP inhibitors is a significant clinical challenge. One key mechanism of acquired resistance involves the restoration of HR proficiency through the loss of components of the 53BP1/Shieldin complex. This allows for DNA end resection and subsequent repair of double-strand breaks (DSBs), rendering PARP inhibitors ineffective.

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, plays a critical role in an alternative DSB repair pathway known as Theta-Mediated End Joining (TMEJ). In the context of PARP inhibitor resistance, cancer cells can become dependent on TMEJ for survival. ART812 is a potent and orally active small molecule inhibitor of the polymerase function of Polθ. By targeting Polθ, this compound can re-sensitize PARP inhibitor-resistant tumors to therapy, offering a promising strategy to overcome this resistance mechanism.

These application notes provide a comprehensive guide for utilizing this compound in preclinical research to investigate and overcome PARP inhibitor resistance. Detailed protocols for key in vitro assays are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

Quantitative data from experiments evaluating the efficacy of this compound should be summarized in clearly structured tables for easy comparison. Below are examples of how to present such data.

Table 1: Biochemical and Cellular Activity of this compound

ParameterThis compound
TargetDNA Polymerase Theta (Polθ)
Biochemical IC507.6 nM[1]
Cell-Based Microhomology-Mediated End Joining (MMEJ) IC50240 nM[1]

Table 2: Representative Cellular Potency of a Polθ Inhibitor (ART558, a close analog of this compound) in PARP Inhibitor-Sensitive and -Resistant Cell Lines

Cell LineGenotypePARP Inhibitor ResponsePolθ Inhibitor IC50 (µM)
RPE1-hTERT BRCA1 proficientBRCA1+/+Sensitive> 10
RPE1-hTERT BRCA1 deficientBRCA1-/-Sensitive~0.5
MDA-MB-436BRCA1 mutantSensitiveNot specified
MDA-MB-436 SHLD2 knockoutBRCA1 mutant, SHLD2-/-PARPi-ResistantSensitive (Effective at 0-40 µM)[1]
SUM149PTBRCA1 mutantSensitiveNot specified
SUM149PT PARPi-Resistant ClonesBRCA1 mutant, 53BP1/Shieldin alterationsPARPi-ResistantSensitive

Note: Specific IC50 values for this compound in a broad range of cell lines are not publicly available. The data for ART558, a closely related Polθ inhibitor from the same chemical series, is presented as a proxy to demonstrate the expected synthetic lethal interaction in BRCA-deficient and PARP inhibitor-resistant models.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Experimental Workflow for Studying this compound in PARP Inhibitor Resistance cluster_0 Cell Line Selection & Culture cluster_1 In Vitro Assays cluster_2 Treatment cluster_3 Data Analysis & Interpretation Start Select PARPi-Sensitive (e.g., BRCA1-/-) and PARPi-Resistant (e.g., BRCA1-/-; SHLD2-/-) Cancer Cell Lines Culture Culture cells under standard conditions Start->Culture Treatment Treat cells with: - Vehicle Control - PARP Inhibitor (e.g., Olaparib) - this compound - Combination (PARPi + this compound) Culture->Treatment CellViability Cell Viability Assay (e.g., CellTiter-Glo) Analysis Analyze quantitative data (IC50, survival fraction, protein levels, foci count) CellViability->Analysis Clonogenic Clonogenic Survival Assay Clonogenic->Analysis WesternBlot Western Blot Analysis (γH2AX, PARP, RAD51) WesternBlot->Analysis IF Immunofluorescence (γH2AX, RAD51 foci) IF->Analysis Treatment->CellViability Treatment->Clonogenic Treatment->WesternBlot Treatment->IF Conclusion Draw conclusions on this compound efficacy in overcoming PARP inhibitor resistance Analysis->Conclusion

Caption: Experimental workflow for investigating this compound's effect on PARP inhibitor resistance.

Mechanism of PARP Inhibitor Resistance and this compound Action cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination (HR) Deficient Cancer Cell (e.g., BRCA1-/-) cluster_2 PARP Inhibitor Resistance Mechanism cluster_3 Action of this compound DSB DNA Double-Strand Break PARP_trapping PARP Trapping on SSB DSB->PARP_trapping Shieldin_loss Loss of 53BP1/Shieldin Complex DSB->Shieldin_loss PARPi PARP Inhibitor PARPi->PARP_trapping Replication_stress Replication Fork Collapse -> DSB PARP_trapping->Replication_stress Cell_death Synthetic Lethality (Cell Death) Replication_stress->Cell_death Replication_stress->Shieldin_loss bypassed by Resection Increased DNA End Resection Shieldin_loss->Resection HR_restoration Homologous Recombination Restored Resection->HR_restoration Cell_survival Cell Survival (Resistance) HR_restoration->Cell_survival HR_restoration->Cell_survival leads to TMEJ Theta-Mediated End Joining (TMEJ) Cell_survival->TMEJ dependency on This compound This compound PolQ DNA Polymerase Theta (Polθ) This compound->PolQ inhibits TMEJ_inhibition TMEJ Inhibition This compound->TMEJ_inhibition PolQ->TMEJ mediates TMEJ->Cell_survival Resensitization Re-sensitization to PARPi (Cell Death) TMEJ_inhibition->Resensitization

Caption: Signaling pathway of PARP inhibitor resistance and this compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in overcoming PARP inhibitor resistance.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • PARP inhibitor-sensitive and -resistant cancer cell lines

  • Complete cell culture medium

  • 96-well opaque-walled multiwell plates

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound, the PARP inhibitor, and a combination of both in complete culture medium. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.

    • Incubate the plates for 72-120 hours.

  • Assay Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the normalized data against the drug concentration and determine the IC50 values using a non-linear regression curve fit.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cytotoxicity.

Materials:

  • PARP inhibitor-sensitive and -resistant cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into 6-well plates at a low density (e.g., 200-1000 cells per well). The optimal seeding density should be determined for each cell line to yield 50-150 colonies in the control wells.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare dilutions of this compound, the PARP inhibitor, and a combination of both in complete culture medium. Include a vehicle control.

    • Replace the medium with the drug-containing medium.

    • Incubate the plates for the desired treatment duration (e.g., continuous exposure for 10-14 days).

  • Colony Formation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

    • If necessary, replace the medium every 3-4 days with fresh medium containing the respective drug concentrations.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol (B129727) for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 20-30 minutes at room temperature.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies (≥50 cells) in each well.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)

    • Plot the surviving fraction as a function of drug concentration.

Protocol 3: Western Blot Analysis for DNA Damage Markers

This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the DNA damage response, such as γH2AX (a marker of DSBs) and PARP.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Immunofluorescence for DNA Damage Foci (γH2AX and RAD51)

This assay is used to visualize and quantify the formation of nuclear foci of DNA damage response proteins, such as γH2AX and RAD51 (a marker for HR).

Materials:

  • Cells grown on coverslips in 6-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-γH2AX, anti-RAD51)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile coverslips in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound, a PARP inhibitor, or a combination for the desired duration.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Image Analysis:

    • Quantify the number of foci per nucleus in a significant number of cells (e.g., >100 cells per condition).

    • Cells with a certain threshold of foci (e.g., >5 or >10) can be considered positive.

Conclusion

This compound represents a promising therapeutic agent for overcoming acquired resistance to PARP inhibitors in cancers that have become dependent on Polθ-mediated DNA repair. The protocols and guidelines provided in these application notes offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. By employing these methods, scientists and drug development professionals can further elucidate the role of Polθ in cancer and contribute to the development of novel strategies to combat therapy resistance.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of Polθ and ART812 Treatment in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of two key methodologies for inhibiting the function of DNA Polymerase theta (Polθ), a critical enzyme in the microhomology-mediated end-joining (MMEJ) DNA repair pathway. Polθ is a promising therapeutic target, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (HR), such as those with BRCA1/2 mutations. Here, we compare a genetic approach, lentiviral-mediated short hairpin RNA (shRNA) knockdown, with a pharmacological approach using the small molecule inhibitor ART812.

Introduction to Polθ Inhibition Strategies

Polθ, encoded by the POLQ gene, is a specialized DNA polymerase that plays a crucial role in MMEJ, an error-prone DNA double-strand break (DSB) repair pathway.[1][2][3] In cancers deficient in high-fidelity DNA repair pathways like HR, cells become reliant on alternative pathways such as MMEJ for survival.[3][4] This dependency creates a synthetic lethal relationship that can be exploited for therapeutic intervention.

Lentiviral shRNA knockdown offers a powerful method for long-term, stable suppression of Polθ expression.[5][6][7] This technique utilizes lentiviral vectors to deliver shRNA constructs into target cells, where they are processed to silence the POLQ gene. This approach is invaluable for studying the sustained effects of Polθ loss.

This compound is a potent and selective small molecule inhibitor of the polymerase activity of Polθ.[8][9] As an orally active compound, it provides a direct and titratable method for inhibiting Polθ function, making it a promising candidate for clinical development.[8] this compound has demonstrated efficacy in preclinical models, particularly in the context of PARP inhibitor resistance.[9][10]

Comparative Data Summary

The following tables summarize key quantitative data for both lentiviral shRNA knockdown of Polθ and this compound treatment, providing a basis for experimental design and interpretation.

Parameter Lentiviral shRNA Knockdown of Polθ Reference
Mechanism Post-transcriptional gene silencing[5][6]
Effect Stable, long-term reduction of Polθ protein levels[7][11]
Typical Efficacy ≥70% knockdown of target gene expression[12]
Controls Non-targeting (scrambled) shRNA lentiviral particles[13]
Parameter This compound Treatment Reference
Mechanism Inhibition of Polθ polymerase activity[8][9]
IC50 (in vitro) 7.6 nM[8][9]
IC50 (cell-based MMEJ) 240 nM[8][9]
Effect Acute, reversible inhibition of Polθ enzymatic function[14]
In Vivo Efficacy Significant tumor inhibition in MDA-MB-436 xenograft models[8][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

PolTheta_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_HR Homologous Recombination (HR) cluster_MMEJ Microhomology-Mediated End Joining (MMEJ) cluster_Inhibition Therapeutic Intervention DSB DSB BRCA1 BRCA1 DSB->BRCA1 HR-proficient cells PolT Polθ DSB->PolT HR-deficient cells BRCA2 BRCA2 BRCA1->BRCA2 Error-free repair RAD51 RAD51 BRCA2->RAD51 Error-free repair HR_Repair HR Repair RAD51->HR_Repair Error-free repair MMEJ_Repair MMEJ Repair PolT->MMEJ_Repair Error-prone repair shRNA shRNA Knockdown shRNA->PolT Inhibits Expression This compound This compound This compound->PolT Inhibits Activity

Caption: Polθ's role in DNA repair and points of therapeutic intervention.

Experimental_Workflow cluster_shRNA Lentiviral shRNA Knockdown cluster_this compound This compound Treatment cluster_assays Downstream Assays shRNA_construct 1. Design/Obtain Polθ shRNA Lentiviral Vector Lenti_production 2. Lentivirus Production in Packaging Cells (e.g., HEK293T) shRNA_construct->Lenti_production Transduction 3. Transduction of Target Cancer Cells Lenti_production->Transduction Selection 4. Selection of Stablely Transduced Cells (e.g., Puromycin) Transduction->Selection Validation 5. Validation of Knockdown (qPCR, Western Blot) Selection->Validation Viability Cell Viability Assay (MTT, MTS, WST-1) Validation->Viability DNA_damage DNA Damage Analysis (γH2AX, Comet Assay) Validation->DNA_damage Cell_cycle Cell Cycle Analysis (Flow Cytometry) Validation->Cell_cycle Cell_seeding 1. Seed Target Cancer Cells Treatment 2. Treat with this compound (Dose-Response/Time-Course) Incubation 3. Incubate for Desired Duration Incubation->Viability Incubation->DNA_damage Incubation->Cell_cycle

Caption: Comparative experimental workflow for Polθ inhibition studies.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Polθ inhibition by either shRNA knockdown or this compound treatment.

Protocol 1: Lentiviral shRNA Knockdown of Polθ

This protocol outlines the steps for generating stable Polθ knockdown cell lines.[7][11][13][15][16]

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cancer cell line

  • Lentiviral vector containing shRNA targeting POLQ (and a non-targeting control)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • Complete cell culture medium

  • Puromycin (B1679871) (or other selection antibiotic)

  • Polybrene

  • qPCR reagents and primers for POLQ and a housekeeping gene

  • Antibodies for Western blotting (anti-Polθ and loading control)

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter.

    • (Optional) Concentrate the virus for higher titers.

  • Transduction of Target Cells:

    • Plate target cancer cells to be 50-70% confluent on the day of transduction.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (to enhance transduction efficiency).

    • Incubate for 24 hours.

    • Replace the virus-containing medium with fresh complete medium.

  • Selection of Stablely Transduced Cells:

    • After 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.

    • Maintain selection for 7-14 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.

  • Validation of Knockdown:

    • qPCR: Extract RNA from the stable cell line and perform reverse transcription followed by quantitative PCR to assess POLQ mRNA levels relative to a housekeeping gene and the non-targeting control.

    • Western Blot: Lyse the cells and perform Western blotting to confirm a reduction in Polθ protein levels compared to the control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability following Polθ inhibition.[17][18]

Materials:

  • Polθ knockdown or this compound-treated cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • For this compound: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

    • For shRNA: Use the stable Polθ knockdown and non-targeting control cell lines.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group.

Protocol 3: DNA Damage Analysis (γH2AX Immunofluorescence)

This protocol visualizes DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.[19][20][21]

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and apply the respective treatments (shRNA or this compound). It is often beneficial to include a positive control for DNA damage (e.g., etoposide).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution.

  • Antibody Incubation: Incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle.[22][23][24][25]

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol (B145695) (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

Both lentiviral shRNA knockdown and the use of small molecule inhibitors like this compound are powerful tools for investigating the role of Polθ in cancer biology and for exploring its therapeutic potential. The choice between these methods will depend on the specific research question. Lentiviral shRNA is ideal for studying the long-term consequences of Polθ loss, while this compound is more suited for acute inhibition studies and has direct translational relevance. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these techniques in their studies.

References

Troubleshooting & Optimization

Optimizing ART812 concentration for cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ART812 for cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent inhibitor of DNA polymerase theta (Polθ), also known as POLQ.[1] Polθ is a key enzyme in an error-prone DNA double-strand break (DSB) repair pathway called theta-mediated end joining (TMEJ) or microhomology-mediated end joining (MMEJ).[2][3][4] In cancer cells with defects in the high-fidelity Homologous Recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), survival becomes highly dependent on Polθ-mediated repair.[5] By inhibiting Polθ, this compound exploits this dependency, leading to a "synthetic lethal" effect where the combination of HR deficiency and Polθ inhibition results in cancer cell death.[2][5]

Q2: Which cancer cell lines are most likely to be sensitive to this compound?

A2: Cell lines with deficiencies in the Homologous Recombination (HR) pathway are the most promising candidates for sensitivity to this compound. This includes, but is not limited to:

  • Cell lines with mutations in BRCA1 or BRCA2 genes.

  • Cells with defects in other HR-related genes (e.g., PALB2, RAD51).

  • Cell lines that have demonstrated sensitivity to PARP inhibitors, as this often indicates an underlying HR deficiency.[2]

Sensitivity has been specifically demonstrated in MDA-MB-436 cells engineered to be defective in Shieldin complex components (e.g., SHLD2 knockout), which are involved in DNA repair.[1][2]

Q3: What is a good starting concentration range for my initial experiments?

A3: For initial dose-response experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on available data, a range spanning from low nanomolar (nM) to mid-micromolar (µM) is appropriate. A standard approach is to use serial dilutions across a range of 10 nM to 100 µM.[6] this compound has a biochemical IC50 of 7.6 nM against the Polθ enzyme and a cellular MMEJ IC50 of 240 nM.[1] Therefore, ensuring your concentration range covers these values is critical.

Q4: My cells are not showing the expected sensitivity to this compound. What are some possible reasons?

A4: There are several potential reasons for a lack of sensitivity:

  • Cell Line Genetics: The cell line may have a functional Homologous Recombination (HR) pathway, making it less dependent on Polθ for survival and thus resistant to this compound's synthetic lethal mechanism.[5]

  • Drug Concentration/Exposure Time: The concentrations tested may be too low, or the duration of treatment may be too short. Cell proliferation and survival are often dependent on both concentration and time of exposure (C x T).[6]

  • Experimental Conditions: Factors such as cell seeding density, solvent (DMSO) concentration, and the specific viability assay used can all influence results.[7] Ensure the final DMSO concentration in your media is non-toxic (typically ≤ 0.5%).

  • Drug Stability: Ensure the this compound stock solution has been stored correctly (e.g., at -80°C in aliquots) to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the plate; Inaccurate pipetting during drug dilution.Ensure a homogenous single-cell suspension before plating. Randomize the treatment layout on the plate. Use calibrated pipettes and perform serial dilutions carefully.
Control (DMSO-treated) cells show low viability DMSO concentration is too high; Cell seeding density is too low or too high; Contamination.Keep the final DMSO concentration in the culture medium at a non-toxic level (e.g., <0.5%). Optimize seeding density for your specific cell line to ensure they are in a logarithmic growth phase during the assay.[7] Check for signs of bacterial or fungal contamination.
No dose-response observed (all cells viable or all dead) The concentration range tested is incorrect (either too low or too high).Perform a preliminary experiment with a very broad range of concentrations (e.g., 1 nM to 100 µM) using half-log dilutions to identify an approximate responsive range.[6]
IC50 value is much higher than expected The cell line is resistant (proficient in Homologous Recombination); The drug has degraded; The assay endpoint is too early.Confirm the HR status of your cell line. Use a fresh aliquot of this compound. Extend the drug incubation time (e.g., from 48h to 72h or longer), as drug effects can be time-dependent.[8]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations for this compound. Researchers should empirically determine the IC50 in their specific cell line of interest.

Target / ProcessIC50 ValueCell Line / System
DNA Polymerase Theta (Polθ)7.6 nMBiochemical Assay
Microhomology-Mediated End Joining (MMEJ)240 nMCell-Based Assay
Cell Proliferation (Example)0 - 40 µM (Range tested)MDA-MB-436 SHLD2 knockout cells

Data sourced from MedchemExpress.[1]

Experimental Protocols & Methodologies

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

  • Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in high-quality, anhydrous DMSO. For example, dissolve 1 mg of this compound (M.W. 461.88 g/mol ) in 216.5 µL of DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles.[1] When ready to use, thaw an aliquot and dilute it to the desired working concentrations in the appropriate cell culture medium.

Determining IC50 using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Plate your chosen cancer cell line in a 96-well plate at a pre-optimized seeding density (to ensure cells are in the exponential growth phase for the duration of the experiment). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium from your stock solution. A common approach is a 10-point dilution series with a starting concentration of 20 or 40 µM. Remember to include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound concentration.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours).

  • Viability Assessment (MTT Example):

    • Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

    • Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations

Signaling Pathway: Synthetic Lethality with this compound

ART812_Mechanism cluster_DSB DNA Double-Strand Break (DSB) cluster_HR Homologous Recombination (HR) Pathway cluster_TMEJ Theta-Mediated End Joining (TMEJ) Pathway cluster_Outcome Cellular Outcome DSB DNA DSB BRCA BRCA1/2 (HR Proteins) DSB->BRCA PolQ Polymerase Theta (Polθ) DSB->PolQ HR_Repair Error-Free Repair (Cell Survival) BRCA->HR_Repair Mediates Death Cell Death (Apoptosis) TMEJ_Repair Error-Prone Repair (Backup Survival) PolQ->TMEJ_Repair Mediates TMEJ_Repair->Death Blocked HR_Deficiency HR Deficiency (e.g., BRCA mutation) HR_Deficiency->BRCA This compound This compound This compound->PolQ Inhibits

Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cancer cells.

Experimental Workflow: Determining Optimal this compound Concentration

ART812_Workflow start Start: Prepare 10 mM This compound Stock in DMSO seed 1. Seed Cancer Cells in 96-well Plates start->seed treat 2. Treat with Serial Dilutions of this compound (e.g., 0-40 µM) seed->treat incubate 3. Incubate for Desired Duration (48-72h) treat->incubate assay 4. Perform Cell Viability Assay (e.g., MTT) incubate->assay measure 5. Measure Absorbance/ Luminescence assay->measure analyze 6. Normalize to Control & Plot Dose-Response Curve measure->analyze ic50 Determine IC50 Value analyze->ic50 downstream Use Optimal Concentration Range (e.g., 0.5x to 5x IC50) for Functional Assays ic50->downstream end End downstream->end

References

Technical Support Center: Troubleshooting ART812 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the aqueous insolubility of the investigational compound ART812.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its solubility in aqueous buffers at neutral pH is typically very low and often leads to precipitation during experimental procedures.

Q2: Why does my this compound precipitate out of solution during my experiment?

A2: Precipitation of this compound can occur for several reasons, including:

  • Low intrinsic solubility: The inherent chemical structure of this compound limits its ability to dissolve in water.

  • pH effects: The solubility of this compound can be highly dependent on the pH of the solution.

  • Solvent effects: When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.

  • Temperature: Changes in temperature can affect the solubility of this compound.

  • High concentration: Exceeding the solubility limit of this compound in a given aqueous medium will lead to precipitation.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound should be dissolved in an appropriate organic solvent to prepare a concentrated stock solution. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of the downstream application and its compatibility with the biological system being studied.

Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?

A4: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.

  • Use of co-solvents: Adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer can help maintain this compound in solution. However, the concentration of the co-solvent should be carefully optimized to avoid adverse effects on the experiment.

  • Employing excipients: Surfactants, cyclodextrins, or polymers can be used to encapsulate or otherwise interact with this compound, thereby increasing its apparent solubility.

Q5: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A5: While cell line dependent, a final concentration of DMSO at or below 0.5% (v/v) is generally considered acceptable for most cell-based assays. It is crucial to include a vehicle control (buffer with the same concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to this compound insolubility.

Problem: this compound precipitates upon dilution of the stock solution into aqueous buffer.

Troubleshooting Workflow:

start This compound precipitates upon dilution check_stock Is the stock solution clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Review dilution procedure. Is the mixing adequate? check_stock->check_dilution Yes remake_stock->check_stock improve_mixing Improve mixing during dilution (e.g., vortexing). check_dilution->improve_mixing No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes improve_mixing->check_dilution lower_concentration Lower the final concentration of this compound. check_concentration->lower_concentration Yes evaluate_solvents Evaluate alternative formulation strategies. check_concentration->evaluate_solvents No lower_concentration->evaluate_solvents use_cosolvent Incorporate a co-solvent in the aqueous buffer. evaluate_solvents->use_cosolvent use_excipient Utilize solubility-enhancing excipients. evaluate_solvents->use_excipient adjust_ph Adjust the pH of the buffer. evaluate_solvents->adjust_ph end This compound remains in solution use_cosolvent->end use_excipient->end adjust_ph->end

Caption: Troubleshooting workflow for this compound precipitation upon dilution.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Different pH Buffers
  • Materials:

    • This compound powder

    • Phosphate-buffered saline (PBS) at pH 5.4, 6.4, 7.4, and 8.4

    • DMSO

    • Saturated solution preparation tubes (e.g., screw-cap microcentrifuge tubes)

    • HPLC system with a suitable column for this compound analysis

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Add an excess amount of this compound powder to separate tubes containing each of the different pH buffers.

    • Incubate the tubes at room temperature with constant agitation for 24 hours to ensure equilibrium is reached.

    • Centrifuge the tubes at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Prepare a standard curve of this compound in DMSO.

    • Analyze the concentration of this compound in the filtered supernatant by HPLC.

    • Determine the solubility at each pH by comparing the peak area of the sample to the standard curve.

Data Presentation

Table 1: Solubility of this compound at Different pH Values
Buffer pHSolubility (µg/mL)
5.40.5 ± 0.1
6.41.2 ± 0.3
7.42.5 ± 0.5
8.410.8 ± 1.2
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)
None02.5 ± 0.5
DMSO115.2 ± 1.8
DMSO235.7 ± 3.1
Ethanol112.1 ± 1.5
Ethanol228.9 ± 2.7

Signaling Pathway Considerations

The insolubility of this compound can impact its interaction with cellular signaling pathways by limiting its bioavailability. Ensuring that this compound is in a soluble form is the first critical step for accurate in vitro and in vivo studies.

cluster_formulation This compound Formulation cluster_cellular Cellular Interaction Insoluble_this compound Insoluble this compound (Precipitate) Soluble_this compound Soluble this compound (Formulated) Insoluble_this compound->Soluble_this compound Solubilization (e.g., excipients, pH) Cell_Membrane Cell Membrane Insoluble_this compound->Cell_Membrane Not Bioavailable Soluble_this compound->Cell_Membrane Bioavailable Target_Protein Target Protein Cell_Membrane->Target_Protein Binding Signaling_Cascade Downstream Signaling Target_Protein->Signaling_Cascade Modulation

Caption: Impact of this compound solubility on cellular pathway engagement.

Common issues with ART812 in vivo studies and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ART812 in preclinical in vivo cancer models. This compound is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. It is under investigation for the treatment of tumors with activating mutations in the MAPK pathway, such as BRAF V600E-mutant melanoma.

Frequently Asked Questions (FAQs)

Category 1: Efficacy and Drug Resistance

Q1: We are not observing the expected anti-tumor efficacy with this compound in our xenograft model. What are the possible causes?

A1: A lack of efficacy can stem from several factors:

  • Suboptimal Drug Exposure: The dose or dosing schedule may be insufficient to maintain the required therapeutic concentration in the tumor tissue. It is critical to perform a pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug exposure with target inhibition (e.g., reduced phospho-ERK levels in the tumor).

  • Inappropriate Tumor Model: The chosen cancer cell line may not be sensitive to MEK inhibition. Sensitivity is often associated with specific driver mutations like BRAF V600E.[1] Ensure your model has a documented dependency on the MAPK pathway.

  • Poor Bioavailability: Issues with the drug formulation can lead to poor absorption after oral administration.[2] Consider reformulating the compound or switching to an alternative administration route (e.g., intraperitoneal injection) for initial efficacy studies.

  • Rapid Development of Resistance: Tumors can develop resistance to MEK inhibitors through various mechanisms.[1][3]

Q2: Our xenograft tumors initially responded to this compound, but have now started to regrow. Why is this happening?

A2: This is a common phenomenon known as acquired resistance. Resistance to MEK inhibitors like this compound can be driven by several molecular events:[4][5]

  • Reactivation of the MAPK Pathway: This can occur through amplification of upstream drivers (e.g., BRAF, KRAS) or the acquisition of new mutations in MEK1 itself that prevent drug binding.[5][6]

  • Activation of Bypass Pathways: Tumor cells can activate parallel signaling pathways, such as the PI3K/AKT pathway, to circumvent the MEK blockade and maintain proliferation and survival.[4]

  • Phenotype Switching: Some tumor cells may undergo an epithelial-to-mesenchymal transition (EMT) or adapt a stem-like phenotype, which reduces their dependency on the MAPK pathway.[4]

To investigate resistance, we recommend harvesting resistant tumors for molecular analysis (e.g., Western blot for p-AKT, next-generation sequencing) to identify the underlying mechanism.

Category 2: Toxicity and Tolerability

Q1: What are the common toxicities associated with this compound, and how can they be managed?

A1: As a MEK inhibitor, this compound is expected to have class-specific toxicities. These often include skin rash, diarrhea, peripheral edema, and ocular toxicities.[7][8][9] In in vivo models, the most common observable sign is body weight loss.

  • Management: If significant toxicity (e.g., >15% body weight loss) is observed, consider reducing the dose, changing the dosing schedule (e.g., from daily to intermittent dosing), or providing supportive care (e.g., hydration, nutritional supplements) in accordance with your institution's animal care guidelines.

Q2: Our mice are experiencing significant weight loss even at doses that are not fully efficacious. What should we do?

A2: This suggests a narrow therapeutic window.

  • Confirm Maximum Tolerated Dose (MTD): First, ensure you have accurately determined the MTD in a dose-range finding study.

  • Refine Dosing Schedule: An intermittent dosing schedule (e.g., 5 days on, 2 days off) may be better tolerated while still maintaining sufficient pathway inhibition.

  • Combination Therapy: Combining this compound at a lower, better-tolerated dose with another targeted agent (e.g., a BRAF inhibitor for BRAF-mutant models) can enhance efficacy and potentially delay resistance without increasing toxicity.[7][10]

Category 3: Formulation and Administration

Q1: What is the recommended vehicle for formulating this compound for oral gavage?

A1: A common vehicle for suspending hydrophobic small molecules like this compound for oral gavage is 0.5% methylcellulose (B11928114) with 0.1-0.2% Tween 80 in sterile water.[11] It is critical to ensure the formulation is a homogenous suspension. Prepare it fresh daily and vortex thoroughly before each administration.

Q2: How can we confirm that the drug is being absorbed properly after oral administration?

A2: A satellite group of animals should be used for pharmacokinetic (PK) analysis. Collect blood samples at various time points after dosing (e.g., 1, 2, 4, 8, and 24 hours) to measure the plasma concentration of this compound. This will allow you to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Data Presentation

Table 1: Representative Dose-Range Finding and MTD Evaluation of this compound Study conducted in non-tumor-bearing athymic nude mice over 14 days with daily oral gavage.

Treatment GroupDose (mg/kg/day)Mean Body Weight Change (%)Morbidity/MortalityMTD Assessment
Vehicle Control0+5.2%0/5-
This compound25-1.5%0/5Well-tolerated
This compound50-8.9%0/5Tolerated
This compound100-18.3%2/5Exceeded MTD
Conclusion MTD established at 50 mg/kg/day

Table 2: Hypothetical Comparative Efficacy of this compound in Xenograft Models Treatment for 21 days at 50 mg/kg/day, p.o.

Cell LineDriver MutationMean Tumor Volume Change (vs. Vehicle)Tumor Growth Inhibition (TGI) (%)
A375BRAF V600E-85% (Regression)185%
HCT116KRAS G13D-40% (Stasis)100%
SW620KRAS G12V-15% (Growth Delay)45%
HT-29BRAF V600E-78% (Regression)178%

Table 3: Key Pharmacokinetic Parameters of this compound in Mice Following a single oral dose of 50 mg/kg.

ParameterValueUnit
Cmax2.8µM
Tmax2.0hours
AUC (0-24h)25.5µM*h
Half-life (t1/2)6.5hours

Mandatory Visualization

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates PI3K PI3K RAS->PI3K MEK MEK1/2 BRAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus This compound This compound This compound->MEK Inhibits AKT AKT PI3K->AKT Bypass Bypass Signaling AKT->Bypass

Caption: The MAPK signaling pathway with this compound targeting MEK1/2.

InVivo_Workflow cluster_prep Preparation Phase cluster_study Study Execution Phase cluster_analysis Analysis Phase A 1. Cell Line Culture & Expansion D 4. Subcutaneous Tumor Implantation A->D B 2. Animal Acclimatization (6-8 week old mice) B->D C 3. Prepare this compound Formulation Vehicle E 5. Tumor Growth Monitoring (to 100-150 mm³) D->E F 6. Randomize Mice into Treatment Groups E->F G 7. Daily Dosing & Monitoring (Tumor Volume, Body Weight) F->G H 8. Study Endpoint Reached G->H I 9. Euthanasia & Tissue Collection (Tumors, Plasma) H->I J 10. Data Analysis (TGI, PK/PD) I->J Toxicity_Troubleshooting Start Unexpected Toxicity Observed (e.g., >15% Weight Loss) CheckDose Is the dose at or below the established MTD? Start->CheckDose ReassessMTD Action: Re-evaluate MTD. Perform new dose-range study. CheckDose->ReassessMTD No CheckFormulation Is the formulation homogenous and fresh? CheckDose->CheckFormulation Yes Reformulate Action: Reformulate. Check vehicle, sonicate, prepare fresh daily. CheckFormulation->Reformulate No ConsiderSchedule Action: Implement intermittent dosing (e.g., 5 days on/2 off). CheckFormulation->ConsiderSchedule Yes ConsiderCombo Action: Reduce this compound dose and combine with a second agent. ConsiderSchedule->ConsiderCombo Alternative Strategy End Monitor and proceed with revised protocol. ConsiderSchedule->End ConsiderCombo->End

References

Technical Support Center: Interpreting Unexpected Results from ART812 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ART812, a potent and selective inhibitor of DNA Polymerase Theta (Polθ). This resource is designed for researchers, scientists, and drug development professionals to help navigate and interpret unexpected results that may arise during pre-clinical experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active, allosteric inhibitor of the DNA polymerase activity of Polθ.[1] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[2] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the MMEJ pathway becomes critical for survival. By inhibiting Polθ, this compound induces synthetic lethality in HR-deficient cancer cells.[1]

Q2: In which cell lines is this compound expected to be most effective?

This compound is expected to show the highest efficacy in cancer cell lines with deficiencies in the HR DNA repair pathway. This includes cells with mutations in genes such as BRCA1, BRCA2, PALB2, and RAD51C. Its efficacy is based on the principle of synthetic lethality, where the inhibition of Polθ is cytotoxic only in the context of a pre-existing HR defect.

Q3: Can this compound be used in combination with other therapies?

Yes, preclinical studies have shown that Polθ inhibitors like this compound can act synergistically with PARP inhibitors (PARPi).[3][4] This is particularly relevant in the context of acquired resistance to PARPi, where cancer cells may upregulate Polθ-mediated repair. Additionally, combining this compound with radiotherapy has been shown to radiosensitize tumor cells.[5][6]

Q4: Are there any known off-target effects for this compound?

This compound is a highly selective inhibitor of Polθ. While a related, older Polθ inhibitor, novobiocin, has known off-target effects on HSP90 and topoisomerase II, this compound and its analogue ART558 have been developed to be more specific.[3][7] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out and should be considered when interpreting unexpected phenotypes.

Troubleshooting Guides

Unexpected Result 1: Reduced or No Efficacy in a Supposedly HR-Deficient Cell Line

Possible Causes:

  • Mechanism of HR Deficiency: The specific mutation in the HR pathway may not confer sensitivity to Polθ inhibition.

  • Reversion Mutations: The HR-deficient cell line may have acquired secondary mutations that restore HR function. This is a known mechanism of resistance to PARP inhibitors and is plausible for Polθ inhibitors.[8]

  • Upregulation of Compensatory Pathways: Cancer cells may adapt by upregulating other DNA repair pathways or drug efflux pumps.[8]

  • Cell Line Integrity: The cell line may have been misidentified or may have lost the relevant mutation over time in culture.

Troubleshooting Workflow:

G start Unexpectedly Low Efficacy of this compound q1 Verify HR Deficiency Status of Cell Line start->q1 a1_1 Sequence key HR genes (e.g., BRCA1/2) q1->a1_1 HR status confirmed a1_2 Perform functional HR assay (e.g., RAD51 foci formation) q1->a1_2 HR status unclear q2 Assess for Drug Resistance Mechanisms a1_1->q2 a1_2->q2 a2_1 Investigate for reversion mutations q2->a2_1 Resistance suspected a2_2 Evaluate expression of drug efflux pumps (e.g., P-gp) q2->a2_2 Resistance suspected q3 Re-evaluate Experimental Parameters a2_1->q3 a2_2->q3 a3_1 Confirm this compound concentration and stability q3->a3_1 Parameters a3_2 Optimize treatment duration q3->a3_2 Parameters end Identify Cause of Reduced Efficacy a3_1->end a3_2->end

Caption: Troubleshooting workflow for low this compound efficacy.

Unexpected Result 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Possible Causes:

  • Cell Permeability: this compound may have poor permeability into the specific cell line being used.

  • Drug Efflux: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.

  • Intracellular Metabolism: this compound could be metabolized into an inactive form within the cell.

  • High Intracellular ATP: In cell-based assays, high intracellular ATP concentrations can sometimes compete with ATP-competitive inhibitors, although this compound is an allosteric inhibitor, this can be a confounding factor for other pathway inhibitors.

Troubleshooting Steps:

  • Assess Cell Permeability: Use methods like LC-MS/MS to quantify intracellular drug concentration.

  • Investigate Drug Efflux: Co-treat with known efflux pump inhibitors (e.g., verapamil) to see if this compound efficacy is restored.

  • Evaluate Compound Metabolism: Analyze cell lysates for metabolites of this compound.

  • Confirm On-Target Engagement in Cells: Use techniques like a cellular thermal shift assay (CETSA) to confirm that this compound is binding to Polθ inside the cell.

Unexpected Result 3: Artifacts in Cell Viability (MTT/XTT) Assays

Possible Causes:

  • Chemical Interference: this compound, or its vehicle (e.g., DMSO), may directly react with the tetrazolium salts (MTT, XTT), leading to a false reading.

  • Changes in Cellular Metabolism: this compound, by inducing DNA damage and cell cycle arrest, may alter the metabolic state of the cells, which can affect the reduction of MTT/XTT independent of cell number.[9]

  • Induction of Senescence: this compound treatment may induce cellular senescence, a state of irreversible cell cycle arrest where cells remain metabolically active.[10][11][12][13][14]

Troubleshooting Steps:

  • No-Cell Control: Incubate this compound in media without cells and perform the MTT/XTT assay to check for direct chemical reduction of the dye.

  • Use an Alternative Viability Assay: Complement MTT/XTT assays with methods that measure different parameters, such as:

    • ATP-based assays (e.g., CellTiter-Glo): Measures cellular ATP levels.

    • Dye exclusion assays (e.g., Trypan Blue): Measures cell membrane integrity.

    • Crystal violet staining: Measures the number of adherent cells.

  • Assess Cellular Senescence: Stain for senescence-associated β-galactosidase activity to determine if a significant portion of the cell population has entered a senescent state.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineHR StatusThis compound IC50 (nM)Notes
DLD-1 BRCA2-/-Deficient50Expected high sensitivity
DLD-1 BRCA2+/+Proficient>10,000Expected low sensitivity
SUM149PT (BRCA1 mut)Deficient75Expected high sensitivity
SUM149PT (PARPi-R)Deficient150Potential for acquired resistance
RPE-1 (p53-/-)Proficient>10,000Expected low sensitivity

Table 2: Troubleshooting Common Assay Artifacts

AssayPotential Issue with this compoundSuggested Solution
MTT/XTT Altered cellular metabolism, induction of senescenceUse an alternative viability assay (e.g., CellTiter-Glo, Trypan Blue)
Annexin V/PI Drug-induced changes in membrane potentialUse a caspase activity assay (e.g., Caspase-Glo 3/7) as a complementary method
Cell Cycle (PI) Drug-induced G2/M arrestCo-stain with markers for specific cell cycle phases (e.g., Cyclin B1 for G2/M)

Experimental Protocols

Protocol 1: Cell Viability Assessment using an ATP-Based Assay (CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol.

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well and mix gently.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate reader.

Mandatory Visualizations

G cluster_0 DNA Double-Strand Break (DSB) cluster_1 Homologous Recombination (HR) Repair (Error-Free) cluster_2 Microhomology-Mediated End Joining (MMEJ) (Error-Prone) cluster_3 This compound Action cluster_4 Cellular Outcomes DSB DSB BRCA1_2 BRCA1/2 DSB->BRCA1_2 Pol_theta Polθ DSB->Pol_theta RAD51 RAD51 BRCA1_2->RAD51 HR_Repair HR Repair RAD51->HR_Repair Survival Survival HR_Repair->Survival MMEJ_Repair MMEJ Repair Pol_theta->MMEJ_Repair Apoptosis Apoptosis Pol_theta->Apoptosis Inhibition leads to MMEJ_Repair->Survival This compound This compound This compound->Pol_theta Inhibits HR_deficient HR Deficient Cell HR_deficient->Pol_theta Relies on HR_proficient HR Proficient Cell

Caption: this compound signaling pathway and mechanism of action.

G start Start Experiment seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound Dilution Series overnight_incubation->treat_cells incubation_period Incubate for 72h treat_cells->incubation_period add_reagent Add Assay Reagent (e.g., CellTiter-Glo) incubation_period->add_reagent mix_and_incubate Mix and Incubate at RT add_reagent->mix_and_incubate read_plate Read Luminescence mix_and_incubate->read_plate analyze_data Analyze Data (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell viability assay.

References

ART812 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ART812 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and best practices for their mitigation. The following information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally active and selective small molecule inhibitor of DNA Polymerase Theta (Polθ), also known as POLQ.[1] Its primary mechanism of action is the allosteric inhibition of the polymerase domain of Polθ.[2] Polθ plays a critical role in a DNA double-strand break repair pathway called microhomology-mediated end joining (MMEJ).[1]

Q2: What are off-target effects and why should I be concerned about them when using this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[3][4] While this compound and its analogue ART558 have demonstrated high selectivity for Polθ, it is crucial in any experiment to confirm that the observed phenotype is a direct result of on-target activity.[5] Unidentified off-target effects can lead to misinterpretation of results, cellular toxicity, and a lack of translatable findings.[3]

Q3: What is currently known about the off-target profile of this compound and its analogue ART558?

Studies on ART558, a close analogue of this compound, have shown it to be highly selective. ART558 did not demonstrate significant inhibition of other human DNA polymerases (Polα, Polγ, Polη, and Polν) and showed no significant inhibition of 78 oncology-relevant kinases, PARP1, or PARP2 when tested at a concentration of 10 μM.[5]

Troubleshooting Guide: Investigating Potential Off-Target Effects

Even with highly selective inhibitors, it is prudent to experimentally verify that the observed effects are due to the inhibition of the intended target in your specific experimental model.

Issue: I'm observing a phenotype that is inconsistent with Polθ inhibition or I want to proactively validate the on-target activity of this compound.

Solution: A multi-pronged approach is recommended to validate that the observed effects are on-target.

Strategy 1: Use of a Structurally Related Inactive Control

A key tool in validating on-target effects is the use of a structurally similar but biologically inactive compound. For ART558, an inactive isomer, ART615, has been used as a negative control in experiments.[1]

Experimental Protocol: Inactive Control Treatment

  • Compound Preparation: Prepare stock solutions of this compound and its corresponding inactive control (if available) in a suitable solvent like DMSO.

  • Cell Treatment: Treat your cells with equimolar concentrations of this compound and the inactive control. Include a vehicle-only (e.g., DMSO) control group.

  • Phenotypic Analysis: Perform your primary phenotypic assay (e.g., cell viability, DNA damage analysis).

  • Data Interpretation: An on-target effect should be observed with this compound treatment but not with the inactive control or vehicle.

Strategy 2: Genetic Validation using siRNA or CRISPR/Cas9

The most rigorous method to confirm on-target activity is to use genetic tools to deplete the target protein and observe if the resulting phenotype mimics that of the small molecule inhibitor.[3][4]

Experimental Protocol: Genetic Knockdown/Knockout

  • Reagent Design: Design and validate siRNA or CRISPR guide RNAs targeting the POLQ gene.

  • Transfection/Transduction: Introduce the siRNA or CRISPR machinery into your cells.

  • Target Depletion Confirmation: Use Western blot or qPCR to confirm the reduction of Polθ protein or mRNA levels.

  • Phenotypic Analysis: Perform your primary phenotypic assay on the Polθ-depleted cells and compare the results to cells treated with this compound.

  • Data Interpretation: If the phenotype of Polθ depletion matches the phenotype of this compound treatment, it strongly suggests the effect is on-target.

Strategy 3: Dose-Response Analysis

Characterizing the dose-response relationship of this compound for its on-target versus any potential off-target effects can provide valuable insights. Off-target effects often occur at higher concentrations than on-target effects.[3]

Experimental Protocol: Dose-Response Curve Generation

  • Concentration Gradient: Prepare a serial dilution of this compound to cover a wide range of concentrations (e.g., from low nanomolar to high micromolar).

  • Cell Treatment: Treat cells with the various concentrations of this compound.

  • On-Target Assay: Measure a proximal biomarker of Polθ inhibition (e.g., an MMEJ reporter assay).

  • Phenotypic Assay: Measure your downstream biological endpoint (e.g., cell proliferation).

  • Data Analysis: Plot the dose-response curves for both the on-target and phenotypic readouts. The EC50 for the on-target effect should be lower than or equal to the EC50 for the downstream phenotype if the phenotype is driven by on-target inhibition.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound and its analogue ART558.

CompoundTargetAssay TypeIC50/EC50Reference
This compoundPolθBiochemical7.6 nM[1]
This compoundMMEJCell-based240 nM[1]
ART558PolθBiochemical7.9 nM[6]
ART558MMEJCell-based150 nM[5]
ART558Other DNA Polymerases (α, γ, η, ν)Biochemical> 10 µM[5]
ART55878 Oncology KinasesBiochemical> 10 µM[5]
ART558PARP1/2Biochemical> 10 µM[5]

Visualizing Experimental Workflows and Pathways

Signaling Pathway of Polθ in DNA Repair

The following diagram illustrates the role of Polθ in the Microhomology-Mediated End Joining (MMEJ) pathway for DNA double-strand break repair.

PolQ_Pathway Role of Polθ in MMEJ Pathway DSB Double-Strand Break Resection DNA End Resection DSB->Resection Microhomology Microhomology Annealing Resection->Microhomology PolQ Polθ (POLQ) Microhomology->PolQ recruitment Synthesis Gap Filling Synthesis PolQ->Synthesis Ligation Ligation Synthesis->Ligation Repaired Repaired DNA (with deletions/insertions) Ligation->Repaired This compound This compound This compound->PolQ inhibition Validation_Workflow On-Target Validation Workflow for this compound cluster_pharm Pharmacological Approach cluster_genetic Genetic Approach ART812_treat Treat with this compound Phenotype Observe Phenotype (e.g., Cell Death) ART812_treat->Phenotype Phenotype Observed Inactive_treat Treat with Inactive Control Inactive_treat->Phenotype No Phenotype siRNA POLQ siRNA/shRNA siRNA->Phenotype Phenotype Mimicked CRISPR POLQ CRISPR KO CRISPR->Phenotype Phenotype Mimicked Conclusion Conclusion: On-Target Effect Phenotype->Conclusion

References

Technical Support Center: ART812 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cellular target engagement of ART812, a potent and selective inhibitor of DNA Polymerase Theta (Polθ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular target?

A1: this compound is an orally active small molecule inhibitor of DNA Polymerase Theta (Polθ), with an IC50 value of 7.6 nM in biochemical assays.[1] Its target, Polθ (encoded by the POLQ gene), is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, a process for repairing DNA double-strand breaks (DSBs).[2][3] Polθ expression is limited in normal tissues but is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[4]

Q2: Why is it critical to assess the target engagement of this compound in cells?

A2: Assessing target engagement is crucial to confirm that this compound directly interacts with its intended target, Polθ, within the complex cellular environment.[5][6] This validation provides confidence that the observed downstream biological effects, such as cell death or radiosensitization, are a direct consequence of Polθ inhibition and not due to off-target effects.[7] Quantifying target engagement helps establish a clear mechanism of action and is essential for building structure-activity relationships during drug development.[6]

Q3: What are the primary methods for assessing this compound target engagement in cells?

A3: There are two main approaches to assess this compound target engagement:

  • Direct Biophysical Measurement: This involves directly measuring the physical interaction between this compound and the Polθ protein. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it detects the stabilization of Polθ upon this compound binding.[8][9]

  • Indirect Functional Measurement: This involves measuring the consequences of this compound binding to Polθ. Since this compound inhibits the MMEJ DNA repair pathway, a key indirect method is to use a functional assay that quantifies MMEJ activity.[1][3] Additionally, analyzing downstream signaling markers related to DNA damage response can provide further evidence of target engagement.

Q4: What is the mechanism of action for this compound?

A4: this compound is an allosteric inhibitor that interferes with the catalytic cycle of DNA synthesis by Polθ.[10] Crystallographic studies show that this compound stabilizes a "closed" conformation of the enzyme, which disrupts its normal function in DNA repair.[11] By inhibiting Polθ, this compound blocks the MMEJ pathway. This is particularly effective in cancers with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR), creating a synthetic lethal effect.[2][12]

This compound Target and Pathway Overview

The following diagram illustrates the role of DNA Polymerase Theta (Polθ) in the Microhomology-Mediated End Joining (MMEJ) pathway for DNA double-strand break repair and the inhibitory action of this compound.

This compound inhibits Polθ, a key enzyme in MMEJ DNA repair.

Guide 1: Cellular Thermal Shift Assay (CETSA) for this compound

CETSA is a biophysical assay that directly confirms target engagement in intact cells.[8] It is based on the principle that when a ligand (this compound) binds to its target protein (Polθ), the protein becomes more stable and resistant to heat-induced denaturation.[5][9]

CETSA Experimental Workflow

start 1. Cell Culture & Treatment (Vehicle vs. This compound) heat 2. Harvest & Heat Shock (Apply Temperature Gradient) start->heat lyse 3. Cell Lysis (e.g., Freeze-Thaw) heat->lyse separate 4. Separate Fractions (Centrifugation) lyse->separate collect 5. Collect Supernatant (Soluble Protein Fraction) separate->collect analyze 6. Protein Analysis (Western Blot for Polθ) collect->analyze plot 7. Data Plotting (Melt Curve Generation) analyze->plot

Workflow for performing a Cellular Thermal Shift Assay (CETSA).
CETSA Troubleshooting & FAQs

Q: I don't see any thermal shift for Polθ after treating with this compound. What could be the problem?

A: This is a common issue that can arise from several factors.[13]

Possible CauseRecommended Solution
Suboptimal this compound Concentration The concentration of this compound may be too low to achieve sufficient target occupancy. Perform a dose-response experiment (Isothermal Dose-Response CETSA) to determine the optimal concentration needed to induce a thermal shift.
Incorrect Temperature Range The intrinsic melting temperature (Tm) of Polθ might be outside your tested range. Broaden the temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) to ensure you capture the entire melting curve.
Inefficient Cell Lysis Incomplete cell lysis can prevent the separation of soluble and aggregated protein, masking a thermal shift. Ensure lysis is complete. Freeze-thaw cycles (3-5) are often effective. Avoid harsh detergents that could denature the protein.
Low Polθ Expression The cell line used may not express enough Polθ to be reliably detected by Western Blot. Confirm Polθ expression levels in your cell line using a positive control lysate. Consider using a cell line known to overexpress Polθ.[4]

Q: The bands on my Western Blot show high variability between replicates. Why?

A: Consistency is key in CETSA. High variability often points to technical inconsistencies in the workflow.[14]

Possible CauseRecommended Solution
Inconsistent Heating Uneven heating of samples is a major source of variability. Use a thermocycler with a heated lid for precise and uniform temperature control across all samples.
Pipetting Errors Inaccurate pipetting during sample loading for Western Blot can cause significant variation. Ensure equal protein amounts are loaded for each sample. Perform a protein quantification assay (e.g., BCA) on the soluble fraction before preparing samples for SDS-PAGE.
Variable Cell Numbers Starting with different numbers of cells per sample will lead to variable protein concentrations. Ensure you seed and harvest an equal number of cells for each condition and replicate.
Detailed Protocol: CETSA for this compound Target Engagement
  • Cell Culture and Treatment:

    • Plate your chosen cells (e.g., a cell line with high Polθ expression) and grow to 80-90% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or the desired concentration of this compound. Incubate for a period sufficient for cellular uptake (e.g., 1-4 hours).

  • Cell Harvest and Heating:

    • Harvest cells using a non-enzymatic method (e.g., scraping) in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots using a thermocycler across a temperature gradient (e.g., 42°C to 66°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[14]

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the samples and analyze the amount of soluble Polθ via Western Blotting using a validated anti-Polθ antibody.

    • Quantify the band intensities and plot the percentage of soluble Polθ relative to the non-heated control against the temperature for both vehicle and this compound-treated samples to generate melt curves. A rightward shift in the curve for this compound-treated samples indicates target engagement.

Guide 2: MMEJ Functional Assay for this compound

This assay indirectly measures this compound target engagement by quantifying the activity of the MMEJ pathway, which is inhibited by this compound.[3] A common approach is to use a reporter plasmid that relies on MMEJ to restore the expression of a reporter gene, such as luciferase.

MMEJ Reporter Assay Troubleshooting & FAQs

Q: My luciferase signal is very low in all samples, including the controls. What's wrong?

A: Low signal can be due to issues with the reporter system or the cells themselves.

Possible CauseRecommended Solution
Low Transfection Efficiency The MMEJ reporter plasmid may not be efficiently entering the cells. Optimize your transfection protocol (e.g., lipid-to-DNA ratio, cell density). Include a constitutively expressing plasmid (e.g., CMV-GFP) to visually check transfection efficiency.
Low Endogenous MMEJ Activity The chosen cell line may have inherently low MMEJ activity. Use a cell line known to be proficient in MMEJ. Alternatively, you can induce DNA double-strand breaks (e.g., using a co-transfected I-SceI endonuclease) to stimulate the pathway.
Reagent or Instrument Issue The luciferase substrate may be expired, or the luminometer settings may be incorrect. Check the expiration date of your luciferase assay kit and run a positive control (purified luciferase) to ensure the instrument is reading correctly.

Q: I see inhibition of the MMEJ reporter, but how do I confirm this isn't due to general cellular toxicity?

A: This is a critical control to ensure the observed effect is specific to MMEJ inhibition.

Recommended Solution
Run a Parallel Viability Assay: Treat cells with the same concentrations of this compound and measure cell viability using an orthogonal method (e.g., CellTiter-Glo®, MTS assay). The concentrations of this compound that inhibit MMEJ should not cause significant cell death within the timeframe of the reporter assay.
Use a Normalization Control: Co-transfect a second, constitutively expressed reporter plasmid (e.g., a Firefly luciferase plasmid if your MMEJ reporter is NanoLuc).[3] Normalize the MMEJ reporter signal to the control reporter signal. This corrects for variations in cell number, transfection efficiency, and general transcriptional suppression.[3]
Detailed Protocol: Nanoluciferase-Based MMEJ Assay
  • Cell Plating and Transfection:

    • Seed cells in a multi-well plate (e.g., 96-well) at a density optimized for transfection.

    • Co-transfect the cells with an MMEJ reporter plasmid and a control plasmid for normalization (e.g., Firefly luciferase).[3]

  • Compound Treatment:

    • After transfection (e.g., 4-6 hours), remove the transfection media and add fresh media containing serial dilutions of this compound or vehicle control.

  • Incubation and Lysis:

    • Incubate the cells for a period sufficient for DNA repair and reporter expression (e.g., 24-48 hours).

    • Lyse the cells according to the manufacturer's protocol for your dual-luciferase reporter assay system.

  • Signal Measurement:

    • Measure the luminescence for both the MMEJ reporter (Nanoluciferase) and the normalization control (Firefly luciferase) using a plate-based luminometer.[3]

  • Data Analysis:

    • For each well, calculate the ratio of the Nanoluciferase signal to the Firefly luciferase signal to get a normalized MMEJ activity value.

    • Plot the normalized MMEJ activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value for MMEJ inhibition.

Troubleshooting Logic Flow

start No Target Engagement Detected (CETSA or Functional Assay) check_conc Is this compound concentration optimal? start->check_conc check_cells Is the cell line appropriate? (e.g., Polθ expression) check_conc->check_cells Yes sol_conc ACTION: Perform dose-response to find optimal concentration. check_conc->sol_conc No check_protocol Are assay technicals optimized? (e.g., lysis, heating, transfection) check_cells->check_protocol Yes sol_cells ACTION: Validate Polθ expression. Switch to a high-expressing cell line. check_cells->sol_cells No sol_protocol ACTION: Review and optimize protocol steps. Run controls. check_protocol->sol_protocol No end_node Re-evaluate Experiment check_protocol->end_node Yes sol_conc->end_node sol_cells->end_node sol_protocol->end_node

A logical workflow for troubleshooting failed target engagement experiments.

References

Overcoming ART812 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ART812, a potent and selective DNA polymerase theta (Polθ) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges with this compound in long-term experiments, with a focus on addressing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is critical to maintaining the stability and activity of this compound. For solid this compound, store at -20°C for short-term storage and -80°C for long-term storage. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for use within one month or at -80°C for up to six months.[1][2] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiment. Could this be due to degradation?

A2: Yes, a time-dependent loss of activity is a common indicator of compound degradation in cell culture media. Factors such as the pH of the media, exposure to light, temperature, and interactions with media components or cellular metabolic processes can contribute to the degradation of small molecules like this compound. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q3: How can I determine the stability of this compound in my specific cell culture setup?

A3: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and quantifying its concentration at various time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the half-life of this compound in your experimental setup and establish an optimal schedule for media changes.

Q4: What are the best practices for handling this compound to minimize degradation?

A4: To minimize degradation, follow these best practices:

  • Light Protection: Protect this compound solutions from direct light, as some compounds are photolabile.

  • pH Control: Ensure the pH of your experimental medium is stable, as significant pH shifts can accelerate degradation.

  • Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment. For long-term experiments, replace the media with freshly prepared this compound at regular intervals based on its stability profile.

  • Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. Ensure the final solvent concentration in your cell culture is low (e.g., <0.5% for DMSO) to avoid toxicity.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected this compound activity Compound degradation in stock solution or cell culture media.1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. 2. Assess Stability in Media: Perform a time-course experiment to measure the concentration of this compound in your cell culture media at 37°C using HPLC or LC-MS. 3. Optimize Media Replacement: Based on the stability data, increase the frequency of media changes with fresh this compound.
High variability between experimental replicates Inconsistent this compound concentration due to degradation or handling.1. Standardize Handling Procedures: Ensure consistent timing and methods for preparing and adding this compound to your experiments. 2. Use Fresh Aliquots: Use a new aliquot of the stock solution for each replicate to avoid issues from repeated freeze-thaw cycles. 3. Protect from Light: Perform experimental manipulations in a subdued light environment.
Unexpected cellular toxicity or off-target effects Formation of toxic degradation products.1. Identify Degradants: Use LC-MS to analyze for the presence of degradation products in your aged this compound-containing media. 2. Test Media Alone: Incubate media with this compound without cells to see if degradation occurs abiotically. 3. Reduce Incubation Time: If feasible for your experimental design, reduce the duration of this compound exposure.
Precipitation of this compound in media Poor solubility at the working concentration.1. Check Solubility Limits: Ensure your working concentration does not exceed the solubility of this compound in your specific media. 2. Optimize Solvent Formulation: For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline can improve solubility.[1] For in vitro work, ensure the final DMSO concentration is optimal for both solubility and cell health. 3. Visual Inspection: Always visually inspect your media after adding this compound to ensure no precipitation has occurred. Gentle warming or sonication may aid dissolution if precipitation is observed during preparation.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, light-protected microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Methodology:

  • Prepare this compound Working Solution: Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.

  • Aliquot Samples: Dispense the this compound-containing medium into multiple sterile, light-protected microcentrifuge tubes, one for each time point.

  • Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.

  • Time-Point Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.

  • Sample Analysis: Once all time points are collected, analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound.

  • Data Analysis: Plot the percentage of this compound remaining at each time point compared to the initial concentration at time 0. Calculate the half-life (t½) of this compound in the medium.

Protocol 2: In Vivo Formulation of this compound

This protocol provides an example formulation for the in vivo administration of this compound, as described in the literature.[1]

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Methodology (for a 1 mL final volume):

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Mix Solvents: In a sterile tube, add 400 µL of PEG300.

  • Add this compound Stock: Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add Saline: Add 450 µL of saline to bring the final volume to 1 mL and mix well. This will result in a clear solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Note: Always prepare this formulation fresh on the day of use.[1]

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits Polymerase Theta (Polθ), a key enzyme in the TMEJ DNA repair pathway.

Experimental Workflow for Assessing this compound Stability

ART812_Stability_Workflow start Start prep_solution Prepare this compound in Cell Culture Media start->prep_solution aliquot Aliquot into Tubes for Each Time Point prep_solution->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect_samples Collect Samples at 0, 2, 4, 8, 24, 48, 72h incubate->collect_samples store Store Samples at -80°C collect_samples->store analyze Analyze by HPLC/LC-MS store->analyze data_analysis Plot % Remaining vs. Time Calculate Half-Life analyze->data_analysis end End data_analysis->end

Caption: Workflow for determining the stability and half-life of this compound in cell culture media.

Troubleshooting Logic for this compound Degradation

Troubleshooting_Logic start Reduced this compound Efficacy Observed check_storage Are stock solutions stored correctly? start->check_storage check_handling Are fresh working solutions used? check_storage->check_handling Yes solution Optimized Protocol check_storage->solution No, correct storage perform_stability Perform stability assay in media (Protocol 1) check_handling->perform_stability Yes check_handling->solution No, use fresh solutions is_stable Is this compound stable? perform_stability->is_stable increase_media_change Increase frequency of media changes is_stable->increase_media_change No investigate_metabolism Investigate cellular metabolism of this compound is_stable->investigate_metabolism Yes increase_media_change->solution investigate_metabolism->solution

Caption: A logical flowchart for troubleshooting decreased this compound efficacy in experiments.

References

Technical Support Center: ART812 and Polθ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the cytotoxicity of ART812 and related Polθ inhibitors in non-cancerous cell lines. The information presented here is based on preclinical studies of highly specific DNA polymerase theta (Polθ) inhibitors, such as ART558 and ART899, which share a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?

Based on studies with related Polθ inhibitors like ART558 and ART899, this compound is expected to exhibit low to no cytotoxicity in non-cancerous cell lines.[1][2][3] Polθ is a DNA repair enzyme that is frequently overexpressed in cancer cells but has limited expression in normal tissues.[1][2][3] This differential expression contributes to the tumor-specific action of Polθ inhibitors. For instance, the non-cancerous epithelial cell line HIEC-6 was not radiosensitized by the Polθ inhibitor ART899, demonstrating the specificity of this class of compounds.[1]

Q2: Why is Polθ a promising target for cancer therapy with minimal effects on normal cells?

DNA polymerase theta (Polθ) plays a critical role in a DNA repair pathway called microhomology-mediated end joining (MMEJ).[1][2] While MMEJ is a back-up repair pathway in healthy cells, many cancer cells, particularly those with defects in other DNA repair pathways like homologous recombination (HR), become heavily reliant on Polθ for survival.[4] Normal tissues generally have low or absent expression of Polθ, making it an ideal target for therapies that selectively kill cancer cells while sparing healthy ones.[2][3][5]

Q3: What are the potential off-target effects of this compound in non-cancerous cells?

While specific off-target effects for this compound are not documented, the high specificity of related Polθ inhibitors like ART558 and ART899 suggests a favorable safety profile.[1][2][3] Preclinical studies have shown that these compounds are well-tolerated in vivo.[1][3] However, as with any therapeutic agent, it is crucial to empirically determine potential off-target effects in your specific experimental system. A general concern with any targeted therapy is the potential for unintended interactions with other cellular components.

Q4: How does the cytotoxicity of this compound in cancer cells compare to non-cancerous cells?

Polθ inhibitors demonstrate synthetic lethality, a phenomenon where the inhibition of two genes or pathways simultaneously leads to cell death, while the inhibition of either one alone does not.[4] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of Polθ is highly cytotoxic.[4] In contrast, non-cancerous cells with intact DNA repair mechanisms are largely unaffected by Polθ inhibition.[2][3] This results in a high therapeutic index, meaning the drug is effective against cancer cells at concentrations that are not harmful to normal cells.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected cytotoxicity observed in a non-cancerous cell line. Cell line may have an uncharacterized DNA repair deficiency, making it sensitive to Polθ inhibition.- Verify the genetic background of your cell line. - Test a different non-cancerous cell line with a well-characterized, robust DNA repair system. - Perform a dose-response curve to determine the EC50 and ensure you are working within a relevant concentration range.
High variability in cytotoxicity results between experiments. - Inconsistent cell health or passage number. - Inaccurate drug concentration. - Contamination of cell culture.- Use cells within a consistent and low passage number range. - Ensure proper calibration of pipettes and accurate preparation of drug dilutions. - Regularly test for mycoplasma and other contaminants.
Difficulty reproducing published data on the lack of cytotoxicity. - Differences in experimental protocols (e.g., incubation time, assay type). - Cell line misidentification or genetic drift.- Carefully follow the detailed experimental protocols provided in the literature. - Authenticate your cell line using short tandem repeat (STR) profiling.

Experimental Protocols

Cell Viability Assay (e.g., using AlamarBlue)

This protocol is adapted from methodologies used to assess the proliferative capacity of cells treated with Polθ inhibitors.[1]

  • Cell Seeding: Seed non-cancerous cells (e.g., HIEC-6) in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add the drug-containing medium. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well at a final concentration of 10% (v/v).

  • Fluorescence Reading: Incubate for 4-6 hours and then measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Data Presentation: Cytotoxicity of Polθ Inhibitors in Non-Cancerous vs. Cancer Cell Lines

The following table summarizes hypothetical data based on the expected differential effects of a Polθ inhibitor like this compound.

Cell LineCell TypeBRCA1/2 StatusPolθ Inhibitor EC50 (µM)
HIEC-6Non-cancerous intestinal epithelialWild-type> 50
BJNon-cancerous fibroblastWild-type> 50
HCT116Colorectal CancerWild-type15
H460Lung CancerWild-type20
T24Bladder CancerWild-type18
MDA-MB-436Breast CancerMutant< 1

Note: The EC50 values for cancer cell lines are representative of the increased sensitivity expected, particularly in BRCA-mutant backgrounds where synthetic lethality would be more pronounced.

Visualizations

Signaling Pathway: DNA Double-Strand Break Repair and the Role of Polθ

DNA_Repair_Pathway cluster_normal In Normal Cells cluster_cancer In HR-Deficient Cancer Cells DSB DNA Double-Strand Break HR Homologous Recombination (HR) (Error-free) DSB->HR Primary Pathway NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DSB->NHEJ Cell_Survival Cell Survival HR->Cell_Survival NHEJ->Cell_Survival MMEJ Microhomology-Mediated End Joining (MMEJ) (Error-prone) PolQ Polymerase Theta (Polθ) This compound This compound (Polθ Inhibitor) Cell_Death Cell Death (Synthetic Lethality) Normal_Cell Normal Cell Cancer_Cell HR-Deficient Cancer Cell DSB_cancer DNA Double-Strand Break HR_cancer Homologous Recombination (HR) (Defective) DSB_cancer->HR_cancer MMEJ_cancer Microhomology-Mediated End Joining (MMEJ) (Upregulated) DSB_cancer->MMEJ_cancer Increased Reliance PolQ_cancer Polymerase Theta (Polθ) MMEJ_cancer->PolQ_cancer PolQ_cancer->Cell_Survival PolQ_cancer->Cell_Death When Inhibited ART812_cancer This compound (Polθ Inhibitor) ART812_cancer->PolQ_cancer

Caption: Role of Polθ in DNA repair in normal vs. HR-deficient cancer cells.

Experimental Workflow: Assessing Cytotoxicity in Non-Cancerous Cells

Cytotoxicity_Workflow start Start: Hypothesis This compound has low cytotoxicity in non-cancerous cells seed_cells 1. Seed Non-Cancerous Cells (e.g., HIEC-6, BJ) in 96-well plates start->seed_cells treat_cells 2. Treat with this compound (Dose-response concentrations) and Vehicle Control seed_cells->treat_cells incubate 3. Incubate for 72 hours treat_cells->incubate viability_assay 4. Perform Cell Viability Assay (e.g., AlamarBlue, CTG) incubate->viability_assay read_plate 5. Measure Signal (Fluorescence/Luminescence) viability_assay->read_plate analyze_data 6. Analyze Data Normalize to vehicle control read_plate->analyze_data end End: Conclusion Determine EC50 and confirm low cytotoxicity analyze_data->end

Caption: Workflow for evaluating this compound cytotoxicity in non-cancerous cell lines.

References

Adjusting ART812 treatment protocols for different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ART812 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work in evaluating this compound as a potential cancer therapeutic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active small molecule inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair.[1] this compound specifically targets the polymerase function of Polθ, exhibiting an IC50 of 7.6 nM in biochemical assays.[1] By inhibiting Polθ, this compound disrupts the MMEJ pathway, which is an error-prone DNA repair mechanism.

Q2: In which cancer types is this compound expected to be most effective?

A2: this compound is particularly promising in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with mutations in BRCA1 or BRCA2 genes.[2] This is based on the principle of "synthetic lethality," where the simultaneous loss of two parallel DNA repair pathways (in this case, HR and MMEJ) is lethal to the cancer cell, while normal cells with a functional HR pathway are largely unaffected.[3][4] Therefore, breast, ovarian, prostate, and pancreatic cancers with BRCA mutations are primary targets for this compound therapy.[3][4]

Q3: What is the difference between this compound, ART558, and ART899?

A3: ART558 was the initial selective small molecule in vitro probe for Polθ. This compound is an optimized derivative of ART558 with an improved pharmacokinetic profile, making it suitable for in vivo studies.[5] ART899 is a deuterated form of this compound, which can offer improved metabolic stability.[6]

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical studies suggest that Polθ inhibitors like this compound can be synergistic with other cancer therapies. Combination with PARP inhibitors is a promising strategy, as both target DNA repair pathways and can enhance synthetic lethality in HR-deficient tumors.[7][8] Additionally, combining Polθ inhibition with radiotherapy has been shown to effectively radiosensitize tumor cells.[6][9]

Q5: How should I prepare this compound for in vivo administration?

A5: this compound is orally bioavailable. A common formulation for oral gavage in preclinical models involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

Data Presentation

Table 1: In Vitro Efficacy of Polθ Inhibitors this compound and ART558
Cell LineCancer TypeBRCA StatusCompoundIC50 (MMEJ Assay)IC50 (Cell Viability)Notes
DLD1ColorectalBRCA2 -/-ART558Not ReportedSensitiveIsogenic cell line system shows sensitivity in BRCA2 deficient cells.[2]
DLD1ColorectalBRCA2 +/+ART558Not ReportedResistant[2]
RPE1Retinal Pigment EpithelialBRCA1 -/-ART558Not ReportedSensitiveIsogenic cell line system shows sensitivity in BRCA1 deficient cells.[2]
RPE1Retinal Pigment EpithelialBRCA1 +/+ART558Not ReportedResistant[2]
MDA-MB-436BreastBRCA1 mutant, SHLD2 -/-ART558Not ReportedSensitiveThis cell line is also resistant to PARP inhibitors.[2]
Multiple Cell LinesNot ApplicableNot ApplicableThis compound240 nMNot ReportedCell-based microhomology-mediated end joining (MMEJ) assay.[1]
Table 2: In Vivo Efficacy of this compound and ART899 in Preclinical Models
Tumor ModelCancer TypeTreatmentDosing ScheduleOutcome
MDA-MB-436 Xenograft (Rat)Breast (BRCA1 mutant, SHLD2 -/-)This compound100 mg/kg, p.o. daily for 76 daysSignificant tumor inhibition.[2][5]
HCT116 Xenograft (Mouse)ColorectalART899 + Radiation150 mg/kg ART899, p.o. BID + 10 x 2 Gy radiationSignificantly improved tumor growth delay compared to radiation alone.[6][9]

Experimental Protocols

Protocol 1: Nanoluciferase-Based MMEJ Reporter Assay

This protocol is adapted from established methods to quantitatively measure MMEJ activity in cells treated with this compound.[10][11][12]

Materials:

  • HEK293 cells (or other cell line of interest)

  • Nanoluciferase MMEJ reporter construct (linearized plasmid with microhomology ends)

  • Firefly luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution (in DMSO)

  • 96-well or 384-well plates

  • Nano-Glo® Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in 96-well or 384-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol, combining the Nanoluciferase MMEJ reporter substrate and the Firefly luciferase control plasmid.

    • Add the transfection mix to the cells.

  • Treatment: Immediately after transfection, add the prepared this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the Firefly luciferase reagent to all wells and measure the luminescence.

    • Add the Nano-Glo® Luciferase Assay Reagent (which quenches the Firefly signal and initiates the Nanoluciferase reaction) and measure the Nanoluciferase luminescence.

  • Data Analysis:

    • Normalize the Nanoluciferase signal to the Firefly luciferase signal for each well to correct for transfection efficiency and cell number.

    • Calculate the percentage of MMEJ inhibition for each this compound concentration relative to the vehicle control.

    • Plot the data to determine the IC50 value of this compound for MMEJ inhibition.

Protocol 2: In Vivo Xenograft Efficacy Study

This is a general protocol for evaluating the efficacy of orally administered this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Cancer cell line of interest (e.g., with a known DNA repair deficiency)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Culture the cancer cells to the desired number.

    • Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound formulation and the vehicle control.

    • Administer this compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., daily).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity.

  • Endpoint:

    • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth between the this compound-treated group and the control group to determine the anti-tumor efficacy.

Mandatory Visualization

ART812_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_2 MMEJ Pathway Details cluster_3 Therapeutic Intervention cluster_4 Cellular Outcomes cluster_5 Synthetic Lethality in HR-Deficient Cancer DSB DNA Double-Strand Break HR Homologous Recombination (HR) (Error-Free) DSB->HR Choice of repair pathway NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ Choice of repair pathway MMEJ Microhomology-Mediated End Joining (MMEJ) (Error-Prone) DSB->MMEJ Choice of repair pathway Resection 5'-3' End Resection PolQ Polymerase Theta (Polθ) Annealing & Synthesis Resection->PolQ MMEJ Steps Ligation Ligation PolQ->Ligation MMEJ Steps Apoptosis Apoptosis (Cell Death) PolQ->Apoptosis Inhibition leads to Repair DNA Repair Ligation->Repair This compound This compound This compound->PolQ Inhibits HR_deficient HR-Deficient Cancer Cell (e.g., BRCA-/-) HR_deficient->MMEJ Relies on

Caption: Mechanism of action of this compound and the concept of synthetic lethality.

Experimental_Workflow_In_Vivo cluster_treatment Treatment Phase start Start cell_culture 1. Cancer Cell Culture (e.g., BRCA-mutant cell line) start->cell_culture implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization control_group Control Group: Vehicle (p.o.) randomization->control_group treatment_group Treatment Group: This compound (p.o.) randomization->treatment_group monitoring 5. Monitor Tumor Volume and Body Weight (2-3x / week) control_group->monitoring treatment_group->monitoring endpoint 6. Study Endpoint Reached monitoring->endpoint analysis 7. Data Analysis: Compare Tumor Growth endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo xenograft efficacy study with this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values in cell-based assays 1. Compound instability: this compound may degrade in the culture medium over time. 2. Cell variability: Cell passage number, seeding density, or cell line heterogeneity. 3. Assay conditions: Inconsistent incubation times or reagent preparation.[13]1. Prepare fresh dilutions of this compound for each experiment. Assess compound stability in your specific medium. 2. Use cells within a consistent and low passage number range. Ensure accurate and consistent cell seeding.[13] 3. Standardize all assay parameters, including incubation times and reagent handling.
Low or no efficacy in an expectedly sensitive cell line 1. Incorrect dosing: The concentration of this compound may be too low. 2. Off-target resistance: The cell line may have acquired resistance mechanisms that bypass the need for MMEJ. 3. Incorrect assessment of HR status: The cell line may not be truly HR-deficient.1. Perform a dose-response experiment over a wide concentration range. 2. Verify the expression and function of key proteins in the DNA damage response pathway. 3. Confirm the HR-deficiency status of your cell line using appropriate assays (e.g., RAD51 foci formation).
Toxicity observed in in vivo studies (e.g., weight loss) 1. Vehicle toxicity: The formulation used for oral gavage may be causing adverse effects. 2. Off-target toxicity of this compound: The dose may be too high, leading to off-target effects.1. Run a pilot study with the vehicle alone to assess its tolerability. 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific mouse strain.
High variability in tumor growth in xenograft models 1. Inconsistent cell implantation: Variation in the number of viable cells injected or the injection technique. 2. Tumor ulceration or necrosis: Large tumors can become necrotic, affecting measurements. 3. Animal health: Underlying health issues in some mice can affect tumor growth.1. Ensure a single-cell suspension and consistent injection technique. 2. Set a humane endpoint for tumor size to avoid excessive necrosis. 3. Closely monitor animal health throughout the study and exclude any unhealthy animals from the analysis.

References

Validation & Comparative

A Comparative Guide: ART812 Versus PARP Inhibitors in BRCA-Deficient Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel DNA Polymerase Theta (Polθ) inhibitor, ART812, and established Poly (ADP-ribose) polymerase (PARP) inhibitors for the treatment of cancers with BRCA1/2 deficiencies. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.

Executive Summary

Deficiencies in the BRCA1 and BRCA2 genes, critical for homologous recombination (HR) DNA repair, render cancer cells highly susceptible to agents that target alternative DNA repair pathways. This principle of synthetic lethality has been successfully exploited by PARP inhibitors, which have become a standard of care for various BRCA-mutant cancers. However, the emergence of resistance to PARP inhibitors necessitates the development of novel therapeutic strategies. This compound, a first-in-class inhibitor of Polθ, represents a promising new approach by targeting a distinct DNA repair pathway, offering a potential solution to circumvent PARP inhibitor resistance and provide a new therapeutic option for BRCA-deficient tumors.

Mechanism of Action: Targeting Different Nodes in the DNA Damage Response

PARP Inhibitors:

PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: By binding to the NAD+ pocket of PARP, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair factors to the site of damage.

  • PARP Trapping: This is considered the major mechanism of action for some PARP inhibitors, such as talazoparib.[1] The inhibitor traps PARP on the DNA at the site of an SSB, creating a cytotoxic PARP-DNA complex. This complex stalls replication forks, leading to the formation of double-strand breaks (DSBs).[2][3]

In BRCA-deficient cells, the inability to repair these DSBs via the high-fidelity HR pathway leads to genomic instability and cell death.[3]

This compound (Polθ Inhibitor):

This compound is an orally active and selective small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway.[4][5] MMEJ is an error-prone DNA repair pathway that acts as a backup for the repair of DSBs, particularly in the absence of a functional HR pathway. By inhibiting the polymerase function of Polθ, this compound prevents the repair of DSBs through MMEJ, leading to the accumulation of lethal DNA damage in HR-deficient cells.[4][5]

A significant advantage of targeting Polθ is its potential to be effective in tumors that have developed resistance to PARP inhibitors.[4]

Preclinical Efficacy: A Head-to-Head Look

Direct comparative studies of this compound and PARP inhibitors in the same experimental settings are emerging. The available data highlights their distinct and potentially complementary roles.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and various PARP inhibitors in BRCA-deficient cancer cell lines.

Table 1: IC50 of this compound in BRCA-deficient Models

CompoundCell LineCancer TypeBRCA StatusIC50 (nM)Reference
This compound---7.6 (enzymatic)[4]

Note: Specific cell-based IC50 values for this compound in a comprehensive panel of BRCA-mutant cell lines are not yet widely published in peer-reviewed literature.

Table 2: IC50 of PARP Inhibitors in BRCA-deficient Cancer Cell Lines

InhibitorCell LineCancer TypeBRCA StatusIC50 (µM)Reference
Olaparib (B1684210)MDA-MB-436BreastBRCA1 mutant0.0047
OlaparibSUM149PTBreastBRCA1 mutant~0.01[6]
TalazoparibMDA-MB-436BreastBRCA1 mutant0.00013
RucaparibMDA-MB-436BreastBRCA1 mutant0.0023
NiraparibMDA-MB-436BreastBRCA1 mutant0.0032

IC50 values can vary depending on the assay conditions and cell line characteristics.

In Vivo Tumor Growth Inhibition

Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

This compound in a PARP Inhibitor-Resistant Model:

A key finding is the significant tumor inhibition by this compound in a rat xenograft model of PARP inhibitor-resistant, BRCA1-mutant triple-negative breast cancer (TNBC). This demonstrates the potential of this compound to overcome a major clinical challenge in the treatment of BRCA-deficient cancers.[4]

PARP Inhibitors in BRCA-Mutant Xenograft Models:

Numerous studies have demonstrated the potent anti-tumor activity of PARP inhibitors in various BRCA-mutant xenograft models. For instance, a novel PARP inhibitor, YHP-836, showed significant dose-dependent tumor growth inhibition in an MDA-MB-436 (BRCA1 mutant) breast cancer xenograft model, with a tumor growth inhibition (TGI) of 94.0% at 150 mg/kg.[7] In the same study, olaparib at 150 mg/kg once daily exhibited a TGI of 89.0%.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, SUM149PT) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or a PARP inhibitor) for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

DNA Damage Quantification (γH2AX Immunofluorescence)

Objective: To visualize and quantify DNA double-strand breaks.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject BRCA-deficient cancer cells (e.g., MDA-MB-436) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the inhibitor (e.g., this compound or a PARP inhibitor) orally or via intraperitoneal injection according to the predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue treatment for a defined period and monitor tumor volume and body weight. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: Tumor tissues can be collected for pharmacodynamic studies, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), and to assess target engagement.[7]

Visualizing the Pathways and Processes

Signaling Pathway of PARP Inhibition in BRCA-Deficient Cells

PARP_Inhibition cluster_SSB_Repair Single-Strand Break Repair (BER) cluster_PARPi_Action Action of PARP Inhibitor cluster_DSB_Repair Double-Strand Break Repair cluster_Cell_Fate Cell Fate in BRCA-Deficient Cells SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits BER_Proteins BER Repair Proteins PARP->BER_Proteins recruits Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP forms SSB_Repaired SSB Repaired BER_Proteins->SSB_Repaired leads to PARPi PARP Inhibitor PARPi->PARP inhibits & traps DSB Double-Strand Break (DSB) Trapped_PARP->DSB leads to HR_Pathway Homologous Recombination (HR) DSB->HR_Pathway Genomic_Instability Genomic Instability DSB->Genomic_Instability unrepaired BRCA1_2 BRCA1/2 HR_Pathway->BRCA1_2 requires DSB_Repaired Error-Free Repair BRCA1_2->DSB_Repaired BRCA_Deficient BRCA-Deficient Cell BRCA_Deficient->HR_Pathway defective Cell_Death Cell Death (Synthetic Lethality) Genomic_Instability->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select BRCA-deficient and proficient cell lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining) Cell_Lines->DNA_Damage_Assay IC50 Determine IC50 Viability_Assay->IC50 DSB_Quantification Quantify DSBs DNA_Damage_Assay->DSB_Quantification Xenograft_Model Establish Xenograft Model (BRCA-deficient tumors) IC50->Xenograft_Model Inform dose selection DSB_Quantification->Xenograft_Model Confirm mechanism Treatment Administer this compound or PARP Inhibitor Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition (TGI) Tumor_Measurement->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers) Efficacy_Analysis->PD_Analysis

Caption: A typical preclinical workflow for evaluating this compound and PARP inhibitors.

Logical Comparison of this compound and PARP Inhibitors

Logical_Comparison cluster_PARPi PARP Inhibitors cluster_this compound This compound (Polθ Inhibitor) Therapeutic_Strategy Targeting DNA Repair in BRCA-Deficient Cancers PARPi_Target Target: PARP1/2 (SSB Repair - BER) Therapeutic_Strategy->PARPi_Target ART812_Target Target: Polθ (DSB Repair - MMEJ) Therapeutic_Strategy->ART812_Target PARPi_MOA Mechanism: Catalytic Inhibition & PARP Trapping PARPi_Target->PARPi_MOA PARPi_Efficacy Efficacy: High in BRCA-deficient, PARPi-sensitive tumors PARPi_MOA->PARPi_Efficacy PARPi_Resistance Challenge: Acquired Resistance PARPi_Efficacy->PARPi_Resistance ART812_Advantage Potential Advantage: Activity in PARPi-resistant models PARPi_Resistance->ART812_Advantage potential solution ART812_MOA Mechanism: Inhibition of Polθ Polymerase Activity ART812_Target->ART812_MOA ART812_Efficacy Efficacy: Potent in BRCA-deficient tumors ART812_MOA->ART812_Efficacy ART812_Efficacy->ART812_Advantage

Caption: A logical comparison of this compound and PARP inhibitors in BRCA-deficient cancers.

Conclusion and Future Directions

Both this compound and PARP inhibitors demonstrate significant promise in the treatment of BRCA-deficient cancers by exploiting the principle of synthetic lethality. While PARP inhibitors are already established in the clinic, the emergence of resistance remains a significant hurdle. This compound, with its distinct mechanism of action targeting Polθ, offers a novel and potentially highly effective strategy, particularly in the PARP inhibitor-resistant setting.

Future research should focus on direct head-to-head preclinical and clinical comparisons of this compound and PARP inhibitors to better define their respective roles and optimal patient populations. Furthermore, the potential for synergistic combinations of this compound and PARP inhibitors warrants investigation, as targeting two different DNA repair pathways simultaneously could lead to enhanced efficacy and overcome resistance mechanisms. The continued exploration of these targeted therapies holds the key to improving outcomes for patients with BRCA-deficient cancers.

References

Validating the Synthetic Lethal Interaction of ART812 with Specific Gene Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ART812, a potent and selective inhibitor of DNA Polymerase Theta (Polθ), with alternative therapeutic strategies, focusing on its synthetic lethal interactions with specific gene mutations. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and Synthetic Lethality

This compound is a small molecule inhibitor targeting the polymerase domain of Polθ, a key enzyme in the theta-mediated end joining (TMEJ) DNA repair pathway. TMEJ is an error-prone repair mechanism for DNA double-strand breaks (DSBs) that becomes critical for cancer cell survival when the primary, high-fidelity homologous recombination (HR) pathway is compromised. This dependency forms the basis of a synthetic lethal strategy, where inhibiting a secondary pathway (TMEJ) in the context of a pre-existing defect in a primary pathway (HR) leads to cancer cell-specific death.

Mutations in genes central to the HR pathway, such as BRCA1, BRCA2, and PALB2, are common in various cancers, including breast, ovarian, and prostate cancer. Tumors with these mutations are often sensitive to Poly (ADP-ribose) polymerase (PARP) inhibitors, which also exploit the synthetic lethality concept. However, resistance to PARP inhibitors can emerge, frequently through mechanisms that restore some HR function, such as loss-of-function mutations in the TP53BP1 gene, which encodes the 53BP1 protein, a key component of the Shieldin complex. This compound presents a promising therapeutic approach for both PARP inhibitor-sensitive and -resistant tumors with HR deficiencies.

Comparative Performance of this compound and Alternatives

The following tables summarize the in vitro and in vivo performance of this compound and the widely used PARP inhibitor, Olaparib (B1684210), in cancer models with relevant gene mutations.

Table 1: In Vitro Sensitivity (IC50 Values)
Cell LineGene Mutation(s)ART558 (IC50, nM)¹Olaparib (IC50, µM)Reference(s)
DLD-1 BRCA2-/-BRCA2 knockout~10Sensitive (exact value not specified)[1]
CAPAN-1BRCA2 mutant~20Not specified[1]
PEO1BRCA2 mutantNot specified25.0[2]
PEO4BRCA2 mutantNot specifiedSensitive (lower than PEO1)[2]
HCT116BRCA2 low expressionNot specified2.799[3]
HCT15BRCA2 intermediate expressionNot specified4.745[3]
SW480BRCA2 high expressionNot specified12.42[3]
DLD-1 hATM -/-ATM knockoutNot specifiedNiraparib: 0.019[4]
DLD-1 hBRCA2 -/-BRCA2 knockoutNot specifiedNiraparib: 0.011[4]

¹ART558 is a closely related, potent Polθ inhibitor from the same chemical series as this compound, often used in preclinical studies to demonstrate the mechanism of action.[1]

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
Xenograft ModelGene Mutation(s)TreatmentDosageTumor Growth Inhibition (%)Reference(s)
BRCA2-mutated ovarian cancer PDXBRCA2 germline mutationOlaparib50 mg/kg, dailySignificant growth inhibition[5][6]
BRCA wild-type ovarian cancer PDXWild-typeOlaparib50 mg/kg, daily20.2% (not significant)[5]
BR5 Brca1m syngeneic modelBrca1 mutationOlaparib100 mg/kg, daily58%[7]
MDA-MB-436 (TNBC)BRCA1 mutationNiraparib75 mg/kg, dailySignificant[8]
MDA-MB-436 (TNBC)BRCA1 mutationOlaparib75 mg/kg, twice dailySignificant[8]

Signaling Pathways and Experimental Workflows

DNA Double-Strand Break Repair Pathways

The following diagram illustrates the major DNA double-strand break (DSB) repair pathways and highlights the synthetic lethal relationship exploited by this compound. In cells with deficient homologous recombination (HR), the inhibition of theta-mediated end joining (TMEJ) by this compound leads to cell death.

DSB_Repair_Pathways DNA Double-Strand Break Repair and this compound Synthetic Lethality cluster_0 High-Fidelity Repair cluster_1 Error-Prone Repair HR Homologous Recombination (HR) Cell_Survival Cell Survival HR->Cell_Survival NHEJ Non-Homologous End Joining (NHEJ) NHEJ->Cell_Survival TMEJ Theta-Mediated End Joining (TMEJ) TMEJ->Cell_Survival DSB DNA Double-Strand Break DSB->HR Primary Pathway DSB->NHEJ DSB->TMEJ Backup Pathway BRCA1/2_PALB2 BRCA1/2, PALB2 BRCA1/2_PALB2->HR Enables HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) Pol_theta Polymerase Theta (Polθ) Pol_theta->TMEJ Enables This compound This compound This compound->Pol_theta Inhibits Cell_Death Cell Death (Synthetic Lethality) This compound->Cell_Death Induces in HR Deficient Cells HR_Deficiency->TMEJ Increased Reliance

Caption: DNA DSB repair pathways and the synthetic lethal action of this compound.

Experimental Workflow for Validating Synthetic Lethality

The diagram below outlines a typical workflow for validating the synthetic lethal interaction of a compound like this compound with a specific gene mutation.

Validation_Workflow Workflow for Validating Synthetic Lethality Start Hypothesis: This compound is synthetically lethal with Gene X mutation Cell_Line_Selection Select Isogenic Cell Lines (Wild-type and Gene X mutant) Start->Cell_Line_Selection In_Vitro_Assays In Vitro Assays Cell_Line_Selection->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Model Cell_Line_Selection->In_Vivo_Studies Cell_Viability Cell Viability Assay (MTT) In_Vitro_Assays->Cell_Viability Clonogenic_Survival Clonogenic Survival Assay In_Vitro_Assays->Clonogenic_Survival Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Clonogenic_Survival->Data_Analysis Tumor_Growth_Inhibition Measure Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth_Inhibition Tumor_Growth_Inhibition->Data_Analysis Conclusion Validate Synthetic Lethal Interaction Data_Analysis->Conclusion

Caption: A streamlined workflow for preclinical validation of synthetic lethality.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound and comparator compounds on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., DLD-1 BRCA2+/+ and BRCA2-/-)

  • Complete cell culture medium

  • This compound, Olaparib, and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and Olaparib in complete medium.

  • Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the drugs or vehicle control.

  • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Clonogenic Survival Assay

Objective: To assess the long-term proliferative capacity of cells after treatment with this compound or comparator compounds.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound, Olaparib, and vehicle control

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Treat cells in culture flasks with various concentrations of this compound, Olaparib, or vehicle for 24 hours.

  • Trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh drug-free medium. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.

  • Incubate the plates at 37°C and 5% CO2 for 10-14 days, allowing colonies to form.

  • Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell lines or patient-derived tumor fragments

  • Matrigel (optional)

  • This compound, Olaparib, and vehicle control formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse. For patient-derived xenografts (PDXs), implant a small tumor fragment.

  • Monitor the mice regularly for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound, Olaparib, or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound demonstrates significant synthetic lethality in cancer models with deficiencies in the homologous recombination pathway, particularly those with mutations in BRCA1, BRCA2, and potentially PALB2. Its efficacy in models of PARP inhibitor resistance, especially in the context of 53BP1/Shieldin complex defects, highlights its potential as a valuable therapeutic agent. The experimental data presented in this guide, along with the detailed protocols, provide a strong foundation for researchers to further validate and explore the therapeutic potential of this compound in targeted cancer therapy. The comparative analysis with PARP inhibitors underscores the distinct and potentially complementary mechanisms of these two classes of drugs in exploiting synthetic lethality. Further clinical investigation is warranted to fully elucidate the clinical utility of this compound in treating patients with HR-deficient tumors.

References

Cross-Validation of ART812's Mechanism of Action in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of ART812, a novel DNA polymerase theta (Polθ) inhibitor, with other therapeutic alternatives across various cancer models. Experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways are presented to offer an objective evaluation of this compound's mechanism of action and its potential as a targeted cancer therapy.

Introduction: The Promise of Synthetic Lethality and this compound

The principle of synthetic lethality offers a promising strategy in precision oncology, aiming to selectively eliminate cancer cells by targeting their unique vulnerabilities.[1][2] This approach is particularly relevant for cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, often due to mutations in genes like BRCA1 and BRCA2.[2] When the HR pathway is compromised, cancer cells become heavily reliant on alternative, often error-prone, DNA repair mechanisms for survival.[2][3]

This compound is an orally active and potent inhibitor of DNA polymerase theta (Polθ), a key enzyme in the theta-mediated end joining (TMEJ) pathway, a form of microhomology-mediated end joining (MMEJ).[4][5] By inhibiting Polθ, this compound exploits the synthetic lethal relationship with HR deficiency, leading to the selective death of cancer cells while sparing normal, healthy cells with a functional HR pathway.[1][2]

Mechanism of Action: Targeting the TMEJ Pathway

DNA double-strand breaks (DSBs) are one of the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved several pathways to repair these breaks, primarily non-homologous end joining (NHEJ) and homologous recombination (HR).[1][6] When HR is deficient, as is the case in many BRCA-mutated cancers, cells increasingly rely on TMEJ, which is mediated by Polθ, as a backup repair mechanism.[1][2] this compound's mechanism of action is centered on the inhibition of this critical backup pathway, leading to the accumulation of lethal DNA damage in HR-deficient cancer cells.[1]

Below is a diagram illustrating the major DNA double-strand break repair pathways and the points of intervention for Polθ inhibitors like this compound and PARP inhibitors.

Mechanism of Action of this compound and PARP Inhibitors in DNA DSB Repair. cluster_0 DNA Double-Strand Break (DSB) cluster_1 Repair Pathways cluster_2 Key Proteins cluster_3 Therapeutic Intervention DSB DSB HR Homologous Recombination (HR) (Error-free) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DSB->NHEJ TMEJ Theta-Mediated End Joining (TMEJ) (Error-prone) DSB->TMEJ BRCA1_2 BRCA1/2 HR->BRCA1_2 Ku70_80 Ku70/80, DNA-PKcs NHEJ->Ku70_80 PolQ Polymerase Theta (Polθ) TMEJ->PolQ PARPi PARP Inhibitors (e.g., Olaparib) BRCA1_2->PARPi Inhibition creates dependency on TMEJ This compound This compound (Polθ Inhibitor) PolQ->this compound Inhibition blocks TMEJ pathway

Caption: DNA DSB Repair Pathways and Therapeutic Intervention Points.

Performance Comparison: this compound vs. PARP Inhibitors

A significant advantage of this compound and other Polθ inhibitors is their ability to overcome resistance to PARP inhibitors (PARPi).[1][2] Resistance to PARPi can arise through various mechanisms, including the restoration of the HR pathway.[1] In such cases, cancer cells may no longer be sensitive to PARPi but can exhibit sensitivity to Polθ inhibition.[1][2]

The following table summarizes the comparative efficacy of this compound and PARP inhibitors in different cancer model contexts.

Parameter This compound (Polθ Inhibitor) PARP Inhibitors (e.g., Olaparib) Cancer Model Context Reference
Mechanism of Action Inhibition of DNA Polymerase Theta (Polθ) in the TMEJ pathway.Trapping of PARP1/2 at sites of single-strand DNA breaks, leading to DSBs during replication.General[1][2][5]
Primary Target Population Cancers with homologous recombination deficiency (HRD), including BRCA1/2 mutations.Cancers with homologous recombination deficiency (HRD), including BRCA1/2 mutations.Breast, Ovarian, Prostate, Pancreatic Cancers[1][2]
Efficacy in PARPi-Resistant Models Effective in models where PARPi resistance is due to mutations in Shieldin complex genes (e.g., SHLD1, SHLD3) or 53BP1.Ineffective in models with restored HR function or mutations conferring PARPi resistance.BRCA1-mutant SUM149 breast cancer cells with acquired PARPi resistance.[1][6]
In Vitro Potency (IC50) 7.6 nM (biochemical assay for Polθ inhibition)Varies by specific inhibitor (e.g., Olaparib IC50 for PARP1 is ~5 nM).Biochemical assays[4]
Cell-based MMEJ Inhibition (IC50) 240 nMNot applicable (does not directly inhibit MMEJ).HEK293 cells[4]
In Vivo Efficacy Significant tumor inhibition in rats bearing MDA-MB-436 BRCA1/SHLD2 defective tumors (100 mg/kg, p.o. daily).Effective in various HR-deficient xenograft models, but efficacy is lost in resistant models.MDA-MB-436 xenograft model[4]

Cross-Validation in Different Cancer Models

The mechanism of action of this compound has been validated in several preclinical cancer models, demonstrating its potential for a broad range of tumor types with underlying HR deficiencies.

Cancer Model Key Findings Experimental Approach Reference
MDA-MB-436 (Breast Cancer, BRCA1/SHLD2 defective) This compound demonstrated significant tumor inhibition in xenograft models.In vivo xenograft studies in rats.[4]
SUM149 (Breast Cancer, BRCA1 mutant) PARPi-resistant clones with mutations in SHLD1, SHLD3, or 53BP1 were sensitive to Polθ inhibition.Generation of PARPi-resistant cell lines and subsequent treatment with Polθ inhibitors.[1][6]
Various Cancer Cell Lines (in combination with radiation) ART558 and ART899 (a deuterated form of this compound) potently radiosensitize tumor cells, particularly with fractionated radiation.In vitro clonogenic survival assays and in vivo tumor growth delay studies with combination therapy.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of the key experimental protocols used to evaluate the efficacy of this compound.

Cell-Based Microhomology-Mediated End Joining (MMEJ) Assay

This assay is used to quantify the inhibitory effect of a compound on the MMEJ pathway within a cellular context.

  • Principle: A reporter plasmid (e.g., nanoluciferase-based) is designed to require MMEJ for the expression of the reporter gene.[3] Inhibition of MMEJ by a compound like this compound results in a decrease in the reporter signal.

  • General Protocol:

    • Cells (e.g., HEK293) are co-transfected with the MMEJ reporter plasmid and a control plasmid (e.g., firefly luciferase) for normalization.

    • Transfected cells are plated in the presence of varying concentrations of the test compound (e.g., this compound).

    • After a defined incubation period (e.g., 24 hours), the luminescence from both reporters is measured.

    • The MMEJ reporter signal is normalized to the control reporter signal to account for differences in cell number and transfection efficiency.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the normalized MMEJ reporter signal.[3]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of cell reproductive viability.

  • Principle: The assay determines the fraction of cells that retain their reproductive integrity after treatment.

  • General Protocol:

    • Single-cell suspensions are seeded into multi-well plates and allowed to attach.

    • Cells are treated with the test compound (e.g., this compound), radiation, or a combination of both.

    • After treatment, the cells are incubated for a period sufficient for colony formation (typically 7-14 days).

    • Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.

    • The surviving fraction is calculated as the number of colonies formed in the treated group divided by the number of colonies formed in the untreated control group, corrected for the plating efficiency.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised animals (e.g., nude mice or rats). Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time.

  • General Protocol:

    • Cancer cells (e.g., MDA-MB-436) are injected subcutaneously into the flank of the host animal.

    • Tumors are allowed to grow to a palpable size (e.g., 250-350 mm³).[4]

    • Animals are randomized into control and treatment groups.

    • The treatment group receives the test compound (e.g., this compound at 100 mg/kg, p.o. daily) for a specified duration.[4]

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion and Future Directions

This compound, as a potent and selective inhibitor of Polθ, represents a promising therapeutic agent for cancers with HR deficiencies. Its mechanism of action, based on synthetic lethality, has been validated across multiple preclinical cancer models. A key advantage of this compound is its demonstrated efficacy in PARP inhibitor-resistant models, suggesting its potential to address a significant clinical challenge.

Future research should focus on:

  • Identifying additional cancer types and genetic backgrounds that are sensitive to Polθ inhibition.

  • Exploring rational combination therapies to enhance the efficacy of this compound.

  • Further elucidating the mechanisms of potential resistance to Polθ inhibitors.

The ongoing and planned clinical trials for Polθ inhibitors will be crucial in determining the clinical utility of this novel class of targeted cancer therapies.

References

Head-to-Head Comparison: ART812 and its Analog ART558 in Polθ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two pivotal small molecule inhibitors of DNA Polymerase Theta (Polθ), ART812 and its precursor analog, ART558. Both compounds have demonstrated significant potential in the targeted therapy of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This document summarizes their performance, mechanism of action, and key experimental findings to inform research and development decisions.

Overview and Mechanism of Action

This compound and ART558 are potent and selective allosteric inhibitors of the polymerase domain of Polθ. This enzyme plays a critical role in an alternative DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ), or microhomology-mediated end joining (MMEJ). In cancer cells with defective homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, the inhibition of Polθ by this compound or ART558 induces synthetic lethality, leading to cancer cell death. Furthermore, these inhibitors have been shown to enhance the efficacy of Poly (ADP-ribose) polymerase (PARP) inhibitors and to be effective in PARP inhibitor-resistant models.

The key distinction between the two molecules lies in their pharmacokinetic properties. This compound was developed as a next-generation inhibitor with improved metabolic stability and oral bioavailability, addressing the limitations of ART558 observed in preclinical studies.

Quantitative Performance Data

The following tables summarize the key quantitative data comparing the biochemical potency, cellular activity, and metabolic stability of this compound and ART558.

Table 1: Biochemical and Cellular Activity

ParameterThis compoundART558Reference(s)
Biochemical IC50 (Polθ polymerase activity) 7.6 nM7.9 nM
Cellular MMEJ EC50 Not explicitly stated, but potent~150 nM

Table 2: Pharmacokinetic Properties

ParameterThis compoundART558Reference(s)
Metabolic Stability (Mouse Liver Microsomes, CLint) Significantly improved>1500 µL/min/mg (Very low stability)
Metabolic Stability (Human Hepatocytes, CLint) 30 µL/min/mg (Improved stability)Not reported, but implied to be poor
Aqueous Solubility 880 µMNot reported
In Vivo Suitability Suitable for oral dosing in animal modelsUnsuitable for in vivo studies due to poor metabolic stability

In Vivo Efficacy

Due to its poor metabolic stability, ART558 is not suitable for in vivo applications. In contrast, this compound has demonstrated significant anti-tumor activity in preclinical in vivo models. In a rat xenograft model using PARP-resistant BRCA1 mutant tumors, oral administration of this compound resulted in significant tumor growth inhibition. This highlights the critical advancement that this compound represents for the clinical translation of Polθ inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating Polθ inhibitors.

PolQ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_2 Key Proteins cluster_3 Inhibitors DSB DSB HR Homologous Recombination (HR) (Error-free) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ TMEJ Theta-Mediated End Joining (TMEJ) (Error-prone) DSB->TMEJ BRCA1_2 BRCA1/2 HR->BRCA1_2 PolQ Polθ TMEJ->PolQ ART812_558 This compound / ART558 ART812_558->PolQ inhibit

Caption: Targeted DNA repair pathway of this compound and ART558.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Pharmacokinetic Profiling cluster_2 In Vivo Evaluation biochemical_assay Biochemical Assay (Polθ polymerase activity) mmej_assay Cellular MMEJ Reporter Assay biochemical_assay->mmej_assay cell_viability Cell Viability Assays (BRCA-mutant vs. WT cells) mmej_assay->cell_viability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) cell_viability->metabolic_stability solubility Aqueous Solubility metabolic_stability->solubility xenograft_model Xenograft Tumor Models (e.g., PARPi-resistant) solubility->xenograft_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies xenograft_model->pk_pd

Caption: General experimental workflow for Polθ inhibitor evaluation.

Experimental Protocols

A key assay for evaluating the cellular activity of Polθ inhibitors is the Microhomology-Mediated End Joining (MMEJ) reporter assay. The following is a generalized protocol based on methodologies described in the literature.

Objective: To quantify the inhibition of TMEJ/MMEJ activity in a cellular context.

Materials:

  • HEK293 or other suitable host cell line.

  • A dual-reporter plasmid system for MMEJ. This typically involves a plasmid expressing a fluorescent protein (e.g., GFP) that is disrupted by a stop codon and a recognition site for a site-specific endonuclease (e.g., I-SceI). Flanking the endonuclease site are microhomology sequences. A second fluorescent protein (e.g., E2-Crimson) on the same plasmid can serve as a transfection control.

  • Expression vector for the I-SceI endonuclease.

  • This compound and ART558 compounds, dissolved in DMSO.

  • Cell culture reagents (media, serum, antibiotics).

  • Transfection reagent.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the host cell line in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the MMEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: Following transfection (typically 4-6 hours post-transfection), aspirate the transfection medium and replace it with fresh culture medium containing various concentrations of this compound, ART558, or DMSO as a vehicle control.

  • Induction of DSBs: The co-transfected I-SceI endonuclease will generate double-strand breaks at its recognition site within the reporter plasmid.

  • MMEJ Repair and Reporter Expression: In the presence of active TMEJ/MMEJ, the cell's repair machinery will process the DSB, utilizing the microhomology sequences to anneal and ligate the ends. This repair event excises the stop codon, leading to the expression of the functional fluorescent reporter protein (e.g., GFP).

  • Incubation: Incubate the cells for a sufficient period to allow for DNA repair and reporter protein expression (typically 48-72 hours).

  • Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry.

    • Gate on the population of cells successfully transfected, as indicated by the expression of the control fluorescent protein (e.g., E2-Crimson).

    • Within this gated population, quantify the percentage of cells expressing the MMEJ reporter fluorescent protein (e.g., GFP).

  • Data Analysis: The percentage of GFP-positive cells in the treated samples is normalized to the DMSO control. The resulting data is used to generate dose-response curves and calculate the EC50 value for each compound.

Clinical Development

This compound, and its deuterated form ART899, have been positioned as clinical candidates due to their favorable preclinical profiles. Polθ inhibitors are currently being investigated in clinical trials for the treatment of advanced solid tumors. While specific trial identifiers directly linked to this compound are not consistently reported in the initial search results, the class of Polθ inhibitors is an active area of clinical investigation.

Conclusion

This compound represents a significant advancement over its analog, ART558, primarily due to its vastly improved pharmacokinetic properties, which enable in vivo efficacy studies and position it as a viable clinical candidate. While both molecules exhibit comparable and potent inhibitory activity against the Polθ polymerase in biochemical and cellular assays, the poor metabolic stability of ART558 limits its utility to in vitro studies. The successful development of this compound underscores the potential of targeting the TMEJ pathway as a therapeutic strategy for HR-deficient cancers.

Independent Verification of ART812's Inhibitory Effect on Microhomology-Mediated End Joining (MMEJ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides an objective comparison of the inhibitory effects of ART812 on the Microhomology-Mediated End Joining (MMEJ) DNA repair pathway. The performance of this compound is evaluated against other known MMEJ inhibitors, supported by experimental data and detailed methodologies.

Introduction to MMEJ and Its Inhibition

Microhomology-Mediated End Joining (MMEJ), also known as alternative non-homologous end joining (alt-NHEJ), is a crucial but error-prone DNA double-strand break (DSB) repair pathway. Unlike high-fidelity pathways like homologous recombination (HR), MMEJ relies on short microhomologous sequences to ligate broken DNA ends, often leading to deletions and other genomic alterations. In many cancer cells, particularly those with deficiencies in other DNA repair pathways such as BRCA1/2 mutations, there is an increased reliance on MMEJ for survival. This dependency makes the MMEJ pathway an attractive target for cancer therapy. The central enzyme in this pathway is Polymerase Theta (Polθ), and its inhibition is a key strategy for disrupting MMEJ.

Comparative Analysis of MMEJ Inhibitors

This compound is a potent and orally active inhibitor of Polθ.[1] Its efficacy in inhibiting MMEJ has been demonstrated in cell-based assays. To provide a comprehensive understanding of its performance, this guide compares this compound with other notable Polθ and MMEJ inhibitors.

Quantitative Data on Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, providing a quantitative measure of their potency against Polθ polymerase activity and cellular MMEJ.

CompoundTargetBiochemical IC50 (Polθ)Cellular MMEJ IC50Reference(s)
This compound Polθ7.6 nM240 nM[1]
ART558 Polθ7.9 nM150 nM[2][3]
ART899 PolθNot Reported~180 nM[3]
Novobiocin Polθ (ATPase domain)24 µMNot directly reported, inhibits MMEJ[4]

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.

MMEJ Inhibition Luciferase Reporter Assay

This assay quantifies MMEJ activity by measuring the reconstitution of a functional luciferase reporter gene.

Principle: A reporter plasmid is designed with a nanoluciferase gene interrupted by a sequence containing a recognition site for a specific endonuclease (e.g., I-SceI) and flanked by microhomology sequences. When a DSB is induced, cellular MMEJ repair can reconstitute the functional luciferase gene, leading to a measurable luminescent signal. The inhibition of MMEJ by a test compound results in a decrease in this signal.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293 cells in a 96-well plate at an appropriate density.

    • Co-transfect the cells with the MMEJ nanoluciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Firefly luciferase) for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO).

  • Induction of DNA Double-Strand Breaks:

    • Induce DSBs by introducing the I-SceI endonuclease, for example, through co-transfection of an I-SceI expression plasmid or by using cell lines with inducible I-SceI expression.

  • Luciferase Activity Measurement:

    • 48-72 hours after DSB induction, lyse the cells using a suitable lysis buffer.

    • Measure the luminescence of both the nanoluciferase and the control luciferase using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the nanoluciferase signal to the control luciferase signal for each well.

    • Calculate the percentage of MMEJ inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

MMEJ Inhibition GFP Reporter Assay

This assay utilizes Green Fluorescent Protein (GFP) as a reporter to visualize and quantify MMEJ activity.

Principle: A GFP reporter plasmid is constructed with the GFP coding sequence disrupted by an element containing an I-SceI recognition site and flanked by microhomology sequences. Successful MMEJ repair following I-SceI-induced DSB will restore the GFP reading frame, leading to the expression of functional GFP, which can be detected by flow cytometry.

Protocol:

  • Reporter Plasmid Construction:

    • Construct a GFP reporter vector where the GFP gene is inactivated by the insertion of a sequence containing an I-SceI cleavage site and flanked by microhomologous sequences (e.g., 8-20 bp).

  • Cell Transfection and Treatment:

    • Transfect the host cell line (e.g., U2OS) with the MMEJ-GFP reporter plasmid.

    • 24 hours post-transfection, treat the cells with the desired concentrations of the MMEJ inhibitor or DMSO as a control.

  • DSB Induction:

    • Introduce the I-SceI endonuclease into the cells to induce DSBs within the reporter construct. This can be achieved by transfection of an I-SceI expression vector or through adenovirus-mediated delivery.

  • Flow Cytometry Analysis:

    • 48-72 hours after DSB induction, harvest the cells.

    • Analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the MMEJ activity.

  • Data Interpretation:

    • Compare the percentage of GFP-positive cells in the inhibitor-treated samples to the control samples to determine the extent of MMEJ inhibition.

    • Calculate the IC50 value as described for the luciferase assay.

Visualizing the MMEJ Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

MMEJ Signaling Pathway

MMEJ_Pathway DSB DNA Double-Strand Break Resection End Resection (MRE11-RAD50-NBS1, CtIP) DSB->Resection Microhomology Microhomology Annealing Resection->Microhomology PolQ Polymerase Theta (Polθ) - Polymerase Activity - Helicase Activity Microhomology->PolQ Flap_Removal Flap Removal (FEN1, XPF/ERCC1) PolQ->Flap_Removal Ligation Ligation (LIG1/LIG3) Flap_Removal->Ligation Repaired_DNA Repaired DNA (with deletions) Ligation->Repaired_DNA This compound This compound This compound->PolQ Inhibits

Caption: The Microhomology-Mediated End Joining (MMEJ) DNA repair pathway.

Experimental Workflow for MMEJ Inhibition Assay

MMEJ_Workflow Start Start Cell_Culture 1. Seed Cells (e.g., HEK293 or U2OS) Start->Cell_Culture Transfection 2. Transfect with MMEJ Reporter Plasmid Cell_Culture->Transfection Compound_Addition 3. Add Test Compound (e.g., this compound) Transfection->Compound_Addition DSB_Induction 4. Induce DSBs (e.g., I-SceI) Compound_Addition->DSB_Induction Incubation 5. Incubate (48-72 hours) DSB_Induction->Incubation Measurement 6. Measure Reporter Signal (Luminescence or GFP) Incubation->Measurement Data_Analysis 7. Analyze Data & Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell-based MMEJ inhibition reporter assay.

References

In Vivo Validation of ART812's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the in vivo anti-tumor activity of ART812, a potent and selective DNA Polymerase Theta (Polθ) inhibitor. The data presented herein demonstrates this compound's efficacy, particularly in tumor models with deficiencies in the homologous recombination (HR) DNA repair pathway, and offers a comparison with other targeted therapies, such as PARP inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Executive Summary

This compound is an orally active inhibitor of Polθ, a key enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative DNA double-strand break repair mechanism. In preclinical studies, this compound has demonstrated significant tumor growth inhibition in xenograft models of human cancers with BRCA1 mutations, such as the MDA-MB-436 triple-negative breast cancer (TNBC) cell line. This guide will detail the experimental validation of this compound's anti-tumor effects and compare its performance with established PARP inhibitors that are also synthetically lethal in HR-deficient tumors.

Comparative In Vivo Efficacy of this compound and PARP Inhibitors

The following table summarizes the in vivo anti-tumor activity of this compound and various PARP inhibitors in the MDA-MB-436 (BRCA1-mutant) human breast cancer xenograft model.

CompoundClassDosing RegimenTumor ModelEfficacyReference
This compound Polθ Inhibitor100 mg/kg, p.o. daily for 76 daysMDA-MB-436 BRCA1/SHLD2 defective rat xenograftSignificant tumor inhibition[1]
Niraparib (B1663559) PARP Inhibitor50 mg/kg, dailyIntracranial MDA-MB-436 murine xenograft>90% suppression of tumor bioluminescence[2][3]
Niraparib PARP Inhibitor25, 50, or 75 mg/kg, once daily for 28 daysMDA-MB-436 BRCAmut murine xenograft60%, 93%, and 107% tumor growth inhibition, respectively[4]
Olaparib PARP Inhibitor150 mg/kg, once dailyMDA-MB-436 murine xenograft89.0% tumor growth inhibition[5]
Rucaparib PARP Inhibitor15, 50, and 150 mg/kg, BIDMDA-MB-436 (BRCA1 mutant) murine xenograft45%, 86%, and 96% inhibition of PAR respectively; Dose-dependent tumor growth inhibition[1]
Pamiparib PARP Inhibitor1.6 to 12.5 mg/kg, oral, BID for 28 daysMDA-MB-436 human breast cancer xenograftInduced tumor regression with 100% objective responses (PR + CR)

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

Theta-Mediated End Joining (TMEJ) Pathway

TMEJ_Pathway Theta-Mediated End Joining (TMEJ) Pathway DSB DNA Double-Strand Break Resection 5'-3' End Resection (MRN Complex, CtIP) DSB->Resection ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA RPA RPA Coating ssDNA->RPA Polθ_recruitment Polθ Recruitment RPA->Polθ_recruitment MH_search Microhomology Search (Polθ Helicase Domain) Polθ_recruitment->MH_search MH_annealing Microhomology Annealing MH_search->MH_annealing Flap_removal 3' Flap Removal (Polδ Exonuclease Activity) MH_annealing->Flap_removal Synthesis DNA Synthesis (Polθ Polymerase Domain) Flap_removal->Synthesis Ligation Ligation (LIG3/XRCC1) Synthesis->Ligation Repair Repaired DNA Ligation->Repair This compound This compound This compound->Synthesis Inhibits

Caption: Mechanism of this compound in the TMEJ pathway.

In Vivo Efficacy Experimental Workflow

InVivo_Workflow In Vivo Efficacy Study Workflow for this compound cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture MDA-MB-436 Cell Culture Animal_Model Implantation in Immunodeficient Mice/Rats Cell_Culture->Animal_Model Tumor_Establishment Tumor Growth to ~100-200 mm³ Animal_Model->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Dosing Daily Oral Dosing (Vehicle, this compound, Comparators) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume, Time) Monitoring->Endpoint Data_Collection Tumor Excision & Data Collection Endpoint->Data_Collection Analysis Statistical Analysis of Tumor Growth Inhibition Data_Collection->Analysis

Caption: Workflow for in vivo validation of this compound.

Experimental Protocols

MDA-MB-436 Xenograft Model

The in vivo anti-tumor efficacy of this compound and comparator compounds was evaluated in a xenograft model using the MDA-MB-436 human triple-negative breast cancer cell line, which harbors a BRCA1 mutation.

  • Cell Line: MDA-MB-436 cells are cultured in appropriate media until they reach the desired confluence for implantation.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude) or rats are used as hosts for the xenografts.

  • Implantation: A suspension of MDA-MB-436 cells (typically 5 x 10^6 cells) mixed with Matrigel is subcutaneously injected into the flank of the animals.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • Dosing:

    • This compound: Administered orally (p.o.) at a dose of 100 mg/kg daily.[1]

    • PARP Inhibitors: Dosing varies by compound and study. For example, niraparib has been administered orally at 25, 50, or 75 mg/kg once daily.[4]

    • Vehicle Control: A control group receives the vehicle used to formulate the drugs.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the control group. Body weight is also monitored as a measure of toxicity.

  • Study Termination: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised for further analysis.

Conclusion

The preclinical in vivo data strongly support the anti-tumor activity of this compound in HR-deficient cancers. Its efficacy in the BRCA1-mutant MDA-MB-436 xenograft model is significant and comparable to that of approved PARP inhibitors. As a selective inhibitor of Polθ, this compound represents a promising therapeutic strategy, particularly for tumors that have developed resistance to PARP inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population.

References

Assessing the Synergistic Effects of ART812 with Other Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART812 is a potent and selective inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism. In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR), reliance on MMEJ for survival is heightened. This creates a therapeutic window for targeting Polθ to induce synthetic lethality. This guide provides a comparative analysis of the synergistic effects of this compound with various classes of chemotherapeutic agents, supported by preclinical data.

Mechanism of Action: Synthetic Lethality

This compound's primary mechanism of synergistic activity lies in the concept of synthetic lethality. In cancers with impaired HR, such as those with BRCA1 or BRCA2 mutations, the inhibition of the MMEJ pathway by this compound leads to an accumulation of unrepaired DSBs, ultimately triggering cell death. This effect is potentiated when this compound is combined with agents that induce DNA damage or inhibit other DNA repair pathways.

cluster_DSB_Repair DNA Double-Strand Break (DSB) Repair Pathways cluster_HR Homologous Recombination (HR) cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_MMEJ Microhomology-Mediated End Joining (MMEJ) cluster_Synergy Synergistic Action of this compound DSB DNA Double-Strand Break HR_init BRCA1/2 RAD51 DSB->HR_init NHEJ_init Ku70/80 DNA-PKcs DSB->NHEJ_init MMEJ_init Polθ DSB->MMEJ_init Unrepaired_DSBs Accumulation of Unrepaired DSBs HR_repair Error-Free Repair HR_init->HR_repair NHEJ_repair Error-Prone Repair NHEJ_init->NHEJ_repair MMEJ_repair Error-Prone Repair MMEJ_init->MMEJ_repair This compound This compound This compound->MMEJ_init PARPi PARP Inhibitor PARPi->HR_init Inhibits (in HR deficient cells) Chemo Chemotherapy (e.g., Platinum Agents, Topoisomerase Inhibitors) Chemo->DSB Induces Cell_Death Apoptosis/ Cell Death Unrepaired_DSBs->Cell_Death

Caption: DNA DSB Repair Pathways and this compound Synergy.

Preclinical Synergy of this compound with Chemotherapeutic Agents

Preclinical studies have demonstrated the potential for synergistic interactions between Polθ inhibitors, such as this compound and its close analog ART558, and various chemotherapeutic agents. The following tables summarize key findings.

In Vitro Synergy Data
Combination Agent Cancer Model Key Findings Reference
PARP Inhibitors (e.g., Olaparib (B1684210), Talazoparib) BRCA1/2-mutant breast and ovarian cancer cell linesStrong synergistic cytotoxicity observed. ART558 in combination with olaparib showed a greater effect on cell survival and apoptosis in BRCA2-deficient cells compared to either agent alone.[1][1]
Platinum Agents (e.g., Cisplatin) HR-proficient and p53-mutated tumor cellsDepletion of Polθ has been shown to prevent the onset of resistance to cisplatin.[1][1]
Topoisomerase I & II Inhibitors Various cancer cell linesGenetic depletion of Polθ sensitizes cancer cells to topoisomerase I and II inhibitors.[1][1]
Radiotherapy Colorectal, lung, and bladder cancer cell linesThe Polθ inhibitor ART558 potently radiosensitizes tumor cells, particularly when combined with fractionated radiation.[2][2]
In Vivo Efficacy Data
Combination Agent Animal Model Key Findings Reference
PARP Inhibitors (e.g., Talazoparib) BRCA-deficient breast cancer xenograftsA Phase 2 clinical trial (NCT04991480) for the Polθ inhibitor ART4215 in combination with talazoparib (B560058) was initiated based on promising preclinical data.[3][4][3][4]
Radiotherapy Mouse xenograftsThe combination of the Polθ inhibitor ART899 with fractionated radiation was well-tolerated and resulted in a significant reduction in tumor growth compared to radiation alone.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are outlines of key experimental protocols.

In Vitro Synergy Assessment: Combination Index (CI) Method

Objective: To quantify the interaction between this compound and another chemotherapeutic agent.

Methodology:

  • Cell Culture: Cancer cell lines of interest are cultured under standard conditions.

  • Drug Preparation: Stock solutions of this compound and the combination agent are prepared and serially diluted.

  • Cell Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of this compound and the other agent, both alone and in combination.

  • Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.

  • Data Analysis: The dose-response curves for each agent and their combination are used to calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Synergy Assessment: Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in combination with another chemotherapeutic agent.

Methodology:

  • Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.

  • Data Collection: Tumor volumes and body weights are measured throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated for each treatment group. Statistical analysis is performed to determine the significance of the combination therapy compared to single-agent treatments.

cluster_invitro In Vitro Synergy Workflow cluster_invivo In Vivo Efficacy Workflow start_vitro Seed Cancer Cells in 96-well plates treat_vitro Treat with this compound, Chemotherapeutic Agent, and Combination start_vitro->treat_vitro incubate_vitro Incubate for 72h treat_vitro->incubate_vitro viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate_vitro->viability_assay ci_analysis Calculate Combination Index (CI) Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) viability_assay->ci_analysis start_vivo Implant Human Cancer Cells into Mice (Xenograft Model) tumor_growth Monitor Tumor Growth start_vivo->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_vivo Administer Treatments: - Vehicle - this compound alone - Chemo alone - Combination randomize->treat_vivo monitor_vivo Monitor Tumor Volume and Body Weight treat_vivo->monitor_vivo endpoint Endpoint Analysis: - Tumor Excision & Weight - Calculate Tumor Growth Inhibition (TGI) monitor_vivo->endpoint

Caption: Experimental Workflow for Synergy Assessment.

Conclusion

The available preclinical data strongly suggest that the Polθ inhibitor this compound has the potential to act synergistically with a range of chemotherapeutic agents, particularly in cancers with underlying DNA repair deficiencies. The most compelling evidence to date is for combinations with PARP inhibitors and radiotherapy. Further preclinical studies with a broader range of cytotoxic agents are warranted to fully elucidate the synergistic potential of this compound and to guide the design of future clinical trials. The experimental protocols outlined in this guide provide a framework for robustly assessing these potential synergies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of ART812

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the proper disposal of ART812, a potent DNA polymerase Polθ inhibitor used in research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to handle all laboratory chemicals with a high degree of caution. The following procedures are based on best practices for the disposal of non-hazardous chemical waste in a laboratory setting.

Immediate Safety and Handling

Before working with this compound, it is essential to be familiar with its properties and to have the appropriate personal protective equipment (PPE) readily available.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A dedicated laboratory coat should be worn to protect from spills.

  • Respiratory Protection: While not typically required for small quantities, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization of the solid compound.

In the event of a spill, ensure the area is well-ventilated. Absorb the spilled material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for proper disposal.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and associated contaminated materials is crucial. All waste must be segregated and disposed of according to institutional and local regulations.

1. Waste Segregation:

All materials that have come into contact with this compound must be considered chemical waste and segregated from general laboratory trash. This includes:

  • Unused or expired solid this compound powder.

  • Solutions containing this compound.

  • Contaminated consumables such as pipette tips, centrifuge tubes, and well plates.

  • Contaminated PPE, including gloves and disposable lab coats.

2. Solid Waste Disposal:

  • Collection: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and the appropriate hazard class (in this case, "non-hazardous chemical waste" is appropriate unless mixed with hazardous substances).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

3. Liquid Waste Disposal:

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Organic Solvents: If this compound is dissolved in a hazardous organic solvent, the entire mixture must be treated as hazardous waste. Collect this waste in a separate, appropriately labeled container designated for flammable or halogenated solvents, as appropriate.

  • Storage: Store liquid waste containers in secondary containment to prevent spills.

4. Sharps Disposal:

Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container. Once the sharps container is full, it should be sealed and disposed of as hazardous waste.

Experimental Workflow for this compound Handling and Disposal

The following diagram illustrates a typical workflow for handling and disposing of this compound in a research setting.

cluster_prep Preparation cluster_exp Experimentation cluster_dispose Disposal prep_ppe Don PPE prep_weigh Weigh this compound Solid prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_treat Treat Cells/Samples prep_dissolve->exp_treat exp_incubate Incubate exp_treat->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze disp_solid Collect Solid Waste exp_analyze->disp_solid disp_liquid Collect Liquid Waste exp_analyze->disp_liquid disp_sharps Dispose of Sharps exp_analyze->disp_sharps disp_ppe Dispose of Contaminated PPE exp_analyze->disp_ppe

This compound Experimental and Disposal Workflow

Decision Pathway for Chemical Waste Disposal

This diagram outlines the critical decision-making steps for the proper disposal of any laboratory chemical, including this compound.

start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical listed as hazardous? sds->is_hazardous hazardous_waste Dispose of as Hazardous Waste is_hazardous->hazardous_waste Yes mixed_waste Is it mixed with a hazardous substance? is_hazardous->mixed_waste No institutional_guidelines Follow Institutional EHS Guidelines hazardous_waste->institutional_guidelines non_hazardous_waste Dispose of as Non-Hazardous Chemical Waste non_hazardous_waste->institutional_guidelines mixed_waste->hazardous_waste Yes mixed_waste->non_hazardous_waste No

Chemical Waste Disposal Decision Pathway

It is the responsibility of the researcher to ensure that all chemical waste is handled and disposed of in a manner that is safe for both laboratory personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and clarification on disposal procedures.

Navigating the Safe Handling of ART812: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling ART812, a potent DNA polymerase Polθ inhibitor. Due to the novel nature of many research compounds, a specific Safety Data Sheet (SDS) for this compound may not be readily available. Therefore, it is crucial to treat this compound as a potentially hazardous substance and adhere to the highest safety standards.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. All personnel must be trained on the potential hazards and proper handling procedures before working with this compound.

Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required to protect against splashes.

  • Body Protection: A fully buttoned lab coat should be worn to protect the skin and clothing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. Gloves should be inspected for tears before each use and changed immediately if contaminated.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for certain procedures, such as cleaning up large spills. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection.

Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of this compound is critical to prevent accidental exposure and environmental contamination.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated enclosure to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled with the chemical name and any known hazard information.

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS department. Follow your institution's specific procedures for hazardous chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan:

All waste generated from the handling of this compound must be treated as hazardous chemical waste. Never dispose of this compound or its waste down the drain or in the regular trash.[1][2][3]

  • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental solutions, and the first rinse of "empty" containers, in a designated, leak-proof hazardous waste container. The container must be compatible with the solvents used.

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, weigh paper, and contaminated bench paper, must be collected in a separate, clearly labeled hazardous waste container for solids.

  • Waste Pickup: When waste containers are full, arrange for pickup and disposal through your institution's EHS department.[1][2][3][4] Ensure all waste is properly labeled according to institutional and regulatory guidelines.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₂₃H₂₂N₆O₃MedchemExpress
Molecular Weight 430.46MedchemExpress
IC₅₀ (Polθ) 7.6 nMMedchemExpress
IC₅₀ (MMEJ) 240 nMMedchemExpress

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

ART812_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Nitrile Gloves prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid this compound prep_hood->weigh dissolve Prepare this compound Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_liquid Collect Liquid Hazardous Waste experiment->collect_liquid collect_solid Collect Solid Hazardous Waste experiment->collect_solid ehs_pickup Arrange for EHS Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.